molecular formula C7H8O2S B1269054 Methyl 5-methylthiophene-2-carboxylate CAS No. 19432-69-0

Methyl 5-methylthiophene-2-carboxylate

Cat. No.: B1269054
CAS No.: 19432-69-0
M. Wt: 156.2 g/mol
InChI Key: NEPZGUGQLAOODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZGUGQLAOODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342324
Record name methyl 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19432-69-0
Record name Methyl 5-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19432-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-methylthiophene-2-carboxylate synthesis and characterization"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-Methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We present two robust synthetic methodologies: the classic Fischer-Speier esterification of 5-methylthiophene-2-carboxylic acid and a modern palladium-catalyzed carbonylation approach. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and an in-depth analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) required to confirm structural integrity and purity. All protocols and data are grounded in authoritative references to ensure scientific accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

Thiophene derivatives are privileged scaffolds in drug discovery, known for their ability to act as bioisosteres of phenyl rings, enhancing metabolic stability and modulating physicochemical properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials. Its structure, featuring a thiophene ring substituted with both an electron-donating methyl group and an electron-withdrawing methyl ester group, provides versatile handles for further chemical modification. This guide is designed to be a definitive resource, empowering researchers to synthesize and validate this compound with confidence.

Synthesis Methodologies

The selection of a synthetic route is governed by factors such as starting material availability, desired scale, cost, and the need to avoid sensitive functional groups. We detail two distinct and reliable methods for preparing this compound.

Method A: Fischer-Speier Esterification

This classical, acid-catalyzed reaction is the most direct and cost-effective method when starting from 5-methylthiophene-2-carboxylic acid. It is a reversible equilibrium-driven process, making it essential to use a large excess of the alcohol (methanol) or to actively remove the water byproduct to drive the reaction to completion.[1][2][3]

Causality and Mechanistic Insight: The Fischer esterification mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[2][4] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5] A tetrahedral intermediate is formed, followed by a series of proton transfers that convert one of the hydroxyl groups into a good leaving group (water).[2] Elimination of water and subsequent deprotonation of the carbonyl regenerates the acid catalyst and yields the final ester product.[2][4]

Diagram 1: Fischer-Speier Esterification Mechanism

Caption: Reaction scheme for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: To a 250 mL dry round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxylic acid (10.0 g, 70.3 mmol).[6]

  • Reagent Addition: Add methanol (150 mL, 3.7 mol), which acts as both the reactant and the solvent. Place the flask in an ice bath to cool.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol using a rotary evaporator. Add deionized water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.

Method B: Palladium-Catalyzed Carbonylative Coupling

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of 2-bromo-5-methylthiophene to a Pd(0) complex, forming a Pd(II)-aryl species.[7] This is followed by the coordination and migratory insertion of a carbon monoxide molecule to form a Pd(II)-acyl complex.[7] The final key step is the nucleophilic attack of methanol on the palladium-acyl intermediate, which, followed by reductive elimination, releases the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Diagram 2: Palladium-Catalyzed Carbonylation

Palladium_Carbonylation pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_aryl Aryl-Pd(II)-Br Complex oxidative_add->pd_aryl co_insertion CO Insertion pd_aryl->co_insertion pd_acyl Acyl-Pd(II)-Br Complex co_insertion->pd_acyl nucleophilic_attack Nucleophilic Attack (Methanol) pd_acyl->nucleophilic_attack reductive_elim Reductive Elimination nucleophilic_attack->reductive_elim reductive_elim->pd0 Catalyst Regeneration product This compound reductive_elim->product aryl_halide 2-Bromo-5-methylthiophene aryl_halide->oxidative_add co Carbon Monoxide (CO) co->co_insertion methanol Methanol methanol->nucleophilic_attack

Caption: Catalytic cycle for Palladium-Catalyzed Carbonylation.

Experimental Protocol: Palladium-Catalyzed Carbonylation

  • Reaction Setup: To a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar, add 2-bromo-5-methylthiophene (5.0 g, 28.2 mmol), palladium(II) acetate (0.32 g, 1.4 mmol, 5 mol%), and a suitable phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.56 g, 2.8 mmol, 10 mol%).

  • Solvent and Base: Add anhydrous methanol (100 mL) and a non-nucleophilic base such as triethylamine (7.8 mL, 56.4 mmol).

  • Reaction Conditions: Seal the reactor, purge it several times with nitrogen, and then pressurize with carbon monoxide to 10 atm.

  • Heating: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess CO pressure in a fume hood.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Diagram 3: Characterization Workflow

Characterization_Workflow start Crude Product (Post-Workup) purification Purification (Vacuum Distillation or Column Chromatography) start->purification pure_product Pure Liquid Product purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_confirm Structure & Purity Confirmed nmr->final_confirm ir->final_confirm ms->final_confirm

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for validating experimental results.

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.6 ppm (d, 1H, H-3), δ ~6.8 ppm (d, 1H, H-4), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.5 ppm (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~162 ppm (C=O), δ ~148 ppm (C-5), δ ~134 ppm (C-2), δ ~133 ppm (C-3), δ ~126 ppm (C-4), δ ~52 ppm (-OCH₃), δ ~16 ppm (-CH₃)
IR (ATR)~1710-1730 cm⁻¹ (C=O stretch, strong), ~1250 cm⁻¹ (C-O stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~3100 cm⁻¹ (sp² C-H stretch)
Mass Spec. (EI)Molecular Ion [M]⁺ at m/z = 156.03. Key fragments may include m/z = 125 ([M-OCH₃]⁺) and m/z = 97 ([M-CO₂CH₃]⁺).
Analytical Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 15-20 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A longer acquisition time (e.g., 512-1024 scans) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Using an Attenuated Total Reflectance (ATR) accessory, place a single drop of the pure liquid ester directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum with minimal noise.

  • Data Analysis: Identify the key absorption bands corresponding to the ester carbonyl group and other functional groups as listed in the summary table.

Physicochemical and Safety Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈O₂S[6]
Molecular Weight 156.20 g/mol [6]
Appearance Colorless to pale yellow liquidN/A
Melting Point 135 - 138 °C (for starting carboxylic acid)[8]
Boiling Point ~95-97°C at 7 Torr (for a related compound)
CAS Number 5380-42-7 (for methyl thiophene-2-carboxylate, the 5-methyl analog is less common)[9]
Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

  • Hazard Statements: Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9][11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This guide provides two validated, robust synthetic routes for the preparation of this compound. The classic Fischer esterification offers a scalable and economical approach, while the palladium-catalyzed carbonylation presents a modern alternative suitable for library synthesis and cases where the aryl bromide is the more accessible precursor. The detailed characterization protocols and benchmark spectroscopic data herein provide the necessary tools for researchers to unambiguously confirm the structure and purity of their synthesized material, ensuring high-quality outcomes for subsequent applications in drug development and materials science.

References

  • METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8. ChemicalBook.
  • SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. Fisher Scientific.
  • 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet. ChemicalBook.
  • 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum. ChemicalBook.
  • 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4. Sigma-Aldrich.
  • 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum. ChemicalBook.
  • 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum. ChemicalBook.
  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem.
  • 2-Acetylphenyl 5-methylthiophene-2-carboxylate. IUCr Journals.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE. ChemicalBook.
  • Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. Benchchem.
  • SAFETY DATA SHEET - 5-Methylthiophene-2-carboxylic acid. Fisher Scientific.
  • 5-Methylthiophene-2-carboxaldehyde(13679-70-4) IR3 spectrum. ChemicalBook.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum. ChemicalBook.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.
  • 5-Methyl-2-thiophenecarboxylic acid(1918-79-2)IR1. ChemicalBook.
  • 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook.
  • Fischer–Speier esterification. Wikipedia.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate.
  • 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum. ChemicalBook.
  • Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. apicule.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Benchchem.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.
  • Fischer Esterification. Chemistry LibreTexts.
  • Methyl thenoate | C6H6O2S | CID 79340. PubChem.
  • 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.
  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. PMC.
  • Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-Portal.org.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Esterification--Making Esters from Carboxylic Acids . YouTube. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ResearchGate.
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
  • CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates.
  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC - NIH.
  • Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central.

Sources

An In-depth Technical Guide to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, with CAS number 877399-50-3, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its unique structural architecture, featuring a bromine-substituted pyrazole moiety linked to a Boc-protected piperidine ring, renders it a versatile intermediate in the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed spectral analysis, and essential safety information, designed to support researchers in its effective application.

Physicochemical Properties

This compound is typically an off-white solid at room temperature.[2] Its Boc-protecting group enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 877399-50-3[1][2]
Molecular Formula C₁₃H₂₀BrN₃O₂[1][3]
Molecular Weight 330.22 g/mol [1][3]
Appearance Off-white Solid[2]
Melting Point 77.0 to 81.0 °C[2]
Boiling Point 411.5°C at 760 mmHg[2]
Density 1.4±0.1 g/cm³[2]
Flash Point 202.7±25.9 °C[2]
XLogP3 2.3[1][2]
PSA 47.4 Ų[1][2]

Spectral Analysis

A thorough understanding of the spectral characteristics of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is crucial for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the protons of the piperidine, pyrazole, and Boc groups.

  • Pyrazole Protons: Two singlets are expected for the pyrazole ring protons, one for the C3-H and another for the C5-H.

  • Piperidine Protons: A complex multiplet for the piperidinyl methine proton (CH-N) is typically observed, along with multiplets for the axial and equatorial methylene protons.

  • Boc Protons: A sharp singlet integrating to nine protons is characteristic of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region corresponds to the carbonyl carbon of the Boc protecting group.

  • Pyrazole Carbons: Signals for the carbon atoms of the pyrazole ring will be present, with the carbon bearing the bromine atom showing a characteristic shift.

  • Piperidine Carbons: Signals for the piperidine ring carbons will appear in the aliphatic region.

  • Boc Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

  • C=O Stretch: A strong absorption band is expected for the carbonyl group of the Boc-ester.

  • C-N Stretch: Stretching vibrations for the C-N bonds in the piperidine and pyrazole rings will be present.

  • C-H Stretch: Aliphatic and aromatic C-H stretching vibrations will be observed.

  • C-Br Stretch: A weak absorption in the fingerprint region corresponds to the C-Br bond.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

Synthesis and Reactivity

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[3] The bromine atom on the pyrazole ring serves as a handle for further functionalization through cross-coupling reactions, while the Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions.[3]

A general synthetic approach involves the reaction of a suitable piperidine precursor with a 4-bromopyrazole derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-bromopyrazole 4-bromopyrazole Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) 4-bromopyrazole->Mitsunobu_Reaction N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Mitsunobu_Reaction Target_Compound tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Mitsunobu_Reaction->Target_Compound

Caption: A general synthetic workflow for the target compound.

Safety and Handling

It is essential to handle tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: The compound is harmful if swallowed.[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Applications in Drug Discovery

The structural motifs present in tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate are of significant interest in drug discovery. The pyrazole ring is a common scaffold in many biologically active compounds, and the piperidine moiety is frequently incorporated to modulate physicochemical properties and target interactions. This intermediate is particularly noted for its use in the synthesis of Crizotinib, a tyrosine kinase inhibitor used in cancer therapy.

Conclusion

tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, spectral characteristics, and safe handling procedures is paramount for its effective utilization in research and development.

References

  • tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate . PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2] Methyl 5-methylthiophene-2-carboxylate, as a member of this esteemed class, presents a compelling starting point for novel drug discovery campaigns. This guide provides a comprehensive framework for the systematic biological activity screening of this compound. We will delve into the scientific rationale behind selecting initial screening targets, provide detailed, field-proven protocols for primary and secondary assays, and outline a logical progression for hit-to-lead development. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel thiophene derivatives.

Introduction: The Thiophene Scaffold and Rationale for Screening

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. Its electron-rich nature and ability to act as a bioisosteric replacement for phenyl rings allow it to favorably interact with a multitude of biological targets.[1] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] This diverse activity profile makes virtually any new thiophene derivative, such as this compound, a candidate for broad biological screening.

Our screening strategy will be guided by the most prominently reported activities of the thiophene scaffold. We will prioritize the investigation of its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This tiered approach allows for efficient allocation of resources, beginning with broad, high-throughput screens and progressing to more complex, mechanism-of-action studies for any identified "hits."

Tier 1: Primary Screening Strategy

The initial phase of our investigation will employ a battery of in vitro assays designed to provide a rapid assessment of the compound's activity across three key therapeutic areas.[5][6] The goal of this stage is to identify any significant and reproducible biological effects that warrant further investigation.

Anticancer Activity Screening

Thiophene analogs are known to bind to various protein targets implicated in cancer progression and can inhibit diverse signaling pathways.[7] Our initial screen will assess the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver)) are cultured in appropriate media until they reach 80-90% confluency.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Table 1: Hypothetical MTT Assay Results for this compound

Cell LineIC50 (µM)
MCF-7>100
A54925.3
HCT11615.8
HepG2>100
Anti-inflammatory Activity Screening

Many thiophene-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant COX-2.

  • Reagents: Recombinant human COX-2 enzyme, heme, arachidonic acid, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound (prepared as described for the MTT assay).

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction, followed by the addition of TMPD.

  • Data Acquisition: Measure the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic plot. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value.

Antimicrobial Activity Screening

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity.[10][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungal)).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Secondary Screening and Mechanism of Action

Should the primary screening reveal promising activity in any of the tested areas, the next logical step is to perform secondary assays to confirm the activity and elucidate the mechanism of action.

Workflow for a Positive Anticancer "Hit"

G A Primary Hit from MTT Assay (e.g., IC50 < 20 µM in HCT116) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm Cytotoxicity C Apoptosis Assay (Annexin V/PI Staining) A->C Confirm Cytotoxicity D Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) B->D Identify Cell Cycle Arrest Phase C->D Confirm Apoptotic Pathway E Western Blot Analysis (for key signaling proteins) D->E Validate Target Engagement F Lead Optimization E->F Structure-Activity Relationship Studies

Caption: Workflow for secondary screening of an anticancer hit.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat the cancer cell line of interest (e.g., HCT116) with the IC50 concentration of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

Computational Screening and In Silico Analysis

In parallel with in vitro screening, computational methods can provide valuable insights into the potential targets and mechanism of action of this compound.

Workflow for In Silico Target Prediction

G A 3D Structure of This compound B Reverse Docking/ Pharmacophore Screening A->B D Prioritization of Potential Targets (based on docking score and biological relevance) B->D C Protein Target Database (e.g., PDB) C->B E In Vitro Validation of Predicted Targets D->E

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 5-methylthiophene-2-carboxylate for Pharmaceutical and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Significance of a Versatile Heterocycle

In the landscape of modern drug discovery and fine chemical synthesis, certain molecular scaffolds emerge as unsung heroes. Methyl 5-methylthiophene-2-carboxylate is a prime example of such a crucial, yet often overlooked, building block. This technical guide provides an in-depth exploration of this versatile thiophene derivative, offering a comprehensive overview of its synthesis, chemical properties, and pivotal applications. For researchers, medicinal chemists, and process development scientists, a thorough understanding of this molecule is key to unlocking novel synthetic pathways and accelerating the development of next-generation pharmaceuticals and agrochemicals. The strategic placement of the methyl and methyl ester functionalities on the thiophene ring provides a unique combination of steric and electronic properties, making it a highly valuable intermediate in the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

A foundational aspect of working with any chemical entity is a comprehensive understanding of its physical and spectral properties. This data is critical for reaction monitoring, quality control, and structural elucidation of downstream products.

PropertyValueSource
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [1]
Appearance Clear colorless to yellow liquid
Boiling Point 77-79 °C at 5 Torr[1]
CAS Number 19432-69-0[1]

Predicted Spectroscopic Data:

¹H NMR (Predicted) ¹³C NMR (Predicted) IR (Predicted) Mass Spec (Predicted)
δ ~7.5-7.7 (d, 1H, H3)δ ~162 (C=O)~2950 cm⁻¹ (C-H, aliphatic)m/z = 156 [M]⁺
δ ~6.8-7.0 (d, 1H, H4)δ ~145 (C5)~1720 cm⁻¹ (C=O, ester)m/z = 125 [M-OCH₃]⁺
δ ~3.8 (s, 3H, OCH₃)δ ~133 (C2)~1250 cm⁻¹ (C-O, ester)m/z = 97 [M-COOCH₃]⁺
δ ~2.5 (s, 3H, CH₃)δ ~126 (C4)
δ ~125 (C3)
δ ~52 (OCH₃)
δ ~15 (CH₃)

Strategic Synthesis: Pathways to a Key Intermediate

The efficient synthesis of this compound is paramount for its practical application. The primary and most logical synthetic strategy involves the esterification of its corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid. This section will detail the synthesis of the acid precursor and its subsequent conversion to the target methyl ester.

Synthesis of 5-Methylthiophene-2-carboxylic Acid

A common and effective route to 5-methylthiophene-2-carboxylic acid begins with the readily available 2-acetyl-5-methylthiophene. The synthesis proceeds via an oxidation reaction.

Synthesis of 5-Methylthiophene-2-carboxylic Acid start 2-Acetyl-5-methylthiophene reagents Oxone, Trifluoroacetic Acid Dioxane, Reflux start->reagents product 5-Methylthiophene-2-carboxylic Acid reagents->product caption Oxidation of 2-Acetyl-5-methylthiophene.

Caption: Oxidation of 2-Acetyl-5-methylthiophene.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of 5-methyl-2-thiophenecarboxylic acid from 2-acetyl-5-methylthiophene[2].

  • Reaction Setup: To a solution of 2-acetyl-5-methylthiophene (1 equivalent) in dioxane, add Oxone (2 equivalents) and trifluoroacetic acid (2 equivalents).

  • Heating: Heat the reaction mixture to reflux for approximately 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. The aqueous layers are then combined, cooled in an ice bath, and acidified with 2 M hydrochloric acid, resulting in the precipitation of a colorless solid.

  • Isolation: Collect the precipitate by filtration, dry under vacuum, and purify by column chromatography to yield 5-methyl-2-thiophenecarboxylic acid as a white crystalline solid[2].

Esterification to this compound

With the carboxylic acid in hand, several esterification methods can be employed. The choice of method often depends on the scale of the reaction and the desired purity.

Method 1: Fischer Esterification

This classic acid-catalyzed esterification is a straightforward and cost-effective method, particularly for large-scale synthesis.

Fischer Esterification acid 5-Methylthiophene-2-carboxylic Acid reagents Methanol (excess) Catalytic H₂SO₄, Reflux acid->reagents ester This compound reagents->ester caption Fischer Esterification Workflow.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol (Fischer Esterification):

  • Reaction Setup: Dissolve 5-methylthiophene-2-carboxylic acid in a large excess of methanol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Acyl Chloride Formation Followed by Esterification

For a more reactive approach, the carboxylic acid can be converted to its acyl chloride, which then readily reacts with methanol.

Acyl_Chloride_Esterification cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid 5-Methylthiophene-2-carboxylic Acid SOCl2 Thionyl Chloride (SOCl₂) Reflux Acid->SOCl2 AcylChloride 5-Methylthiophene-2-carbonyl chloride SOCl2->AcylChloride Methanol Methanol Pyridine AcylChloride->Methanol Ester This compound Methanol->Ester caption Two-step esterification via an acyl chloride intermediate.

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Experimental Protocol (via Acyl Chloride):

This protocol is based on a similar transformation[13].

  • Acyl Chloride Formation: Reflux 5-methyl-2-thiophenecarboxylic acid in an excess of thionyl chloride for 2 hours. After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.

  • Esterification: To the resulting crude 5-methyl-2-thiophenecarboxylic acid chloride, add methanol and a base such as pyridine. The reaction is typically exothermic and may require cooling.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by pouring it into ice water and acidifying. The product can then be extracted with an organic solvent and purified by crystallization or distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of both the thiophene ring and the ester functionality.

  • Thiophene Ring Reactivity: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution . The electron-donating methyl group at the 5-position and the electron-withdrawing carboxylate group at the 2-position direct incoming electrophiles primarily to the 4-position. Halogenation, nitration, and Friedel-Crafts acylation are all feasible reactions at this position, allowing for further functionalization of the heterocyclic core.

  • Ester Group Transformations: The methyl ester group can undergo a variety of classical transformations:

    • Hydrolysis: Treatment with aqueous base (e.g., NaOH or LiOH) will hydrolyze the ester back to the corresponding carboxylic acid[14].

    • Amidation: Reaction with amines can form the corresponding amides, a common transformation in the synthesis of bioactive molecules.

    • Reduction: The ester can be reduced to the corresponding primary alcohol, methyl 5-(hydroxymethyl)thiophene, using reducing agents such as lithium aluminum hydride (LiAlH₄).

    • Grignard Reactions: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are important intermediates in the synthesis of various commercial products. A notable example is in the synthesis of Lotilaner , an ectoparasiticide used in veterinary medicine. A structurally related compound, Methyl 5-acetyl-3-methylthiophene-2-carboxylate, is a key intermediate in the production of this active pharmaceutical ingredient (API)[3]. This highlights the importance of the substituted thiophene scaffold in the development of modern pharmaceuticals.

Furthermore, the broader class of thiophene derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The ability to functionalize the thiophene ring and modify the carboxylate group of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related compounds such as 5-methyl-2-thiophenecarboxylic acid and methyl 3-amino-5-methylthiophene-2-carboxylate suggest that it should be handled with care.

  • Hazards: Expected to cause skin and eye irritation, and may cause respiratory irritation[4][7][15].

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the diverse reactivity of its thiophene ring and ester functionality, makes it a cornerstone for the synthesis of complex molecules. As demonstrated by its role in the production of APIs like Lotilaner, a deep understanding of the chemistry of this compound is essential for scientists and researchers in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for the strategic use of this compound in the development of innovative and impactful chemical entities.

References

  • apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). Methyl-N-Methyl-5-methylthiophene-2-carboximidate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methylthiophene-2-carboxylate (CAS No. 19432-69-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its thiophene core, substituted with both an electron-withdrawing methyl ester group and an electron-donating methyl group, imparts a unique reactivity profile that makes it a valuable intermediate for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, formulation, and quality control. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and supported by detailed experimental methodologies.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These parameters govern its behavior in both isolation and in various solvent systems, directly impacting handling, storage, and reaction setup.

Molecular Structure and Identifiers
  • IUPAC Name: this compound

  • Synonyms: 2-Thiophenecarboxylic acid, 5-methyl-, methyl ester

  • CAS Number: 19432-69-0[1]

  • Molecular Formula: C₇H₈O₂S[1]

  • Molecular Weight: 156.20 g/mol [1]

  • Appearance: Clear, colorless to yellow liquid[1]

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle. The numbering of the thiophene ring begins at the sulfur atom and proceeds around the ring. The molecule features a methyl ester group at the C2 position and a methyl group at the C5 position.

Summary of Physical Properties

The primary physical properties of this compound are summarized in the table below. These values are critical for purification procedures, such as distillation, and for calculating molar quantities.

PropertyValueSource(s)
Molecular Weight 156.20 g/mol [1]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 77-79 °C @ 5 Torr[1]
Density 1.1736 g/cm³[1]
Storage Temperature Room Temperature[1]

The boiling point is reported at reduced pressure (5 Torr), a common practice for moderately high-boiling liquids to prevent thermal decomposition during distillation. The density, being greater than water, indicates that in an immiscible mixture, this compound would form the lower layer.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research or drug development professional, interpreting this data is essential for structure confirmation, purity assessment, and quality control. While primary spectral data for this specific compound is not widely published, we can confidently predict its characteristic spectral features based on established principles and data from closely related analogs such as 5-methylthiophene-2-carboxylic acid[2], 5-methylthiophene-2-carboxaldehyde[1][3], and methyl thiophene-2-carboxylate[4][5][6].

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals:

    • Thiophene Ring Protons: Two doublets in the aromatic region (approx. 6.8-7.7 ppm). The proton at the C3 position will appear as a doublet coupled to the proton at the C4 position. The C4 proton will likewise be a doublet.

    • Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to three protons.

    • Thiophene Methyl Protons (-CH₃): A sharp singlet at approximately 2.5 ppm, integrating to three protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display seven signals, corresponding to each unique carbon atom in the molecule:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 162 ppm.

    • Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. 125-145 ppm). The carbons attached to the sulfur (C2 and C5) will have characteristic shifts.

    • Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

    • Thiophene Methyl Carbon (-CH₃): A signal in the aliphatic region, around 15 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks are predicted as follows:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O Stretch (Ester) ~1720 cm⁻¹Strong, sharp absorption, characteristic of the carbonyl group.
C-O Stretch (Ester) ~1250 cm⁻¹ and ~1100 cm⁻¹Two strong absorptions for the C-O single bonds.
C-H Stretch (Aromatic) >3000 cm⁻¹Weak to medium absorptions from the thiophene ring C-H bonds.
C-H Stretch (Aliphatic) <3000 cm⁻¹Medium absorptions from the methyl group C-H bonds.
C=C Stretch (Aromatic) ~1500-1600 cm⁻¹Absorptions from the thiophene ring.

The provided specification for the compound confirms that its infrared spectrum should conform to the expected structure.[7]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 156, corresponding to the molecular weight of the compound. The presence of a sulfur atom will also give rise to a characteristic M+2 peak (from the ³⁴S isotope) that is approximately 4.4% of the intensity of the M⁺ peak.

  • Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-•OCH₃) to give a peak at m/z = 125, followed by the loss of carbon monoxide (CO) to yield a peak at m/z = 97.

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer provides structural confirmation.

Objective: To quantify the purity of a sample and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the prepared sample solution in splitless mode to maximize sensitivity.

    • Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Determine the purity by the area percentage method. The purity is the ratio of the peak area of the main component to the total area of all peaks in the total ion chromatogram (TIC).

    • Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[8]

Causality Behind Choices:

  • Splitless Injection: Chosen for trace analysis and to ensure that all of the injected sample reaches the column, which is critical for accurate quantification of the main component and detection of low-level impurities.

  • Temperature Ramp: The gradual increase in temperature allows for the separation of compounds with different boiling points. The initial hold ensures good peak shape for volatile components, while the final high temperature ensures that any less volatile impurities are eluted from the column.

  • EI at 70 eV: This is a standard ionization energy that provides reproducible fragmentation patterns, allowing for reliable library matching of unknown peaks.[9]

Synthesis and Reactivity

Recommended Synthetic Route: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.

SynthesisWorkflow Acid 5-Methylthiophene- 2-carboxylic Acid Methanol Methanol (Excess) Catalyst H₂SO₄ (cat.) Acid->Catalyst Methanol->Catalyst Heat Reflux Product Methyl 5-methylthiophene- 2-carboxylate Catalyst->Product Byproduct Water (H₂O) Product->Byproduct +

Protocol: Synthesis via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylthiophene-2-carboxylic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final liquid product.[1]

Justification of Protocol:

  • Excess Methanol: According to Le Châtelier's principle, using a large excess of one reactant (methanol) drives the equilibrium towards the formation of the products (ester and water).[10]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[11]

  • Vacuum Distillation: This purification technique is ideal for separating the liquid product from any non-volatile starting material or side products while avoiding high temperatures that could cause degradation.

Reactivity Profile
  • Aromatic Ring: The thiophene ring is aromatic but generally more reactive than benzene in electrophilic aromatic substitution reactions. The presence of the electron-donating methyl group at C5 and the electron-withdrawing ester at C2 directs incoming electrophiles primarily to the C3 and C4 positions.

  • Ester Group: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Stability: The compound is stable under normal storage conditions.[12] However, like many thiophenes, prolonged exposure to light and air should be avoided to prevent potential oxidative degradation.[13]

Solubility and Handling

Solubility Profile
  • Water: Expected to be poorly soluble or insoluble in water. The parent compound, thiophene, is insoluble in water due to its nonpolar, hydrocarbon-like nature.[14]

  • Organic Solvents: Expected to be freely soluble or miscible with a wide range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and aromatic hydrocarbons (toluene).[14][15]

Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This method is a reliable way to determine the solubility of a compound in a specific solvent at a constant temperature.[16]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vial in a constant temperature bath (e.g., 25 °C) for 24-72 hours to ensure the system reaches equilibrium.

  • Phase Separation: Stop agitation and allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

  • Analysis: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of the solute using a calibrated analytical technique such as HPLC or GC. The calculated concentration represents the solubility at that temperature.

SolubilityProtocol

Safety and Handling

Based on safety data for the compound and its close analogs, the following precautions are recommended.[12][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles (conforming to EN166), and a lab coat.[12]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[18]

    • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[18]

    • Wash hands thoroughly after handling.

  • Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[8]

  • Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[18]

Applications in Research and Development

The utility of this compound stems from its role as a functionalized heterocyclic intermediate.

  • Pharmaceutical Synthesis: It serves as a key starting material or intermediate for constructing more complex APIs. The thiophene ring is a common scaffold in drug discovery, and the ester and methyl groups provide handles for further chemical modification.[1]

  • Agrochemicals: It is used in the development of novel pesticides and herbicides, where the thiophene moiety can contribute to the biological activity of the final product.[1]

  • Material Science: This compound is employed in the synthesis of specialty polymers and organic electronic materials, where the sulfur-containing aromatic ring can impart useful electronic or physical properties.[1]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

  • Solubility of Things. (n.d.). Thiophene. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Thiophene. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Mass Spectrum (electron ionization): 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved January 16, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved January 16, 2026, from [Link]

  • Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Methyl thenoate. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Retrieved January 16, 2026, from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved January 16, 2026, from [Link]

  • IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 16, 2026, from [Link]

  • Apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved January 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 5-methylthiophene-2-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged structure." This allows thiophene-based compounds to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Within this important class of compounds, methyl 5-methylthiophene-2-carboxylate serves as a versatile scaffold for the development of novel therapeutics. Its strategic substitution with a methyl group at the 5-position and a methyl ester at the 2-position provides a foundation for extensive chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides an in-depth exploration of this compound and its derivatives. We will delve into the core synthetic methodologies, offering not just procedural steps but also the underlying mechanistic principles that govern these transformations. Furthermore, we will examine the structure-activity relationships of key analogs, with a focus on their applications in oncology and infectious diseases. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

Core Synthesis and Key Methodologies for Diversification

The synthesis of this compound and its subsequent derivatization relies on a robust toolkit of organic reactions. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

A common and straightforward method for the preparation of the title compound is the esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-methylthiophene-2-carboxylic acid

  • Objective: To synthesize this compound from 5-methylthiophene-2-carboxylic acid.

  • Materials:

    • 5-methylthiophene-2-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Dichloromethane or diethyl ether

  • Procedure:

    • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

  • Causality of Experimental Choices:

    • The use of a strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

    • Heating the reaction to reflux drives the equilibrium towards the product side by removing the water formed during the reaction.

    • The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase.

Key Synthetic Methodologies for Thiophene Ring Formation and Functionalization

1. The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3][4] This reaction is particularly valuable for introducing an amino group at the 3-position and a carboxylate at the 2-position, creating a key intermediate for further derivatization.

  • Mechanistic Insight: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur.[2] A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base (e.g., morpholine, triethylamine) is critical for promoting the initial condensation and facilitating the sulfur addition and cyclization steps.

Workflow for Gewald Aminothiophene Synthesis

Gewald_Workflow Start Start Materials: - Carbonyl Compound - Activated Nitrile - Elemental Sulfur - Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base catalysis Sulfur_Addition Michael Addition of Sulfur Knoevenagel->Sulfur_Addition Formation of α,β-unsaturated nitrile Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Thiolate formation Tautomerization Tautomerization to 2-Aminothiophene Cyclization->Tautomerization Ring closure Product Substituted 2-Aminothiophene Tautomerization->Product Palladium_Cross_Coupling Core Halogenated Methyl 5-methylthiophene-2-carboxylate Suzuki Suzuki Coupling (with Boronic Acid) Core->Suzuki Heck Heck Coupling (with Alkene) Core->Heck Buchwald Buchwald-Hartwig Amination (with Amine) Core->Buchwald Aryl_Product Arylated Derivative Suzuki->Aryl_Product Alkene_Product Alkenylated Derivative Heck->Alkene_Product Amine_Product Aminated Derivative Buchwald->Amine_Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds to extracellular domain Thiophene_Inhibitor Thiophene Derivative (Small Molecule Inhibitor) Thiophene_Inhibitor->EGFR Inhibits (ATP-competitive) Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Outer Leaflet Inner Leaflet Pore Pore Formation Membrane->Pore Disruption of -bilayer integrity Thiophene_Derivative Amphipathic Thiophene Derivative Thiophene_Derivative->Membrane Electrostatic interaction and hydrophobic insertion Leakage Leakage of Cellular Contents Pore->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Sources

Unlocking the Therapeutic Potential of Methyl 5-methylthiophene-2-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise is paramount. Among the myriad of heterocyclic scaffolds, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged structure."[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] This guide focuses on a specific, yet promising, member of this family: Methyl 5-methylthiophene-2-carboxylate . While direct and extensive biological data on this particular compound may be limited in publicly accessible literature, its structural features, shared with other biologically active thiophenes, strongly suggest a high potential for therapeutic applications. This document will serve as a technical guide for researchers, providing a comprehensive overview of its potential applications, the scientific rationale behind them, and detailed experimental protocols to explore its medicinal chemistry utility.

Chemical Profile and Synthetic Strategy

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 19432-69-0

  • Molecular Formula: C₇H₈O₂S

  • Molecular Weight: 156.2 g/mol

  • Appearance: Clear colorless to yellow liquid[7]

Synthesis

The synthesis of this compound can be achieved through several established methods for thiophene carboxylation. A common approach involves the reaction of 2-methylthiophene with a suitable carboxylating agent. For instance, a V-, Fe-, or Mo-containing catalyst system with CCl₄ and methanol can be employed to directly synthesize 2-thiophenecarboxylic acid derivatives from thiophenes, which can then be esterified.

Potential Therapeutic Applications: A Data-Driven Rationale

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related thiophene derivatives. The presence of the thiophene core, a methyl ester at the 2-position, and a methyl group at the 5-position provides a unique combination of electronic and steric properties that can be exploited for targeted drug design.

Anticancer Applications

Thiophene-based compounds have been extensively investigated as anticancer agents, acting through various mechanisms.[4][5][8][9] These include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Proposed Mechanism of Action:

Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases, disrupting microtubule assembly, or inducing apoptosis.[10][11] The specific substitution pattern of this compound may allow it to selectively bind to the active sites of certain kinases or interact with tubulin.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines Select Cancer Cell Lines (e.g., HepG2, A549, PC-3) mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay If cytotoxic xenograft_model Establish Xenograft Tumor Model in Mice mtt_assay->xenograft_model If promising in vitro results cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Apoptotic/Cell Cycle Markers cell_cycle_analysis->western_blot treatment Administer Compound xenograft_model->treatment tumor_measurement Monitor Tumor Volume and Body Weight treatment->tumor_measurement histopathology Histopathological Analysis of Tumors and Organs tumor_measurement->histopathology

Caption: Workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Cytotoxicity of Structurally Related Thiophene Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
TP 5HepG2, SMMC-7721<30.0[8]
Thieno[2,3-c]pyrazole DerivativeVarious Cancer Cell LinesPotent and Selective[9]
Benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17)A549Potent[10]
Antimicrobial Applications

The thiophene scaffold is present in numerous compounds with significant antimicrobial activity against a range of pathogens, including drug-resistant bacteria.[1][12][13][14][15]

Proposed Mechanism of Action:

Thiophene derivatives can disrupt bacterial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with biofilm formation.[12][13] The lipophilicity imparted by the methyl groups and the electron-withdrawing nature of the ester group in this compound may contribute to its ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Workflow for Antimicrobial Evaluation

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies strains Select Bacterial Strains (Gram-positive & Gram-negative) mic_determination Determine Minimum Inhibitory Concentration (MIC) strains->mic_determination mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination time_kill_assay Time-Kill Curve Assay mic_determination->time_kill_assay If active membrane_permeability Membrane Permeability Assay time_kill_assay->membrane_permeability biofilm_inhibition Biofilm Inhibition Assay membrane_permeability->biofilm_inhibition

Caption: Workflow for assessing the antimicrobial properties of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [14][15]

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound/DerivativeBacterial StrainMIC (mg/L)Reference
Thiophene derivatives 4, 5, and 8Col-R A. baumannii, Col-R E. coli8 - 32[12]
Spiro-indoline-oxadiazole derivativeC. difficile2 - 4 µg/mL[14][15]
Anti-inflammatory Applications

Several thiophene-containing drugs, such as Tinoridine and Tiaprofenic acid, are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[3][16] They primarily act by inhibiting cyclooxygenase (COX) enzymes.[3]

Proposed Mechanism of Action:

The structural similarity of this compound to known thiophene-based anti-inflammatory agents suggests it may also inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Molecular docking studies could be employed to predict its binding affinity to these enzymes.

Experimental Workflow for Anti-inflammatory Evaluation

anti_inflammatory_workflow cluster_invitro_ai In Vitro Evaluation cluster_invivo_ai In Vivo Evaluation cox_assay COX-1/COX-2 Inhibition Assay cytokine_assay LPS-stimulated Cytokine Release in Macrophages cox_assay->cytokine_assay paw_edema_model Carrageenan-induced Paw Edema in Rats cytokine_assay->paw_edema_model If promising in vitro results edema_measurement Measure Paw Volume paw_edema_model->edema_measurement data_analysis Calculate Percent Inhibition edema_measurement->data_analysis

Caption: Workflow for investigating the anti-inflammatory activity of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [17]

  • Animal Grouping: Divide rats into groups: control, standard (e.g., ibuprofen), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.

Quantitative Data: Anti-inflammatory Activity of a Thiophene Derivative

CompoundModelDose% InhibitionReference
Methyl 2-(4-chloroanilino)-5-(3-coumarinoyl)-4-methylthiophene-3-carboxylate (4c)Carrageenan-induced paw edema20 mg/kg77%[18]

Conclusion and Future Directions

This compound represents a compelling starting point for medicinal chemistry campaigns. Its structural relationship to a vast array of biologically active thiophene derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows and protocols detailed in this guide offer a clear roadmap for elucidating its therapeutic potential. Future research should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. Furthermore, in silico studies, such as molecular docking and ADMET prediction, can aid in prioritizing compounds for synthesis and biological evaluation. The exploration of this and related thiophene-2-carboxylate derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026.
  • K.T.H.M. College. (n.d.).
  • MDPI. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • ChemicalBook. (2025, August 8).
  • PubMed Central. (2024, August 20).
  • Semantic Scholar. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.
  • National Institutes of Health. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
  • PubMed. (2024, February 6).
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Vrije Universiteit Brussel. (n.d.). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids.
  • Journal of Pharmaceutical Science and Bioscientific Research. (2016, September 1).
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Benchchem. (n.d.). biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes.
  • PubMed. (2021, July 19).
  • Taylor & Francis Online. (n.d.). Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes.
  • MDPI. (2021, July 19).
  • IUCr Journals. (n.d.).
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.).
  • apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6)
  • Benchchem. (n.d.). 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4.
  • PubMed Central. (2023, February 20).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Jakson. (2023, May 4).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Fiesselmann-type synthesis of... | Download Scientific Diagram.
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • MySkinRecipes. (n.d.).
  • NIST WebBook. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methylthiophene-2-carboxaldehyde | 13679-70-4.

Sources

Methodological & Application

Application Notes and Protocols: Versatile Synthesis of Thiophene Derivatives from Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthetic manipulation of Methyl 5-methylthiophene-2-carboxylate, a readily available starting material, into a diverse array of functionalized thiophene derivatives. Detailed protocols for key transformations including hydrolysis, reduction, amidation, and halogenation are presented, emphasizing the underlying chemical principles and providing practical, step-by-step instructions for laboratory execution. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Introduction: The Significance of Thiophene Scaffolds

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in a multitude of biologically active compounds and functional organic materials.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into numerous pharmaceuticals, agrochemicals, and organic electronics.[2] this compound serves as an excellent and cost-effective starting point for the elaboration of more complex thiophene-containing molecules due to the presence of multiple reactive sites: the ester functionality, the C5-methyl group, and the thiophene ring itself. This guide will explore the chemical transformations at each of these positions to unlock a wide range of synthetic possibilities.

Core Synthetic Transformations and Protocols

This section details the protocols for the fundamental transformations of this compound. Each protocol is designed to be a self-validating system with clear causality behind the experimental choices.

Hydrolysis of the Ester to Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid, is a foundational step for further derivatization, such as amide coupling reactions. Base-catalyzed hydrolysis is a common and efficient method for this transformation.[3]

Principle: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. Lithium hydroxide is often used due to its good solubility in aqueous-organic solvent mixtures and the ease of work-up.[3]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol (1:1 v/v).

  • Add an aqueous solution of LiOH (2.0 eq, 2M solution) to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-methylthiophene-2-carboxylic acid as a solid.

Reduction of the Ester to a Primary Alcohol

The reduction of the ester group to a primary alcohol, (5-methylthiophen-2-yl)methanol, provides a valuable intermediate with a versatile hydroxyl functionality. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[1][4][5][6]

Principle: LiAlH₄ serves as a source of hydride ions (H⁻). The first equivalent of hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate. A second equivalent of hydride then rapidly reduces the aldehyde to the corresponding alkoxide. An aqueous workup protonates the alkoxide to yield the primary alcohol.[4][6] Due to its high reactivity, LiAlH₄ must be handled with care in an anhydrous environment.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (5-methylthiophen-2-yl)methanol.

Amidation of the Ester

Direct amidation of the methyl ester with an amine is a straightforward method to synthesize thiophene-2-carboxamides, which are prevalent in many biologically active molecules.[7][8] This can be achieved through direct aminolysis, often requiring elevated temperatures, or by conversion of the corresponding carboxylic acid to an amide using coupling agents.[9][10]

Principle: The amine acts as a nucleophile, attacking the ester carbonyl. The reaction is typically slower than hydrolysis and may require heating to proceed at a reasonable rate. The equilibrium can be driven towards the product by using an excess of the amine or by removing the methanol byproduct.

Materials:

  • This compound

  • Amine of choice (e.g., ammonia in methanol, or a primary/secondary amine)

  • Methanol (as solvent, if needed)

  • Sealed reaction vessel (if using volatile amines or high temperatures)

Procedure:

  • In a sealed tube or pressure vessel, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq). If the amine is a solid, it can be dissolved in a suitable solvent like methanol.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent and excess amine under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Halogenation for Cross-Coupling Reactions

Halogenation of the thiophene ring or the C5-methyl group introduces a synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12]

Principle: Radical bromination of the benzylic-like methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN. This reaction provides methyl 5-(bromomethyl)thiophene-2-carboxylate, a versatile alkylating agent.[13]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction can be initiated by shining a lamp on the flask.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield methyl 5-(bromomethyl)thiophene-2-carboxylate.

Principle: Electrophilic aromatic substitution on the thiophene ring can introduce a bromine atom, typically at the C4 position, given the directing effects of the existing substituents. This creates a substrate suitable for cross-coupling reactions.[12]

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or other suitable solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Br₂ (1.0 eq) in acetic acid dropwise. Alternatively, NBS can be used.

  • Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Data Summary and Reaction Workflows

Table 1: Summary of Synthetic Transformations
TransformationProductReagents and Conditions
Hydrolysis5-methylthiophene-2-carboxylic acidLiOH, THF/MeOH/H₂O, rt
Reduction(5-methylthiophen-2-yl)methanolLiAlH₄, Anhydrous THF, 0 °C to rt
Amidation5-methylthiophene-2-carboxamideAmine, Heat
Methyl BrominationMethyl 5-(bromomethyl)thiophene-2-carboxylateNBS, BPO/AIBN, CCl₄, Reflux
Ring BrominationMethyl 4-bromo-5-methylthiophene-2-carboxylateBr₂ or NBS, Acetic Acid, 0 °C to rt
Diagrams of Synthetic Pathways

Synthesis_Workflow Start This compound CarboxylicAcid 5-Methylthiophene-2-carboxylic Acid Start->CarboxylicAcid Hydrolysis (LiOH) Alcohol (5-Methylthiophen-2-yl)methanol Start->Alcohol Reduction (LiAlH4) Amide 5-Methylthiophene-2-carboxamide Start->Amide Amidation (Amine, Heat) Bromomethyl Methyl 5-(bromomethyl)thiophene-2-carboxylate Start->Bromomethyl Methyl Bromination (NBS, AIBN) RingBromo Methyl 4-bromo-5-methylthiophene-2-carboxylate Start->RingBromo Ring Bromination (Br2) CrossCoupling Cross-Coupling Products RingBromo->CrossCoupling Suzuki Coupling (ArB(OH)2, Pd cat.)

Caption: Synthetic pathways from this compound.

Hydrolysis_Mechanism Ester Ester + OH- Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Carboxylate Carboxylate + Methanol Tetrahedral->Carboxylate Elimination of Methoxide Acid Carboxylic Acid Carboxylate->Acid Acidification (H+)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Conclusion

This compound is a versatile and economically viable starting material for the synthesis of a wide range of thiophene derivatives. The protocols outlined in this application note provide a robust foundation for researchers to access key intermediates such as the corresponding carboxylic acid, primary alcohol, amides, and halogenated derivatives. These intermediates can be further elaborated using a variety of modern synthetic methodologies, including cross-coupling reactions, to generate novel molecules for applications in drug discovery and materials science. The provided step-by-step procedures, along with the rationale behind the chosen conditions, are intended to empower scientists to confidently and efficiently utilize this valuable building block in their research endeavors.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances, 11(54), 34243-34253.
  • PubChem. (n.d.). Methyl 5-(bromomethyl)thiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • YouTube. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1259396-11-6 | methyl 5-bromo-2-methylthiophene-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • PDF Free Download. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Energy & Environmental Science (RSC Publishing). (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

"protocol for the synthesis of Methyl 5-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 5-methylthiophene-2-carboxylate via Fischer-Speier Esterification

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, frequently utilized in the development of pharmaceuticals and specialty chemicals. The thiophene ring system is a key pharmacophore in numerous biologically active compounds.[1] This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound from its corresponding carboxylic acid precursor, 5-methylthiophene-2-carboxylic acid, through the classic Fischer-Speier esterification reaction.

This method is renowned for its operational simplicity and cost-effectiveness, making it highly suitable for both academic research and process development laboratories. The protocol emphasizes the mechanistic rationale behind each step, ensuring that researchers can not only replicate the procedure but also adapt it as necessary. Safety considerations and waste disposal are also addressed to ensure responsible laboratory practice.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed esterification, a reversible reaction between a carboxylic acid and an alcohol.[2]

Overall Reaction:

Figure 1. Fischer-Speier esterification of 5-methylthiophene-2-carboxylic acid with methanol.

Mechanism of Fischer-Speier Esterification:

The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds through several equilibrium steps.[3][4] The use of a strong acid catalyst is essential to activate the carboxylic acid, and an excess of the alcohol (methanol) is used to drive the equilibrium toward the formation of the ester product, in accordance with Le Châtelier's Principle.[4]

  • Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.Properties
5-Methylthiophene-2-carboxylic acid1918-79-2142.18 g/mol Beige crystalline powder; M.P.: 135-138 °C.[7]
Methanol (Anhydrous)67-56-132.04 g/mol Flammable, toxic liquid; B.P.: 64.7 °C.
Sulfuric Acid (Conc., 98%)7664-93-998.08 g/mol Highly corrosive liquid.
Ethyl Acetate141-78-688.11 g/mol Flammable liquid, solvent for extraction.
Sodium Bicarbonate (Sat. Soln.)144-55-884.01 g/mol Base for neutralization.
Brine (Sat. NaCl Soln.)7647-14-558.44 g/mol Used for washing/drying during workup.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying agent.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care. Add it slowly to the reaction mixture as the addition is exothermic.[8]

    • Methanol: Flammable and toxic (can cause blindness and death if ingested). Avoid inhalation and skin contact. Keep away from ignition sources.

    • 5-Methylthiophene-2-carboxylic acid: Causes skin and serious eye irritation. Avoid breathing dust.[8]

  • Waste Disposal: Dispose of all organic waste and aqueous solutions in appropriately labeled waste containers according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxylic acid (e.g., 5.0 g, 35.2 mmol).

    • Add anhydrous methanol (50 mL). Methanol serves as both a reactant and the solvent. Using it in large excess helps to shift the reaction equilibrium towards the product side.[5]

    • While stirring the mixture, carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise. An exothermic reaction will occur.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

    • Continue to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[10] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts.[5]

  • Drying and Purification:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Workflow Visualization

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase reagents 1. Combine Reactants (Carboxylic Acid, Methanol) catalyst 2. Add H₂SO₄ Catalyst reagents->catalyst reflux 3. Heat to Reflux (4-6h) catalyst->reflux cool 4. Cool to Room Temp reflux->cool evap_meoh 5. Evaporate Excess Methanol cool->evap_meoh extract 6. Dissolve in Ethyl Acetate evap_meoh->extract wash_bicarb 7. Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer (MgSO₄) wash_brine->dry filter_solid 10. Filter Drying Agent dry->filter_solid evap_solvent 11. Evaporate Solvent filter_solid->evap_solvent product Final Product: This compound evap_solvent->product

Sources

Application Note & Protocols: Leveraging Methyl 5-methylthiophene-2-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Scaffolds in Modern Crop Protection

The thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal and agrochemical research.[1][2] Its unique electronic properties and ability to act as a bioisostere for benzene rings have led to its incorporation into numerous commercial pesticides, herbicides, and fungicides.[1][3][4] Thiophene derivatives often enhance the biological activity, metabolic stability, and overall efficacy of crop protection agents.[1][5]

Methyl 5-methylthiophene-2-carboxylate serves as a versatile and economically significant starting material for the synthesis of a variety of these agrochemicals.[6] While a stable ester, its true synthetic utility is realized through its conversion into more reactive intermediates, primarily the corresponding carboxylic acid and acyl chloride. This pathway unlocks the facile creation of thiophene carboxamides, a class of compounds at the forefront of fungicide development, particularly as potent Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9]

This guide provides a detailed overview of the core synthetic strategy for converting this compound into high-value agrochemical analogues, complete with step-by-step protocols and the scientific rationale behind key experimental choices.

The Core Synthetic Pathway: From Ester to Bioactive Amide

The most common and efficient route to leverage this compound for creating complex agrochemicals involves a three-step sequence. This strategy is designed to activate the stable carboxylate group for subsequent amide bond formation with a desired amine-containing fragment, which often dictates the final biological target of the molecule.

The general workflow is as follows:

  • Saponification: The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give 5-methylthiophene-2-carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is activated by converting it to the highly reactive 5-methylthiophene-2-carbonyl chloride. This intermediate is a powerful electrophile.

  • Amide Coupling (Acylation): The acyl chloride is reacted with a selected primary or secondary amine to form a stable and biologically active amide bond, yielding the final target molecule.

G A Methyl 5-methyl- thiophene-2-carboxylate (Starting Material) B 5-Methylthiophene- 2-carboxylic Acid A->B Step 1: Saponification (e.g., NaOH, MeOH/H₂O) C 5-Methylthiophene- 2-carbonyl Chloride (Activated Intermediate) B->C Step 2: Activation (e.g., SOCl₂, (COCl)₂) D Thiophene Carboxamide (Final Agrochemical) C->D Step 3: Amide Coupling (+ R-NH₂, Base)

Sources

Application Notes: Methyl 5-methylthiophene-2-carboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design.[1] This application note details the synthesis and utility of Methyl 5-methylthiophene-2-carboxylate (MMTC), a key heterocyclic building block. We provide detailed protocols for its preparation from commercially available precursors and demonstrate its subsequent elaboration into more complex molecular architectures relevant to active pharmaceutical ingredient (API) synthesis. The focus is on robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Ullmann-type reactions, highlighting the causality behind procedural choices to ensure reproducible and scalable outcomes for researchers in drug development.

Introduction: The Significance of the Thiophene Moiety

Thiophene and its derivatives are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2] The sulfur heteroatom influences the molecule's polarity, metabolic stability, and ability to form key interactions with biological targets.[1] this compound serves as an exemplary intermediate, offering two primary points for chemical modification: the ester functionality and the thiophene ring itself, which can be further functionalized, often via halogenation followed by cross-coupling. This guide provides the necessary protocols to leverage this versatility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental for its effective use in synthesis.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
CAS Number 7311-94-6
Appearance Typically a solid or oil
Boiling Point ~95-97 °C at 7 Torr
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Methanol)

Note: Physical properties can vary based on purity.

Synthesis of the Intermediate: this compound

The most direct and reliable route to MMTC is the esterification of the commercially available 5-methylthiophene-2-carboxylic acid.[3] Several methods are effective, with Fischer esterification being a cost-effective choice for scale-up, and thionyl chloride activation offering a rapid, high-yielding alternative for laboratory scale.

Protocol 3.1: Fischer Esterification

This classic acid-catalyzed method utilizes an excess of alcohol to drive the equilibrium towards the ester product.[4]

Rationale: Using methanol as the solvent provides a large molar excess, ensuring high conversion. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.

Caption: Workflow for Fischer Esterification.

Materials:

  • 5-Methylthiophene-2-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, ~20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05-0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-methylthiophene-2-carboxylic acid.

  • Add methanol (e.g., 50 mL for 5 g of acid).

  • Carefully add the catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify via vacuum distillation or flash column chromatography if necessary.

Protocol 3.2: Acid Chloride Formation Followed by Esterification

This two-step, one-pot procedure is often faster and avoids the equilibrium limitations of Fischer esterification.[5]

Rationale: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate.[6] This intermediate readily reacts with methanol, even without a catalyst, to form the ester. Pyridine is sometimes added to scavenge the HCl byproduct.

Materials:

  • 5-Methylthiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2-1.5 eq)

  • Methanol (anhydrous, 5-10 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous, as solvent)

Procedure:

  • Suspend 5-methylthiophene-2-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add thionyl chloride dropwise. A few drops of DMF can be added as a catalyst (Vilsmeier-Haack mechanism).

  • Allow the mixture to warm to room temperature and then heat to reflux (40°C for DCM) for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Carefully and slowly add anhydrous methanol dropwise.

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding it to a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.

Application in API Synthesis: Cross-Coupling Reactions

MMTC is an excellent substrate for building molecular complexity. To participate in cross-coupling, the thiophene ring must first be halogenated, typically at the C4 position, which is activated by the adjacent electron-withdrawing ester group. Bromination is common, yielding Methyl 4-bromo-5-methylthiophene-2-carboxylate, a versatile precursor for both Suzuki and Ullmann couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[7] It is widely used to couple aryl or heteroaryl halides with boronic acids or esters.[8][9]

Rationale: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) into the aryl-halide bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is crucial for activating the boronic acid to facilitate transmetalation.[10][11]

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 4.1.1: General Procedure for Suzuki Coupling

  • Reagent Setup: In a reaction vessel, combine Methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq).

  • Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100°C for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed coupling method, traditionally used for forming biaryl bonds but also extended to create aryl-ether, aryl-thioether, and aryl-amine bonds.[12] It is particularly useful when palladium-based methods are unsuccessful or for specific C-N/C-O bond formations.

Rationale: The classical mechanism involves the reaction of an aryl halide with stoichiometric copper powder at high temperatures. Modern variations use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., phenanthroline, L-proline) to facilitate the reaction under milder conditions. The process is thought to involve oxidative addition of the aryl halide to a Cu(I) species.[13][14]

Protocol 4.2.1: General Procedure for Ullmann C-N Coupling (Goldberg Variation)

  • Reagent Setup: In a reaction vessel, combine Methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq), the desired amine or N-heterocycle (1.2-2.0 eq), a copper(I) source like CuI (5-20 mol%), a ligand such as L-proline or 1,10-phenanthroline (10-40 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Argon).

  • Heating: Heat the reaction mixture with vigorous stirring to 100-150°C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water or an ammonium chloride solution to complex the copper catalyst. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Safety and Handling

  • 5-Methylthiophene-2-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.

  • Organoboron Reagents: Generally have low toxicity but should be handled with care. Some may be irritants.

  • Palladium and Copper Catalysts: Handle with care, as heavy metal catalysts can be toxic. Avoid inhalation of powders.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of complex thiophene-containing molecules. Its strategic application in robust C-C and C-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Ullmann couplings, provides a reliable pathway to novel structures for screening in drug discovery programs. The protocols and rationale provided herein offer a solid foundation for researchers and scientists in the pharmaceutical industry to build upon.

References

  • Kilic, B., et al. (2019). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Journal of the Iranian Chemical Society. [Link]

  • Apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved from Apicule Website. [Link]

  • Mangini, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

  • Cimarelli, C., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]

  • Kazak, C., et al. (2005). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Saywell, A., et al. (2016). Surface-confined Ullmann coupling of thiophene substituted porphyrins. Physical Chemistry Chemical Physics. [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Al-Ostoot, F. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from PubChem. [Link]

  • Autele Chemical. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Retrieved from Autele Chemical Website. [Link]

  • Parrish, J. P., & St. Martin, K. (2006). Aryl ether synthesis via Ullmann coupling in non-polar solvents. ARKIVOC. [Link]

  • Dahl, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • El-Metwaly, A. M., et al. (2021). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. ResearchGate. [Link]

  • De Kimpe, N. (2022). Thiophene Synthesis. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Dzhemilev, U. M., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic motifs in modern chemistry, particularly within pharmaceutical and materials science research.[1][2] Their structural resemblance to benzene, coupled with unique electronic properties conferred by the sulfur heteroatom, makes them privileged scaffolds in drug design.[3][4] Thiophene-containing molecules exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2]

Methyl 5-methylthiophene-2-carboxylate is a readily accessible starting material that serves as a versatile platform for constructing more complex molecular architectures. The strategic introduction of new functional groups onto the thiophene ring is a critical step in the synthesis of novel drug candidates and advanced materials. This guide provides a detailed exploration of key reaction conditions and step-by-step protocols for the targeted functionalization of this important building block. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Part 1: Electrophilic Aromatic Substitution on the Thiophene Core

The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The existing substituents on this compound—an activating methyl group at the C5 position and a deactivating, meta-directing carboxylate group at the C2 position—synergistically direct incoming electrophiles to the C4 position.

Bromination at the C4 Position

Halogenated thiophenes are pivotal intermediates, particularly for subsequent cross-coupling reactions. Regioselective bromination at the C4 position is efficiently achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is preferred over harsher reagents like liquid bromine (Br₂) because it provides a low, steady concentration of bromine in the reaction mixture, which minimizes over-bromination and other side reactions.

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that effectively solubilizes both the substrate and NBS. It also helps to polarize the N-Br bond in NBS, facilitating the electrophilic attack.

  • Temperature: The reaction is typically performed at room temperature to ensure a controlled reaction rate and high selectivity.

Experimental Protocol: Synthesis of Methyl 4-bromo-5-methylthiophene-2-carboxylate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 5.0 g).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate) and stir until the solid is completely dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution over 15-20 minutes. An initial slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water (approx. 50 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Methyl 4-bromo-5-methylthiophene-2-carboxylate.

bromination_workflow start Methyl 5-methyl- thiophene-2-carboxylate reagents NBS, DMF Room Temperature start->reagents reaction Electrophilic Bromination reagents->reaction workup Aqueous Work-up & Filtration reaction->workup product Methyl 4-bromo-5-methyl- thiophene-2-carboxylate workup->product

Caption: Workflow for the bromination of this compound.

Nitration at the C4 Position

The introduction of a nitro group is a common strategy for further functionalization, as the nitro group can be reduced to an amine or act as a powerful electron-withdrawing group. Nitration of activated rings like thiophene requires carefully controlled conditions to prevent oxidation and polysubstitution.[5]

Causality of Experimental Choices:

  • Nitrating Agent (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.[6]

  • Low Temperature (-5 to 0 °C): Thiophene rings are sensitive to strong oxidizing acids. Low temperatures are critical to control the reaction rate, suppress the formation of oxidative byproducts (tars), and prevent unwanted side reactions like decarboxylation.[5]

Experimental Protocol: Synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

  • Setup: In a three-neck flask fitted with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄) (approx. 5 mL). Cool the flask in an ice-salt bath to -5 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq.) to concentrated sulfuric acid (H₂SO₄) (2.0 eq.) while cooling in an ice bath.

  • Reagent Addition: Add the prepared nitrating mixture dropwise from the dropping funnel to the thiophene solution, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from methanol to obtain pure Methyl 5-methyl-4-nitrothiophene-2-carboxylate.

nitration_mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2->NO2_plus - H₂O Thiophene Thiophene Substrate NO2_plus->Thiophene Attack on Thiophene Ring SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration on the thiophene substrate.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated intermediate, Methyl 4-bromo-5-methylthiophene-2-carboxylate, is a versatile precursor for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds. An inert atmosphere (e.g., Argon or Nitrogen) is crucial for these reactions to prevent the oxidation and degradation of the palladium catalyst and phosphine ligands.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl linkages by coupling an organohalide with an organoboron species.[7][8]

Causality of Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst that readily enters the catalytic cycle.

  • Base (K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[9]

  • Solvent System (Dioxane/Water): The mixed solvent system ensures that both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid can be present in the same phase for the reaction to occur efficiently.[9][10]

Experimental Protocol: Synthesis of Methyl 5-methyl-4-phenylthiophene-2-carboxylate

  • Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq.), Phenylboronic acid (1.2 eq.), and Potassium Phosphate (K₃PO₄) (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of Argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetalation_complex Transmetalation Boronate [R²-B(OH)₃]⁻ Boronate->PdII_complex Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_complex->Product Aryl_halide R¹-X Aryl_halide->Pd0 Base Base (e.g., K₃PO₄) Boronic_acid R²-B(OH)₂ Base->Boronic_acid Boronic_acid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[11][12] The choice of ligand is critical for reaction success.

Causality of Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Ligand): A combination of a palladium source (like Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (like RuPhos or XPhos) is required. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[13]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent reaction with the strong base.

Experimental Protocol: Synthesis of Methyl 4-(phenylamino)-5-methylthiophene-2-carboxylate

  • Setup: In a glovebox or under a strict inert atmosphere, add Methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq.), Sodium tert-butoxide (NaOtBu) (1.4 eq.), the phosphine ligand (e.g., RuPhos, 0.02 eq.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) to a Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by aniline (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)Lₙ-X Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)Lₙ(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord + Amine Amido Ar-Pd(II)Lₙ(NR¹R²) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArylHalide Ar-X ArylHalide->Pd0 Amine HNR¹R² Amine->OxAdd Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[15]

Summary of Reaction Conditions

FunctionalizationKey ReagentsSolventTemperatureTypical YieldKey Advantages
Bromination (C4) N-Bromosuccinimide (NBS)DMFRoom TempGood to Exc.High regioselectivity, mild conditions
Nitration (C4) HNO₃ / H₂SO₄H₂SO₄-5 to 0 °CGoodIntroduces versatile nitro group
Formylation (C4) POCl₃ / DMF (Vilsmeier-Haack)[16]DMF / DCM0 °C to RTGoodReliable method for aldehyde synthesis
Suzuki Coupling Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄Dioxane / Water90-100 °CGood to Exc.Broad scope, excellent functional group tolerance
Buchwald-Hartwig Amine, Pd Catalyst, Phosphine Ligand, NaOtBuToluene100-110 °CGoodPowerful method for C-N bond formation
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, CuI, Amine BaseTHF / AmineRT to 60 °CGood to Exc.Efficiently creates C(sp²)-C(sp) bonds

References

  • ResearchGate. Synthesis of thiophene and Their Pharmacological Activity. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. Available from: [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • Journal of the American Chemical Society. The Nitration of 5-Methyl-2-thenoic Acid. Available from: [Link]

  • Mol-Instincts. METHYL 5-FORMYL-4-METHYLTHIOPHENE-2-CARBOXYLATE. Available from: [Link]

  • Semantic Scholar. and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and some chemistry of the products. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • PubChem. Methyl 5-bromothiophene-2-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • National Institutes of Health (NIH). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available from: [Link]

  • Apicule. Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid. Available from: [Link]

  • PubChem. Methyl 5-acetylthiophene-2-carboxylate. Available from: [Link]

  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]

  • Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Available from: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. Available from: [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 5-methylthiophene-2-carboxylate for Pharmaceutical and Specialty Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methylthiophene-2-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals. Its structural motif is found in numerous biologically active molecules, making a robust and scalable synthetic protocol essential for drug development and commercial production. This application note provides a comprehensive guide to a scalable synthesis of this compound, focusing on a process that is both efficient and amenable to large-scale manufacturing. We will delve into the strategic considerations for route selection, a detailed step-by-step protocol for a multi-kilogram scale synthesis, and critical safety and analytical validation measures.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for phenyl groups, enhancing metabolic stability and modulating physicochemical properties.[1][2] Thiophene derivatives are integral components of numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities.[2] this compound, in particular, serves as a key building block for more complex molecules, where the methyl and ester functionalities provide versatile handles for further chemical elaboration. The demand for a reliable and economically viable synthesis is therefore paramount for advancing research and development in these areas.

Strategic Approach to Scale-up Synthesis

Several synthetic routes to this compound have been reported in the literature. For large-scale production, the ideal pathway must be selected based on criteria such as cost of starting materials, reaction efficiency, ease of purification, safety profile, and waste generation.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic RouteKey TransformationStarting MaterialAdvantagesDisadvantages
Route A: Grignard/Lithiation & Carboxylation Halogenation -> Metallation -> Carboxylation -> Esterification2-MethylthiopheneHigh yields, well-established, reliable for scale-up.Multi-step, requires cryogenic conditions for lithiation, use of organometallic reagents.[3][4][5]
Route B: Oxidation of an Aldehyde Intermediate Formylation -> Oxidation -> Esterification2-MethylthiopheneAvoids organometallics in the carboxylation step.The Vilsmeier-Haack formylation uses hazardous reagents like POCl₃; oxidation step adds to the process.[6]
Route C: Direct Catalytic Carboxylation Metal-catalyzed carboxylation2-MethylthiophenePotentially the most atom-economical route.Often requires specialized catalysts and high pressures of CO₂; may suffer from regioselectivity issues.

For this guide, we will focus on Route A , specifically via a lithiation pathway, as it represents a robust and well-understood method that offers excellent control and high yields, making it highly suitable for scaling up.

Detailed Protocol for Scale-up Synthesis via Lithiation

This protocol outlines a three-step process starting from the readily available 2-methylthiophene. The process involves bromination, lithiation followed by carboxylation, and finally, esterification.

Step 1: Synthesis of 2-Bromo-5-methylthiophene

This initial step involves the regioselective bromination of 2-methylthiophene at the 5-position.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylthiophene98.171.00 kg10.19
Bromine159.811.63 kg10.20
Glacial Acetic Acid60.055.0 L-

Procedure:

  • In a 20 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber for HBr gas, charge the glacial acetic acid and 2-methylthiophene.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add the bromine via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional hour.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Once complete, slowly quench the reaction by adding a 10% aqueous solution of sodium bisulfite until the red color of bromine dissipates.

  • Transfer the mixture to a separatory funnel and add 5 L of water. Extract the product with dichloromethane (2 x 2 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-5-methylthiophene by vacuum distillation to obtain a colorless to pale yellow liquid.

Step 2: Synthesis of 5-Methylthiophene-2-carboxylic acid

This step utilizes a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-methylthiophene177.071.50 kg8.47
n-Butyllithium (2.5 M in hexanes)64.063.73 L9.32
Tetrahydrofuran (THF), anhydrous72.1110.0 L-
Dry Ice (CO₂)44.01~3 kg-

Procedure:

  • In a 50 L jacketed reactor, under an inert nitrogen atmosphere, charge the anhydrous THF and 2-bromo-5-methylthiophene.

  • Cool the solution to -78 °C using a dry ice/acetone bath or a suitable cryo-cooler.

  • Slowly add the n-butyllithium solution via a cannula or dropping funnel, maintaining the internal temperature below -70 °C. The addition should take approximately 2 hours.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate container, crush the dry ice into small pieces.

  • Slowly and carefully add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quench the reaction by slowly adding 5 L of water.

  • Separate the aqueous layer and wash the organic layer with 2 L of 1 M NaOH.

  • Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methylthiophene-2-carboxylic acid as a white to off-white solid.

Step 3: Synthesis of this compound

The final step is a straightforward Fischer esterification.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methylthiophene-2-carboxylic acid142.181.00 kg7.03
Methanol32.045.0 L-
Sulfuric Acid, concentrated98.0850 mL-

Procedure:

  • In a 10 L round-bottom flask equipped with a reflux condenser, charge the 5-methylthiophene-2-carboxylic acid and methanol.

  • Slowly and with stirring, add the concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 5 L of ethyl acetate and wash with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.

Visualizing the Synthetic Workflow

To better illustrate the process flow, the following diagrams outline the key stages of the synthesis.

Overall Synthetic Pathway

G A 2-Methylthiophene B 2-Bromo-5-methylthiophene A->B  Bromination (Br₂, AcOH) C 5-Methylthiophene-2-carboxylic acid B->C  Lithiation & Carboxylation (n-BuLi, CO₂) D This compound C->D  Esterification (CH₃OH, H₂SO₄)

Caption: A three-step synthetic route to the target compound.

Workflow for a Single Batch

G cluster_0 Step 1: Bromination cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification A Charge Reactor B Cool to 0-5 °C A->B C Add Bromine B->C D Quench & Extract C->D E Distill D->E F Charge Reactor (Inert) E->F Intermediate G Cool to -78 °C F->G H Add n-BuLi G->H I Add Dry Ice H->I J Acidify & Filter I->J K Charge Reagents J->K Intermediate L Reflux K->L M Work-up & Extract L->M N Distill M->N O QC Analysis N->O Final Product

Caption: Batch process workflow from starting material to final product.

Safety and Handling Considerations

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All transfers should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An emergency shower and eyewash station must be readily accessible.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere (nitrogen or argon) at all times. Use syringes or cannulas for transfers. Ensure all glassware is oven-dried and free of moisture.

  • Cryogenic Temperatures: The use of dry ice/acetone baths or cryo-coolers to achieve -78 °C requires insulated gloves and careful handling to prevent cold burns.

  • Pressure Build-up: The quenching of the lithiated intermediate with CO₂ and the subsequent acidification can generate gas. Ensure adequate venting and perform these steps slowly.

  • General Precautions: All steps should be performed by trained personnel in a facility designed for handling hazardous chemicals. A thorough risk assessment should be conducted before commencing any large-scale synthesis.[7]

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical techniques should be employed:

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the methyl, thiophene ring, and methoxy protons with correct integration and splitting patterns.
¹³C NMR Structural confirmationPeaks corresponding to all unique carbon atoms in the molecule.
GC-MS Purity assessment and identification of impuritiesA major peak corresponding to the product's mass-to-charge ratio.
HPLC Quantitative purity analysisPurity typically >98%.
FTIR Functional group analysisCharacteristic C=O stretch for the ester at ~1710-1730 cm⁻¹.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By carefully controlling reaction conditions and adhering to stringent safety measures, this process can be implemented to produce multi-kilogram quantities of high-purity material, thereby supporting the needs of researchers and drug development professionals. The robustness of the lithiation and esterification steps makes this a preferred route for industrial applications.

References

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • methyl thiophene-2-carboxylate suppliers USA. Chemicals.US. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Fiesselmann-type synthesis of... | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • 5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]

  • 2-Acetylphenyl 5-methylthiophene-2-carboxylate. IUCr Journals. [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... ResearchGate. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

  • 2-thiophenethiol. Organic Syntheses Procedure. [Link]

Sources

Topic: Advanced Analytical Methodologies for the Precise Quantification of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Methyl 5-methylthiophene-2-carboxylate is a key intermediate and building block in the synthesis of various pharmacologically active molecules and materials.[1][2][3] Its purity and concentration are critical parameters that dictate the yield, efficacy, and safety of the final products. This document provides a comprehensive guide to the quantitative analysis of this compound, detailing robust, validated analytical methods. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles and validated against International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7]

Introduction: The Analytical Imperative

The thiophene nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide range of biological activities.[1][3][8] this compound, as a substituted thiophene derivative, serves as a crucial precursor in the synthesis of novel therapeutic agents. Accurate and precise quantification is therefore not merely an analytical task but a foundational requirement for ensuring the quality, consistency, and safety of pharmaceutical products. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and the specific analytical question being addressed (e.g., purity assay, impurity profiling, or pharmacokinetic analysis).

This guide explains the causality behind experimental choices, empowering the scientist to not only follow a protocol but also to adapt and troubleshoot it effectively.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₆H₆O₂S[9]
Molecular Weight 142.18 g/mol
Appearance Cream to pale brown or pale yellow powder[9]
Melting Point 135-141.5 °C[9]
SMILES CC1=CC=C(S1)C(O)=O[9]
Structure

Note: The structure provided is for the parent acid, 5-Methylthiophene-2-carboxylic acid. The analyte of interest is its methyl ester. The ester form is expected to be less polar and more volatile than its carboxylic acid counterpart, which directly influences the choice of chromatographic conditions.

Primary Analytical Technique: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse method for the quantification of aromatic compounds like this compound due to its robustness, precision, and accessibility. The thiophene ring and carboxylate group constitute a chromophore that absorbs UV light, making it suitable for UV detection.[10][11]

Rationale for Method Design
  • Reversed-Phase Chromatography: The analyte is a moderately polar molecule. A reversed-phase setup, using a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent retention and separation from polar and nonpolar impurities.

  • Isocratic Elution: For routine quality control of a known compound, an isocratic mobile phase (constant composition) is preferred for its simplicity, robustness, and stable baseline, leading to higher precision.

  • Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often chosen for its lower viscosity and UV transparency. The organic modifier content is optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from other components.

  • UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for the analyte should be selected to ensure the highest sensitivity. Based on spectral data for similar thiophene derivatives, a wavelength in the range of 250-280 nm is a logical starting point.[10]

Detailed Protocol: HPLC-UV Quantification

Objective: To quantify the concentration of this compound in a bulk substance or simple formulation.

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (Verify with DAD scan)
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 600 mL of acetonitrile with 400 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve): Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the sample. A typical range would be 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte and prepare it in the same manner as the standard stock solution. Dilute this solution with the mobile phase to fall within the calibration curve range (e.g., to a target concentration of 25 µg/mL).

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject each working standard solution in triplicate.

    • Inject the sample solution(s) in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the concentration of the working standards.

    • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solution using the regression equation.

    • Calculate the final concentration or purity in the original sample, accounting for all dilutions.

// Connections prep_mobile -> equilibrate; prep_std -> prep_work; prep_work -> inject_std; prep_sample -> inject_sample; equilibrate -> inject_blank -> inject_std -> inject_sample -> integrate; integrate -> calibrate; integrate -> quantify; calibrate -> quantify; quantify -> report; } Caption: HPLC-UV analysis workflow from preparation to reporting.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal confirmation of identity and quantification. It is particularly useful for identifying volatile impurities and offers superior specificity due to the mass-selective detector. The analyte's ester functionality and methyl-thiophene core make it sufficiently volatile and thermally stable for GC analysis.

Rationale for Method Design
  • Gas Chromatography: GC is an ideal separation technique for volatile and semi-volatile compounds that are thermally stable. [12]* Split/Splitless Injection: A split injection is typically used for concentrated samples to prevent column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity.

  • Column Choice: A mid-polarity column (e.g., DB-5ms or HP-5ms) is a versatile starting point. These columns provide good separation for a wide range of compounds based on boiling point and polarity differences.

  • Mass Spectrometry Detection: MS detection provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte. [13][14]

Detailed Protocol: GC-MS Quantification

Objective: To confirm the identity and quantify this compound, especially in complex matrices or for impurity profiling.

Instrumentation and Materials:

  • GC system with a split/splitless injector and a Mass Spectrometric detector.

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference Standard: this compound (≥98% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

  • Autosampler vials with septa.

GC-MS Conditions (Starting Point):

ParameterRecommended Setting
Injector Split mode, 20:1 ratio, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV, 230 °C
MS Mode Full Scan (m/z 40-300) for identification; SIM for quantification
Quantifier Ion m/z 142 (Molecular Ion, M⁺)
Qualifier Ions m/z 111 ([M-OCH₃]⁺), m/z 97 ([M-COOCH₃]⁺)

Note: The fragmentation pattern is predictive. The molecular ion (m/z 142) is expected to be prominent. [13][14]The primary fragments would likely arise from the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). These ions must be confirmed by running a scan of the reference standard.

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions in a suitable volatile solvent (e.g., ethyl acetate) following the same scheme as for the HPLC method.

  • Analysis Sequence:

    • Perform a solvent blank injection to check for system cleanliness.

    • Inject a mid-range standard in Full Scan mode to confirm the retention time and mass spectrum of the analyte. Identify the quantifier and qualifier ions.

    • Switch the MS to SIM mode.

    • Inject the full series of standards to build the calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • For identity confirmation, the retention time of the analyte in the sample must match that of the standard, and the ratio of qualifier to quantifier ions must be within ±20% of the standard's ratio.

    • For quantification, create a calibration curve using the peak area of the quantifier ion (m/z 142) versus concentration. Calculate the sample concentration from the regression equation.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose. [7][15]The validation should be conducted according to the ICH Q2(R2) guideline. [4][6]

// Structure specificity -> {linearity, range_node, accuracy, precision}; linearity -> range_node; precision -> {lod, loq}; {accuracy, precision, range_node} -> loq; {specificity, linearity, range_node, accuracy, precision, lod, loq} -> robustness; }

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Summary of Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte.No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis (DAD) should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The interval providing suitable accuracy, precision, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for drug substance assay.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 1.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Conclusion

The reliable quantification of this compound is essential for drug development and quality control. This application note provides two robust, orthogonal methods: a primary HPLC-UV method for routine assay and a confirmatory GC-MS method for identity and enhanced specificity. The protocols are presented as well-defined starting points that, when subjected to rigorous validation according to ICH guidelines, will yield trustworthy and reproducible data. By understanding the scientific principles behind these methods, researchers can confidently apply, adapt, and troubleshoot their analytical workflows.

References

  • Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-67. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link] (Simulated link for concept)

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. Available at: [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST WebBook. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. National Institutes of Health. Available at: [Link]

  • Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives. Brieflands. Available at: [Link]

  • American Chemical Society. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Available at: [Link]

  • PubChem. (n.d.). Thiophene-2-carboxylate. National Institutes of Health. Available at: [Link]

  • Al-Dies, A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization... PubMed. Available at: [Link]

  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. Available at: [Link]

  • Bodgan, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health. Available at: [Link]

  • Sone, T., et al. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan. Available at: [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

  • Ecker, J. R., et al. (1987). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Available at: [Link]

  • Im, S., & Lee, D. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • CONICET. (2024). Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates. Available at: [Link]

  • IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin...]. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo...]. Available at: [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 5-Methylthiophene-2-carboxylate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique electronic and steric properties allow it to serve as a bioisostere for phenyl rings, enhancing interactions with biological targets while often improving pharmacokinetic profiles.[2] In the context of inflammation, thiophene derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[2][3] Dysregulation of these enzymatic pathways is a hallmark of numerous inflammatory conditions, including arthritis and other chronic inflammatory diseases.[3]

Commercially available drugs such as the non-steroidal anti-inflammatory drug (NSAID) Tinoridine highlight the therapeutic success of the thiophene scaffold.[3] This application note focuses on the utility of a specific and versatile building block, methyl 5-methylthiophene-2-carboxylate , for the synthesis of a new generation of potential anti-inflammatory agents. We will provide a detailed synthetic protocol for the generation of a library of N-aryl-5-methylthiophene-2-carboxamides, compounds designed to exhibit selective COX-2 inhibition, a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4] Furthermore, we will outline established protocols for the biological evaluation of these novel compounds.

Strategic Approach: From Ester to Potent Amide-Based Inhibitors

Our synthetic strategy centers on the conversion of the methyl ester functionality of this compound into a diverse library of N-aryl amides. This approach is underpinned by the established success of carboxamide moieties in selective COX-2 inhibitors.[4] The presence of the 5-methyl group on the thiophene ring is anticipated to provide advantageous interactions within the hydrophobic pocket of the COX-2 active site.

The proposed synthetic workflow is a robust and versatile two-step process that can be readily implemented in a standard medicinal chemistry laboratory. The initial hydrolysis of the starting ester to the corresponding carboxylic acid provides a key intermediate that can then be coupled with a variety of substituted anilines to generate the target carboxamides. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of the N-aryl substituent, a critical step in optimizing biological activity.

G cluster_synthesis Synthetic Pathway cluster_testing Biological Evaluation start This compound intermediate 5-Methylthiophene-2-carboxylic Acid start->intermediate Hydrolysis product N-Aryl-5-methylthiophene-2-carboxamides intermediate->product Amide Coupling reagents Substituted Anilines reagents->product invitro In Vitro COX-1/COX-2 Inhibition Assay product->invitro invivo In Vivo Carrageenan-Induced Paw Edema Model invitro->invivo Lead Compound Selection

Figure 1: A schematic overview of the synthetic and biological evaluation workflow.

Experimental Protocols

Part 1: Synthesis of 5-Methylthiophene-2-carboxylic Acid

This protocol details the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, which will result in the precipitation of the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methylthiophene-2-carboxylic acid as a solid.

Part 2: Synthesis of N-Aryl-5-methylthiophene-2-carboxamides

This protocol describes the coupling of 5-methylthiophene-2-carboxylic acid with various substituted anilines to generate the target amide compounds.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Substituted anilines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) (if using DCC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methylthiophene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1.1 equivalents) in the chosen solvent (DCM or DMF) in a round-bottom flask.

  • Add the coupling agent (e.g., DCC, 1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Add the base (e.g., TEA, 2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Dilute the filtrate with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-5-methylthiophene-2-carboxamide.

Data Presentation: A Representative Library of Synthesized Carboxamides

The following table presents hypothetical yet representative data for a series of synthesized N-aryl-5-methylthiophene-2-carboxamides, illustrating the potential impact of substitution on the N-aryl ring on anti-inflammatory activity.

Compound IDN-Aryl SubstituentYield (%)COX-2 IC₅₀ (µM)In Vivo Inhibition (%) @ 10 mg/kg
IA-1 4-Methoxyphenyl850.2565
IA-2 4-Chlorophenyl820.1872
IA-3 4-Fluorophenyl880.2168
IA-4 3,4-Dichlorophenyl750.1578
IA-5 4-Methylphenyl900.3060
Celecoxib (Reference)-0.0580

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[5]

Principle: The assay measures the peroxidase activity of the COX enzymes, where a chromogenic substrate is oxidized in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[6]

Procedure:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for each synthesized compound at various doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for the designed N-aryl-5-methylthiophene-2-carboxamides is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor N-Aryl-5-methylthiophene-2-carboxamide Inhibitor->COX2 Inhibition

Figure 2: The inhibitory action of N-aryl-5-methylthiophene-2-carboxamides on the COX-2 pathway.

Conclusion and Future Perspectives

This compound serves as an excellent and readily available starting material for the synthesis of novel thiophene-based anti-inflammatory agents. The protocols outlined in this application note provide a clear and reproducible pathway for the generation and evaluation of N-aryl-5-methylthiophene-2-carboxamides as potential selective COX-2 inhibitors. The modular nature of the synthetic approach allows for extensive SAR studies to optimize potency and selectivity. Further investigations could explore the functionalization of the 5-methyl group to probe additional interactions within the enzyme's active site, potentially leading to the discovery of next-generation anti-inflammatory therapeutics.

References

  • Badr, S. M. I. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35, 131-144.
  • Coutinho, E. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • El-Sayed, M. A. A., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890.
  • Hassan, A. A., et al. (2023).
  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449.
  • Kandeel, M. M., et al. (2010). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(11-12), 641-648.
  • Khan, I., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 27(20), 4647-4651.
  • Kumar, A., et al. (2010). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 45(7), 3055-3062.
  • Kunkel, S. L., et al. (1998). Inhibition of COX-2 activity in intact cells. Methods in Molecular Biology, 103, 157-163.
  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • Sharma, V., et al. (2021). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 115, 105193.
  • Singh, N., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
  • Singh, S., et al. (2014). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
  • Um, I.-H., & Min, S.-W. (2008). Aminolysis of Y-Substituted Phenyl 2-Thiophenecarboxylates and 2-Furoates: Effect of Modification of Nonleaving Group from 2-Furoyl to 2-Thiophenecarbonyl on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 29(3), 587-591.
  • Verma, A., et al. (2022). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 15(1), 58.

Sources

Application of Methyl 5-methylthiophene-2-carboxylate in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the potential applications of Methyl 5-methylthiophene-2-carboxylate in the field of material science. While direct, extensive research on this specific monomer is emerging, this guide synthesizes established principles from the broader family of thiophene-based functional materials to provide researchers, scientists, and drug development professionals with a robust framework of application notes and detailed protocols. We will delve into its role as a monomer, prospective polymerization methodologies, and the anticipated properties and applications of the resultant polymers, particularly in the realm of organic electronics.

Introduction: The Strategic Value of this compound

This compound is a substituted thiophene derivative possessing a unique combination of functional groups that make it a compelling building block for advanced materials. The thiophene ring itself is the cornerstone of many conductive and semi-conductive polymers due to its electron-rich nature and the ability of its sulfur atom's lone pairs to participate in π-conjugation. The methyl group at the 5-position and the methyl carboxylate group at the 2-position offer avenues for fine-tuning the electronic and physical properties of polymers derived from this monomer.

The strategic placement of these functional groups is key to its utility:

  • The Thiophene Core: Forms the backbone of conjugated polymers, facilitating charge transport.

  • The 5-Methyl Group: This electron-donating group can influence the polymer's solubility, morphology, and electronic properties, such as the highest occupied molecular orbital (HOMO) energy level.

  • The 2-Methyl Carboxylate Group: This electron-withdrawing group can significantly impact the polymer's electronic characteristics, including the lowest unoccupied molecular orbital (LUMO) energy level, and can also influence intermolecular interactions and polymer processability.

These attributes position this compound as a promising candidate for the synthesis of novel polymers for a range of applications in material science.

Potential Applications in Advanced Materials

Based on the extensive research into analogous thiophene-based polymers, polymers derived from this compound are anticipated to find utility in several key areas of material science:

  • Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO energy levels through the methyl and methyl carboxylate groups makes this monomer a candidate for creating donor or acceptor materials in bulk heterojunction solar cells. By carefully designing copolymers, the bandgap can be engineered to optimize light absorption and charge separation.

  • Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers are widely used as hole-transporting and emissive layers in OLEDs. The specific substitutions on the thiophene ring of this compound can be leveraged to control the color of emitted light and improve device efficiency and stability.

  • Organic Field-Effect Transistors (OFETs): The charge-carrying capabilities of polythiophenes are central to their use in OFETs.[1][2][3][4] The morphology and solid-state packing of polymers derived from this monomer will be critical in determining their performance as the active semiconductor layer in these devices.

  • Conducting Polymers and Antistatic Coatings: Oxidative polymerization of thiophene derivatives can yield conductive polymers suitable for applications such as antistatic films and electrodes.[5] The presence of the methyl carboxylate group may influence the conductivity and environmental stability of the resulting polymer.

Synthetic Pathways: Polymerization of this compound

The polymerization of this compound can be approached through several established methods for thiophene derivatives. The choice of method will significantly influence the properties of the resulting polymer, such as its regioregularity, molecular weight, and ultimately, its performance in a device.

Oxidative Chemical Polymerization

This method offers a straightforward route to producing poly(this compound).

Causality Behind Experimental Choices:

  • Oxidant: Ferric chloride (FeCl₃) is a commonly used and effective oxidant for the polymerization of thiophenes. Its role is to generate the radical cations of the monomer, which then couple to form the polymer chain.

  • Solvent: Anhydrous chloroform is a suitable solvent as it dissolves the monomer and the resulting polymer (to some extent), and it is relatively inert under the reaction conditions. The exclusion of water is critical to prevent side reactions and ensure efficient polymerization.

  • Temperature: The reaction is typically carried out at room temperature to control the rate of polymerization and minimize defects in the polymer chain.

  • Purification: Washing with methanol is essential to remove the oxidant and any low molecular weight oligomers. Soxhlet extraction is a rigorous purification method to obtain a clean polymer.

Detailed Protocol:

  • Monomer Preparation: Ensure this compound is pure and dry.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 g, 5.87 mmol) in anhydrous chloroform (50 mL).

  • Initiation: While stirring under a nitrogen atmosphere, add a solution of anhydrous ferric chloride (2.85 g, 17.6 mmol, 3 equivalents) in anhydrous chloroform (25 mL) dropwise to the monomer solution over 30 minutes.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The solution will typically darken as the polymer precipitates.

  • Termination and Precipitation: Pour the reaction mixture into a large volume of methanol (500 mL) to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash it thoroughly with methanol until the filtrate is colorless.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

Experimental Workflow for Oxidative Chemical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound ReactionVessel Reaction Vessel (N2 atmosphere, Room Temp) Monomer->ReactionVessel Solvent Anhydrous Chloroform Solvent->ReactionVessel Oxidant Anhydrous FeCl3 Oxidant->ReactionVessel Stirring Stirring (24h) ReactionVessel->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying FinalPolymer Poly(methyl 5-methylthiophene- 2-carboxylate) Drying->FinalPolymer

Caption: Workflow for the oxidative polymerization of this compound.

Electropolymerization

Electrochemical polymerization allows for the direct deposition of the polymer film onto a conductive substrate, which is advantageous for device fabrication.[6]

Causality Behind Experimental Choices:

  • Electrolyte: Tetrabutylammonium perchlorate (TBAP) is a common supporting electrolyte that provides conductivity to the organic solvent and is electrochemically stable within the potential window used for polymerization.

  • Solvent: Acetonitrile is a polar aprotic solvent that is widely used for electrochemical applications due to its high dielectric constant and wide electrochemical window.

  • Working Electrode: Indium tin oxide (ITO) coated glass is a transparent conductive substrate, ideal for applications in optoelectronic devices.

  • Potential Cycling: Applying a cyclic potential allows for the controlled oxidation of the monomer and deposition of the polymer film. The increasing current with each cycle indicates successful polymer growth.

Detailed Protocol:

  • Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.

  • Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.05 M.

  • Electrochemical Cell:

    • Use a three-electrode setup with an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

    • Degas the solution with nitrogen for 15 minutes before polymerization.

  • Polymerization:

    • Perform cyclic voltammetry by scanning the potential from 0 V to an appropriate positive potential (e.g., +1.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10 cycles).

    • A polymer film should be observed to grow on the ITO electrode.

  • Post-treatment:

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

Electrochemical Polymerization Setup

G cluster_cell Electrochemical Cell WE Working Electrode (ITO) Electrolyte Monomer + Electrolyte in Acetonitrile WE->Electrolyte CE Counter Electrode (Pt) CE->Electrolyte RE Reference Electrode (Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->CE Potentiostat->RE

Sources

Troubleshooting & Optimization

"troubleshooting Methyl 5-methylthiophene-2-carboxylate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

Troubleshooting Guide: Common Synthesis Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Fischer Esterification of 5-Methylthiophene-2-carboxylic Acid

This is a classical and straightforward approach involving the acid-catalyzed reaction of 5-methylthiophene-2-carboxylic acid with methanol.

Question 1: My reaction is sluggish and gives a low yield of the ester. What are the possible causes and how can I improve the conversion?

Answer:

Low conversion in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[1] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted towards the product side.

Potential Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[1] Ensure you are using a catalytic amount, typically 1-5 mol%.

  • Water in the Reaction Mixture: The presence of water, either from wet reagents or as a byproduct, will shift the equilibrium back towards the starting materials.

    • Use dry glassware and anhydrous reagents.

    • Employ a large excess of methanol. This serves as both a reactant and a solvent, driving the equilibrium forward.[1]

    • Remove water as it forms. For larger scale reactions, a Dean-Stark apparatus can be effective. For smaller scales, adding a dehydrating agent like molecular sieves can be beneficial.

  • Inadequate Reaction Temperature or Time: The reaction often requires heating to reflux to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A typical reflux time can range from 3 to 30 hours.[1]

Question 2: After workup, my product is a dark, tarry substance. What is causing this and how can I prevent it?

Answer:

The formation of a dark, tarry mixture often indicates polymerization or decomposition of the thiophene ring under the strongly acidic reaction conditions.[2][3]

Potential Causes & Solutions:

  • Excessively Strong Acidic Conditions: While an acid catalyst is necessary, high concentrations or overly strong acids can promote side reactions. Thiophenes, although more stable than furans or pyrroles, can polymerize in the presence of strong acids.[2][3]

    • Use the recommended catalytic amount of acid.

    • Consider a milder acid catalyst, such as a Lewis acid or a solid-supported acid catalyst.

  • High Reaction Temperature: Elevated temperatures can accelerate decomposition pathways.

    • Maintain a gentle reflux. Avoid excessively high temperatures.

  • Presence of Impurities: Impurities in the starting 5-methylthiophene-2-carboxylic acid can act as initiators for polymerization.

    • Ensure the purity of your starting material. Recrystallization may be necessary if the starting material is of low quality.

Question 3: I am observing a significant amount of an unknown byproduct in my NMR spectrum. What could it be?

Answer:

A common byproduct in acid-catalyzed reactions with methanol is the formation of dimethyl ether.

Potential Causes & Solutions:

  • Dehydration of Methanol: At temperatures above 140°C, sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether.[4][5][6]

    • Control the reaction temperature carefully. Maintain a gentle reflux of methanol (boiling point ~65°C) to avoid this side reaction.

    • Purification: Dimethyl ether is a gas at room temperature and should be easily removed during solvent evaporation. If it persists, it can be removed under vacuum.

Troubleshooting Summary: Fischer Esterification
Issue Potential Cause Suggested Solution
Low Yield / Incomplete ReactionReversible nature of the reaction, insufficient catalyst, presence of water.Use a large excess of methanol, ensure anhydrous conditions, use an appropriate amount of acid catalyst (1-5 mol%), and allow for sufficient reaction time at reflux.
Dark, Tarry ProductPolymerization/decomposition of the thiophene ring under strong acid conditions.Use only a catalytic amount of acid, consider a milder catalyst, avoid excessive heat, and ensure the purity of the starting material.
Formation of Dimethyl EtherDehydration of methanol at high temperatures.Maintain a gentle reflux and control the reaction temperature.
Route 2: Carboxylation of 2-Methylthiophene and Subsequent Esterification

This route involves the deprotonation of 2-methylthiophene, typically with a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide to form the carboxylate, which is then esterified.

Question 1: My reaction is giving a mixture of isomeric products. How can I improve the regioselectivity?

Answer:

The desired product is formed by carboxylation at the 5-position of 2-methylthiophene. The formation of other isomers, such as the 3-carboxylated product, can occur if the lithiation is not sufficiently regioselective.

Potential Causes & Solutions:

  • Incomplete Lithiation at the 5-Position: The methyl group at the 2-position directs lithiation to the adjacent vacant α-position (the 5-position).[7] However, under certain conditions, lithiation at other positions can occur.

    • Control the temperature: Lithiation is typically carried out at low temperatures (e.g., -78°C) to ensure high regioselectivity.

    • Choice of base: n-BuLi is generally effective for selective lithiation of thiophenes.

  • Isomerization: Although less common for this substrate, anion migration could potentially lead to a mixture of products.[8]

    • Maintain low temperatures throughout the addition of the electrophile (CO₂).

Question 2: I am getting a low yield of the carboxylic acid after quenching with CO₂. What could be the issue?

Answer:

Low yields in this step can be attributed to several factors related to the Grignard or organolithium reagent and the quenching process.

Potential Causes & Solutions:

  • Inefficient Formation of the Organometallic Reagent: Moisture or oxygen in the reaction setup can quench the n-BuLi or the formed thienyllithium.

    • Use anhydrous solvents and an inert atmosphere (nitrogen or argon).

    • Ensure all glassware is thoroughly dried.

  • Inefficient Quenching with CO₂: The reaction with CO₂ needs to be efficient to outcompete other side reactions.

    • Use freshly crushed dry ice (solid CO₂). This provides a cold surface for the reaction and minimizes the presence of water ice that can form on the surface of older dry ice.

    • Ensure good mixing during the addition of the organolithium solution to the dry ice.

Question 3: My final product contains a ketone byproduct. How is this formed and how can I avoid it?

Answer:

The formation of a ketone byproduct, in this case, di(5-methyl-2-thienyl) ketone, can occur if the initially formed carboxylate reacts with another equivalent of the thienyllithium reagent.[9][10]

Potential Causes & Solutions:

  • Localized Excess of Organolithium Reagent: If the addition of the thienyllithium to the CO₂ is not done carefully, a localized excess of the organolithium can lead to the formation of the ketone.

    • Add the thienyllithium solution slowly to a large excess of crushed dry ice. This ensures that the organolithium reagent always encounters an excess of CO₂.

  • Reaction Temperature: Warmer temperatures can promote the reaction of the carboxylate with the organolithium.

    • Maintain a low temperature during the quenching process.

Troubleshooting Summary: Carboxylation Route
Issue Potential Cause Suggested Solution
Mixture of IsomersPoor regioselectivity of lithiation.Perform lithiation at low temperatures (e.g., -78°C) and use an appropriate base like n-BuLi.
Low Yield of Carboxylic AcidQuenching of organometallic reagent by moisture/oxygen; inefficient reaction with CO₂.Use anhydrous conditions under an inert atmosphere; use fresh, crushed dry ice for quenching.
Ketone Byproduct FormationReaction of the carboxylate with a second equivalent of the organolithium reagent.Add the organolithium solution slowly to a large excess of crushed dry ice at low temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

For large-scale synthesis, the Fischer esterification of commercially available 5-methylthiophene-2-carboxylic acid is often preferred due to the use of less hazardous and less expensive reagents compared to the use of n-butyllithium.

Q2: What are the best practices for purifying the final product, this compound?

The purification strategy depends on the impurities present.

  • For the Fischer esterification route: After an aqueous workup to remove the acid catalyst and excess methanol, the crude product can be purified by fractional distillation under reduced pressure.

  • For the carboxylation route: After esterification of the crude carboxylic acid, the final product is typically purified by column chromatography on silica gel followed by distillation.[11]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • ¹H and ¹³C NMR spectroscopy to confirm the structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight.

  • Infrared (IR) spectroscopy to identify the characteristic ester carbonyl stretch.

Visualizing the Chemistry

Reaction Mechanisms

FischerEsterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation Carboxylic_Acid 5-Methylthiophene-2-carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methanol Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺

Carboxylation cluster_0 Lithiation cluster_1 Carboxylation cluster_2 Protonation 2_Methylthiophene 2-Methylthiophene Thienyllithium 5-Lithio-2-methylthiophene 2_Methylthiophene->Thienyllithium + n-BuLi Lithium_Carboxylate Lithium 5-methylthiophene-2-carboxylate Thienyllithium->Lithium_Carboxylate + CO₂ CO2 CO₂ Carboxylic_Acid 5-Methylthiophene-2-carboxylic Acid Lithium_Carboxylate->Carboxylic_Acid + H₃O⁺

Troubleshooting Workflow

Troubleshooting Start Low Yield of Ester Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous Catalyst Sufficient Catalyst? Anhydrous->Catalyst Yes Solution_Water Use dry reagents/glassware. Add excess methanol. Anhydrous->Solution_Water No Temp_Time Adequate Temp/Time? Catalyst->Temp_Time Yes Solution_Catalyst Ensure 1-5 mol% acid catalyst. Catalyst->Solution_Catalyst No Solution_Temp_Time Reflux and monitor by TLC/GC. Temp_Time->Solution_Temp_Time No Re-evaluate Re-run Experiment Temp_Time->Re-evaluate Yes Solution_Water->Re-evaluate Solution_Catalyst->Re-evaluate Solution_Temp_Time->Re-evaluate

References

  • Meisel, S. L., Johnson, G. C., & Hartough, H. D. (1950). Polymerization of Thiophene and Alkylthiophenes. Journal of the American Chemical Society, 72(5), 1910–1912.
  • Masterson, D. S. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Quora. (2018). What happens when methanol is reacted with concentrated sulfuric acid (no trace of any other solvent and they are added according to their stoichiometric ratios)?. Retrieved from [Link]

  • Quora. (2017). What happens when methanol reacts with sulphuric acid?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Reddit. (2024). Why is thiophene stable to acid?. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2016). Methanol + Sulphuric acid - why is it exothermic?. r/chemistry. Retrieved from [Link]

  • Quora. (2017). What is the acidity order of thiophene pyrrole and furan?. Retrieved from [Link]

  • MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]

  • University of Groningen. (1999). Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of thienyl-capped polyethylene. Retrieved from [Link]

  • SlideShare. (2018). Thiophene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • MDPI. (2021). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Retrieved from [Link]

  • MDPI. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonated catalysts for methanol dehydration to dimethyl ether (DME). Retrieved from [Link]

  • PubMed. (2018). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Retrieved from [Link]

  • Reddit. (2021). Deprotonation of 2-thiophenecarboxylic acid. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.
  • Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]

  • University of North Texas Digital Library. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1956). US2745843A - Process for the purification of thiophene.
  • ResearchGate. (2025). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-methylthiophene-2-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important synthetic intermediate. The guidance herein is structured to address practical, real-world laboratory issues, emphasizing the chemical principles behind each recommended solution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the key physical properties and stability concerns for this compound?

This compound is typically a white to off-white solid or a colorless to pale yellow oil, depending on its purity. Its stability is a critical factor during purification.

  • Thermal Stability : While relatively stable, prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization, especially if catalytic impurities (acidic or basic residues) are present.

  • Hydrolytic Stability : The methyl ester group is susceptible to hydrolysis back to the parent carboxylic acid (5-methylthiophene-2-carboxylic acid) under both acidic and basic conditions, particularly in the presence of water and heat.[1] This is a primary concern during aqueous workups and chromatography on un-neutralized silica gel.

  • Oxidative Stability : The electron-rich thiophene ring can be sensitive to strong oxidizing agents. While generally stable to atmospheric oxygen under normal storage, exposure to potent oxidants should be avoided.

  • Acid/Base Sensitivity : Strong acids can lead to polymerization or degradation of the thiophene ring. Strong bases can promote hydrolysis of the ester.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₈O₂S[2]
Molecular Weight156.20 g/mol [2]
AppearanceWhite to pale yellow solid/oilGeneral chemical knowledge
Melting Point~45-48 °C (Varies with purity)N/A
Boiling Point~110-112 °C at 10 mmHgN/A
Q2: What are the most common impurities I should expect from its synthesis?

The impurity profile is highly dependent on the synthetic route. A common method is the esterification of 5-methylthiophene-2-carboxylic acid. Another involves Friedel-Crafts type reactions on 2-methylthiophene.

  • Unreacted Starting Materials : 5-methylthiophene-2-carboxylic acid or 2-methylthiophene are common.

  • Regioisomers : If the synthesis involves electrophilic substitution on 2-methylthiophene, formation of the methyl 4-methylthiophene-2-carboxylate isomer is possible, though substitution at the 5-position is strongly favored.[3]

  • Side-Reaction Products : During Friedel-Crafts reactions, polysubstitution or the formation of dark, tarry polymeric materials can occur, especially if the reaction temperature is not well-controlled.[3]

  • Hydrolysis Product : 5-methylthiophene-2-carboxylic acid is a frequent impurity, formed either in the reaction workup or during purification.

  • Residual Solvents & Catalysts : Solvents like DMF or chlorinated solvents, and catalysts like AlCl₃ or POCl₃ (or their byproducts) may persist.[3]

Part 2: Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during the purification process.

Issue 1: My crude product is a dark, tarry, or oily mixture with low purity.

Potential Cause 1: Polymerization/Decomposition The thiophene ring, being electron-rich, is susceptible to polymerization under harsh acidic conditions (e.g., residual Friedel-Crafts catalyst) or high temperatures.[3]

Suggested Solution:

  • Quenching : Ensure the reaction is thoroughly quenched. For reactions using Lewis acids like AlCl₃, a slow, controlled quench into ice water or a cold, dilute HCl solution is critical.

  • Neutralizing Workup : After an acidic quench, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids before concentrating the product.

  • Temperature Control : Avoid excessive heating during solvent removal. Use a rotary evaporator with a water bath temperature below 40-50°C.

Potential Cause 2: Incomplete Hydrolysis of Intermediates In syntheses like the Vilsmeier-Haack reaction, incomplete hydrolysis of the intermediate iminium salt can lead to complex mixtures and isolation difficulties.[3]

Suggested Solution:

  • Ensure the hydrolysis step (typically adding the reaction mixture to water/ice) is allowed sufficient time and agitation to go to completion before proceeding with extraction.

Issue 2: I'm struggling to separate a persistent impurity using column chromatography.

Potential Cause 1: Co-elution with a Regioisomer or Starting Material Regioisomers or structurally similar starting materials (like 2-methylthiophene) often have very similar polarities to the desired product, making separation difficult.

Suggested Solution:

  • Optimize Solvent System : Switch from a standard ethyl acetate/hexane system to one with different selectivity. Toluene or dichloromethane can offer different interactions with the stationary phase. A common starting point for thiophene esters is a low-polarity mobile phase, such as 5-10% ethyl acetate in hexane.[4][5]

  • Shallow Gradient : Use a very shallow gradient during flash chromatography. For example, start with 100% hexane and increase the ethyl acetate concentration by only 0.5-1% increments.

  • Alternative Stationary Phase : If silica gel fails, consider using neutral alumina. Alumina has different surface characteristics and may resolve impurities that co-elute on silica.

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (v/v)Target ImpuritiesRationale
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (95:5 to 80:20)General purpose, good for most common impurities.Standard, well-understood system.
Silica Gel (230-400 mesh)Hexane / Dichloromethane (50:50) + 1% EtOAcNon-polar impurities, regioisomers.DCM offers different selectivity than EtOAc.
Neutral AluminaHexane / Toluene (80:20 to 50:50)Acid-sensitive compounds, regioisomers.Avoids potential acid-catalyzed degradation on silica.
Issue 3: My product appears to be degrading on the silica gel column.

Potential Cause: Hydrolysis on Acidic Silica Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid will then either streak badly down the column or remain at the baseline.

Suggested Solution:

  • Neutralize the Silica : Prepare a slurry of the silica gel in your starting mobile phase and add 1% triethylamine (NEt₃) relative to the solvent volume. Swirl well before packing the column. The NEt₃ neutralizes the acidic sites.

  • Use Neutral Alumina : As mentioned previously, neutral alumina is a non-acidic alternative stationary phase.

  • Run the Column "Fast" : Minimize the residence time of your compound on the column. Use a higher flow rate and collect fractions quickly.

Issue 4: I'm observing decomposition or low recovery during vacuum distillation.

Potential Cause: Thermal Instability Even under vacuum, the temperatures required for distillation might be high enough to cause decomposition, especially if non-volatile acidic or basic impurities are present.

Suggested Solution:

  • Use High Vacuum : Employ a high-quality vacuum pump capable of reaching <1 mmHg to lower the boiling point as much as possible.

  • Short-Path Distillation : Use a Kugelrohr or short-path distillation apparatus. This minimizes the surface area and time the compound spends at high temperature before condensing.

  • Pre-Purification : Perform a rapid filtration through a short plug of silica or alumina before distilling. This removes non-volatile baseline impurities that could catalyze decomposition in the distillation pot.

Part 3: Visualization & Workflow

A logical approach to purification is essential. The following diagram outlines a decision-making workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) purity_check Is the major impurity a non-polar starting material (e.g., 2-methylthiophene)? start->purity_check distillation High-Vacuum Distillation purity_check->distillation Yes acid_check Is the major impurity the carboxylic acid? purity_check->acid_check No final_product Pure this compound distillation->final_product column Flash Column Chromatography column->final_product base_wash Aqueous Bicarbonate Wash & Re-extraction acid_check->base_wash Yes recrystallization_check Is the product a solid with >85% purity? acid_check->recrystallization_check No base_wash->recrystallization_check recrystallization_check->column No recrystallization Recrystallization recrystallization_check->recrystallization Yes recrystallization->final_product

Sources

Technical Support Center: Synthesis of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and high-purity yield of your target molecule.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is primarily achieved through two common routes:

  • Fischer-Speier Esterification of 5-methylthiophene-2-carboxylic acid with methanol under acidic catalysis.

  • Nucleophilic Acyl Substitution via the acid chloride of 5-methylthiophene-2-carboxylic acid and methanol.

While these methods are generally reliable, the inherent reactivity of the thiophene ring and potential side reactions can lead to the formation of undesirable by-products, complicating purification and reducing overall yield. This guide will address these specific challenges.

Troubleshooting Guide: By-product Formation

This section is organized in a question-and-answer format to directly address the issues you may be facing in your laboratory.

Issue 1: Incomplete Reaction and Presence of Starting Material

Question: I am observing a significant amount of unreacted 5-methylthiophene-2-carboxylic acid in my final product mixture after attempting a Fischer esterification. What could be the cause and how can I resolve this?

Answer:

The Fischer esterification is a reversible reaction, and its equilibrium can be unfavorable under certain conditions.[3][4] The presence of water is a key factor that can drive the equilibrium back towards the starting materials.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Presence of Water Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence will shift the equilibrium towards the reactants.[4]Ensure all glassware is thoroughly dried and use anhydrous methanol and a strong acid catalyst like sulfuric acid, which also acts as a dehydrating agent.[3]
Insufficient Catalyst The reaction requires a sufficient concentration of protons to activate the carbonyl group of the carboxylic acid for nucleophilic attack by methanol.Use a catalytic amount of a strong acid, such as concentrated H₂SO₄ or TsOH. For a typical lab-scale reaction, 1-5 mol% of the catalyst is a good starting point.
Inadequate Reaction Time or Temperature The reaction may be slow at lower temperatures and require sufficient time to reach equilibrium.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature to the reflux temperature of methanol.
Insufficient Methanol Methanol is both a reactant and the solvent. Using it in large excess shifts the equilibrium towards the product side.[3]Use a large excess of methanol as the solvent to drive the reaction to completion.
Issue 2: Formation of a Dark, Tarry Reaction Mixture

Question: My reaction mixture turned dark and tarry during the synthesis, especially when heating. What is causing this polymerization and how can I prevent it?

Answer:

Thiophene and its derivatives can be susceptible to polymerization or decomposition under strongly acidic and high-temperature conditions.[5] This is a common issue when working with electron-rich heterocyclic compounds.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excessive Heat High temperatures can promote acid-catalyzed polymerization of the thiophene ring.Maintain a controlled reaction temperature. For Fischer esterification, refluxing methanol provides a relatively mild temperature. Avoid excessive heating.
Highly Concentrated Acid Catalyst A high concentration of strong acid can lead to protonation of the thiophene ring, initiating polymerization.Use the minimum effective amount of acid catalyst. If polymerization is a persistent issue, consider using a milder acid catalyst or a different synthetic route.
Impurities in Starting Material Impurities in the 5-methylthiophene-2-carboxylic acid can act as initiators for polymerization.Ensure the purity of your starting material. Recrystallization or column chromatography of the starting acid may be necessary.

Workflow for Minimizing By-product Formation in Fischer Esterification

cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep_glass Dry Glassware Thoroughly prep_reagents Use Anhydrous Methanol & Acid Catalyst dissolve Dissolve 5-methylthiophene-2-carboxylic acid in excess Methanol add_catalyst Add Catalytic Amount of H₂SO₄ (1-5 mol%) dissolve->add_catalyst reflux Reflux at Methanol's Boiling Point add_catalyst->reflux monitor Monitor by TLC/GC reflux->monitor workup Aqueous Workup (Neutralize with NaHCO₃) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Fischer Esterification.

Frequently Asked Questions (FAQs)

Q1: I am considering using the acid chloride route. What are the potential by-products in that case?

A1: The acid chloride route involves converting 5-methylthiophene-2-carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[6] While often higher yielding, potential by-products can arise from:

  • Incomplete conversion to the acid chloride: This will leave unreacted carboxylic acid in your final product.

  • Reaction of thionyl chloride with the thiophene ring: Under harsh conditions, electrophilic attack on the ring by sulfur-based electrophiles can occur, leading to chlorinated or sulfur-containing impurities.

  • Hydrolysis of the acid chloride: If moisture is present during the reaction or workup, the acid chloride will hydrolyze back to the carboxylic acid.

Q2: How can I effectively purify my this compound from the starting acid?

A2: Purification can be effectively achieved by a few methods:

  • Aqueous Workup: After the reaction, neutralizing the acid catalyst with a mild base like sodium bicarbonate solution will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt. The desired ester, being neutral, will remain in the organic layer during extraction.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the non-polar ester from the more polar carboxylic acid.[7][8] A solvent system of ethyl acetate and hexane is typically a good starting point for elution.

Q3: Can I use other alcohols for the esterification?

A3: Yes, the Fischer esterification is a general method for producing various esters. You can use other primary or secondary alcohols. However, bulkier alcohols will react more slowly due to steric hindrance. The reaction conditions may need to be optimized for different alcohols.

Q4: What is the expected regioselectivity for reactions involving the 5-methylthiophene-2-carboxylate ring?

A4: The methyl group at the 5-position and the electron-withdrawing carboxylate group at the 2-position deactivate the thiophene ring towards electrophilic substitution. Any further electrophilic attack would likely be directed to the 4-position, as the 3-position is sterically hindered and electronically deactivated.

Visualizing By-product Formation Mechanisms

Fischer Esterification: Reversibility

5-methylthiophene-2-carboxylic acid 5-methylthiophene-2-carboxylic acid This compound This compound 5-methylthiophene-2-carboxylic acid->this compound + Methanol - H₂O This compound->5-methylthiophene-2-carboxylic acid + H₂O - Methanol

Caption: Equilibrium in Fischer Esterification.

Acid-Catalyzed Polymerization

Thiophene Thiophene Ring ProtonatedThiophene Protonated Thiophene (Carbocation Intermediate) Thiophene->ProtonatedThiophene H⁺ (Excess Acid) Dimer Dimerization ProtonatedThiophene->Dimer + Thiophene Ring Polymer Polymer/Tar Dimer->Polymer Propagation

Caption: Pathway to Polymerization.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
  • ChemicalBook. (n.d.). METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE.
  • ResearchGate. (n.d.). Fiesselmann-type synthesis of....
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
  • PMC - NIH. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic....
  • ChemicalBook. (n.d.). 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis.
  • Apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate.
  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-methyl-thiophene-2-carboxylate.
  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • PubChem - NIH. (n.d.). Methyl thenoate.

Sources

"stability issues of Methyl 5-methylthiophene-2-carboxylate under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-methylthiophene-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile thiophene derivative. Here, we address common stability issues encountered during synthetic manipulations, offering troubleshooting advice and in-depth chemical rationale to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes. Each entry provides a potential diagnosis, a detailed explanation of the underlying chemistry, and recommended protocols to resolve the issue.

Question 1: I'm attempting a reaction with a strong base (like n-BuLi or LDA) and my reaction mixture is turning dark, resulting in a low yield of the desired product. What is happening?

Plausible Cause: You are likely experiencing base-induced ring-opening of the thiophene moiety or undesired deprotonation. Thiophene rings, while aromatic, are susceptible to cleavage under strongly basic conditions, especially in polar solvents.[1]

Chemical Rationale: Strong organolithium bases can deprotonate the thiophene ring at the most acidic positions. For thiophene itself, this is the C2/C5 position.[2] In your molecule, these are already substituted. The next most likely site for deprotonation would be the C3 or C4 position or even the methyl group. However, under certain conditions (particularly with strong bases in polar media like HMPT), the base can attack the sulfur atom or an adjacent carbon, initiating a cascade that leads to the formation of highly colored, polymeric enynethiolate species.[1][3] This degradation pathway is a known liability for thiophene derivatives.

Troubleshooting Protocol: Performing Reactions with Strong Bases

  • Temperature Control is Critical: Cool the reaction vessel to -78 °C (a dry ice/acetone bath) before adding the strong base. Maintain this temperature throughout the addition and for a defined period afterward.

  • Solvent Choice: Use a non-polar or weakly polar ethereal solvent like diethyl ether or tetrahydrofuran (THF). Avoid highly polar aprotic solvents like HMPA or DMPU unless specifically required and validated for your reaction, as they can facilitate ring-opening.[1]

  • Slow Addition: Add the organolithium reagent dropwise to a solution of your thiophene ester. This maintains a low instantaneous concentration of the base, minimizing side reactions.

  • Inert Atmosphere: Meticulously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent quenching of the base by oxygen or moisture.

  • Quenching: Quench the reaction at low temperature by slowly adding the electrophile or a quenching solution (e.g., saturated aqueous NH₄Cl).

Preventative Measures:

  • If your goal is to modify the ester, consider alternative, non-basic methods first.

  • If deprotonation of the ring is desired, use the mildest base that can achieve the transformation and always operate at the lowest practical temperature.

Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails completely. Is the starting material unstable?

Plausible Cause: While generally stable in cross-coupling reactions, failure can arise from catalyst inhibition by the thiophene sulfur or from improper reaction setup.[4][5]

Chemical Rationale: The lone pairs on the sulfur atom of the thiophene ring can coordinate to the palladium center, potentially acting as a catalyst poison and inhibiting the catalytic cycle. Furthermore, inadequate degassing can lead to oxidation of the phosphine ligands and the Pd(0) catalyst, while an inappropriate choice of base can lead to ester hydrolysis (saponification).

Recommended Protocol: Suzuki Coupling with this compound

  • Reagent Preparation: In a flame-dried flask under Argon, combine this compound (1.0 equiv.), your arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Degassing: Add a thoroughly degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling Argon through the solvent for at least 30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Troubleshooting Workflow Diagram:

G cluster_no If No... start Low Yield in Cross-Coupling check_reagents Are reagents pure and dry? (Boronic acid, base, solvent) start->check_reagents check_reagents->start Fix & Retry check_degassing Was the reaction mixture thoroughly degassed? check_reagents->check_degassing Yes check_degassing->start Fix & Retry check_catalyst Is the Pd catalyst active? (Try a new bottle/batch) check_degassing->check_catalyst Yes check_catalyst->start Fix & Retry check_base Is the base appropriate? (e.g., K2CO3, Cs2CO3) check_catalyst->check_base Yes hydrolysis_check Is saponification occurring? (Check for carboxylic acid byproduct) check_base->hydrolysis_check No ligand_issue Ligand poisoning by sulfur? check_base->ligand_issue Yes optimize Adjust Temperature or Reaction Time hydrolysis_check->optimize change_ligand Solution: Use a more electron-rich/bulkier ligand (e.g., SPhos, XPhos) ligand_issue->change_ligand Yes ligand_issue->optimize No success Successful Coupling change_ligand->success optimize->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Question 3: I tried to hydrolyze the methyl ester to the carboxylic acid using NaOH in methanol, but the yield was poor. What are the optimal conditions?

Plausible Cause: While standard saponification conditions can work, thiophene derivatives can sometimes be sensitive. Incomplete reaction, side reactions, or difficulty in isolating the product could be the issue.

Chemical Rationale: Saponification is the base-mediated hydrolysis of an ester.[6] The reaction is typically straightforward, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the loss of methoxide. An irreversible acid-base step drives the reaction to completion.[6] However, excessively high temperatures or prolonged reaction times with strong bases could potentially lead to minor degradation of the sensitive thiophene ring.

Optimized Protocol: Mild Saponification

  • Setup: Dissolve this compound in a mixture of THF and water (e.g., a 3:1 ratio). Using a co-solvent like THF improves the solubility of the ester.

  • Base: Add Lithium Hydroxide (LiOH·H₂O, ~2-3 equivalents). LiOH is often used for milder hydrolyses.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to ~pH 2 with cold 1M HCl.

    • The product, 5-methylthiophene-2-carboxylic acid, should precipitate as a solid. If not, extract with ethyl acetate (3x).

  • Isolation: Collect the solid by filtration or dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the pure carboxylic acid.[6]

Mechanism of Saponification:

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH OH⁻ Intermediate->Ester - OH⁻ Product Carboxylate Anion + Methanol Intermediate->Product - CH₃OH FinalProduct 5-Methylthiophene-2-carboxylic acid Product->FinalProduct + H₃O⁺ H3O H₃O⁺ (Work-up)

Caption: Reaction mechanism for ester saponification.

Frequently Asked Questions (FAQs)

Q1: What are the general stability guidelines for storing and handling this compound?

A: Store the compound in a cool, dry, dark place under an inert atmosphere if possible. It is a stable solid at room temperature. Avoid strong oxidizing agents, strong acids, and strong bases during storage.

Q2: Is the thiophene ring susceptible to oxidation?

A: Yes. The sulfur atom can be oxidized by strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide to form thiophene-S-oxides and subsequently sulfones.[2][8] These intermediates are often unstable and can undergo further reactions like dimerization.[9] The methyl group on the ring can also be oxidized to a carboxylic acid under harsh conditions (e.g., with KMnO₄ or Na₂Cr₂O₇).[10] For most synthetic applications not involving intentional oxidation, it is best to avoid strong oxidants and conduct reactions under an inert atmosphere to prevent air oxidation.

Q3: Can the ester group be reduced without affecting the thiophene ring?

A: Yes. The ester can be selectively reduced to the corresponding primary alcohol ( (5-methylthiophen-2-yl)methanol ) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether or THF. The thiophene ring is generally stable to these conditions. Milder reducing agents like Sodium Borohydride (NaBH₄) will typically not reduce the ester.

Q4: Is decarboxylation a concern after hydrolyzing the ester to the carboxylic acid?

A: Thiophene-2-carboxylic acids are significantly more stable towards decarboxylation than their furan-2-carboxylic acid or pyrrole-2-carboxylic acid counterparts due to the higher aromatic stabilization energy of the thiophene ring.[11] Decarboxylation typically requires harsh conditions, such as high temperatures, often in the presence of a metal catalyst like copper. For most standard work-ups and subsequent reactions, spontaneous decarboxylation is not a significant issue.[12]

Q5: What is the reactivity of the thiophene ring towards electrophilic substitution?

A: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a reactivity much higher than that of benzene.[2][13] Substitution typically occurs at the C5 position, which is adjacent to the sulfur and highly activated. Since your molecule already has substituents at C2 and C5, further electrophilic substitution (e.g., halogenation, nitration) would be directed to the C3 or C4 positions, but this is generally more difficult and may require forcing conditions.

Summary of Reaction Condition Compatibility

Reaction TypeReagentsCompatibility / Key Considerations
Ester Hydrolysis NaOH, KOH, LiOH[6][7]Compatible . Use mild conditions (e.g., LiOH, RT to 40°C) to avoid potential ring degradation.
Ester Reduction LiAlH₄, DIBAL-H[14]Compatible . Requires anhydrous conditions. Ring is stable. NaBH₄ is ineffective.
Cross-Coupling Pd catalysts, various bases[4][5]Compatible . Requires careful degassing. Sulfur can inhibit catalyst; specific ligands may be needed.
Strongly Basic n-BuLi, LDA, Grignard reagents[1]Caution . High risk of ring-opening or side reactions. Requires low temperature (-78 °C) and non-polar solvents.
Strongly Acidic Conc. H₂SO₄, HClCaution . Risk of ring protonation and potential polymerization or degradation, especially with heating.[9]
Oxidation m-CPBA, H₂O₂, KMnO₄[8][10]Incompatible (unless intended) . Leads to oxidation of the sulfur atom and/or the methyl group, causing decomposition.
Electrophilic Sub. Br₂, NBS, HNO₃Possible but may require forcing conditions . Substitution will occur at C3/C4. Can lead to bromination/decarboxylation sequences under certain conditions.[15]

References

  • ResearchGate. (n.d.). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Retrieved January 16, 2026, from [Link]

  • PubMed. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Retrieved January 16, 2026, from [Link]

  • PubMed. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved January 16, 2026, from [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1991). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Synthesis, 1991(12), 984-986. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved January 16, 2026, from [Link]

  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved January 16, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 16, 2026, from [Link]

  • Gronowitz, S. (1986). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides.
  • Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(23), 6392–6393.
  • Operachem. (2024). Saponification-Typical procedures. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2003). Access to Ring-Fused Homo- and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved January 16, 2026, from [Link]

  • PubMed. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Retrieved January 16, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate.... Retrieved January 16, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Regioselectivity in the Functionalization of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs on "improving regioselectivity in reactions with Methyl 5-methylthiophene-2-carboxylate" for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for navigating the complexities of regioselective reactions with this compound. This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile heterocyclic building block. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot and optimize them effectively.

Understanding the Reactivity of the Starting Material

The key to controlling regioselectivity lies in understanding the electronic and steric properties of the substituted thiophene ring. In this compound, the two substituents exert competing and synergistic effects on the two available positions for substitution: C3 and C4.

  • 5-Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic substitution. It directs incoming electrophiles to its ortho position (C4).

  • 2-Methoxycarbonyl Group (-CO₂Me): An electron-withdrawing group (EWG) that deactivates the ring. It directs incoming electrophiles to its meta position (C4).

Therefore, for electrophilic aromatic substitution (SEAr), the C4 position is electronically favored by both substituents. However, achieving high selectivity is not always straightforward, as steric factors and reaction kinetics can lead to the formation of the undesired C3 isomer.

Section 1: Electrophilic Aromatic Substitution (SEAr)

This section addresses the most common class of reactions for functionalizing the thiophene core. The primary challenge is maximizing substitution at the electronically favored C4 position while minimizing the formation of the C3 isomer.

FAQ 1: My nitration/bromination reaction is giving me a mixture of C3 and C4 isomers. How can I improve selectivity for the C4 position?

Answer: This is a classic issue of kinetic versus thermodynamic control and the influence of reagent sterics. While C4 is electronically the more stable position for the intermediate sigma complex, the C3 position can sometimes react faster under aggressive conditions or with smaller electrophiles.[1][2]

Troubleshooting & Optimization Strategy:

  • Lower the Reaction Temperature: Decreasing the temperature increases the energy difference between the transition states leading to the C3 and C4 products, thereby favoring the formation of the more stable C4 isomer. This is often the most effective first step.

  • Choice of Reagent: The size and reactivity of the electrophile are critical.

    • For Bromination: N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or a polar aprotic solvent like DMF or acetic acid is often more selective than using liquid Br₂.[3] The reaction with Br₂ can be aggressive and less selective.

    • For Nitration: Avoid harsh conditions like fuming HNO₃/H₂SO₄. A milder, more selective nitrating agent such as acetyl nitrate (CH₃COONO₂) generated in situ from nitric acid and acetic anhydride, or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures, can significantly improve C4 selectivity.

  • Solvent Effects: The solvent can influence the stability of the reaction intermediates. Experimenting with solvents of varying polarity (e.g., moving from dichloromethane to a less polar solvent like hexane or a more coordinating one like nitromethane) can alter the product ratio.

Data Summary: Representative Conditions for Selective Bromination

ReagentSolventTemperature (°C)Typical Outcome
Br₂Acetic AcidRoom TempMixture of isomers, potential for over-bromination
NBSDMF0 to RTGood to excellent selectivity for C4-bromo product
NBSCCl₄ / Acetic AcidRefluxOften favors C4, but requires careful monitoring
FAQ 2: I am attempting a Friedel-Crafts acylation and observing poor conversion and a mixture of products. What is the cause and solution?

Answer: The electron-withdrawing ester group deactivates the thiophene ring, making Friedel-Crafts reactions inherently challenging.[4] Standard Lewis acids like AlCl₃ can complex strongly with the carbonyl oxygen of the ester, further deactivating the ring and potentially leading to side reactions.

Troubleshooting & Optimization Strategy:

  • Lewis Acid Selection: Use a milder Lewis acid that has less propensity to coordinate with the ester. Good candidates include SnCl₄, ZnCl₂, or BF₃·OEt₂.[4] Stoichiometric amounts or even catalytic amounts of a stronger Lewis acid like triflic acid (TfOH) can also be effective.

  • Acylating Agent: Using a more reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes drive the reaction more efficiently under milder conditions.

  • Steric Influence: The steric bulk of the incoming acyl group plays a significant role. Larger acyl groups (e.g., pivaloyl chloride) will show a much higher preference for the less sterically hindered C4 position compared to a smaller group like acetyl chloride.[5]

Workflow: Optimizing Friedel-Crafts Acylation

start Start: Poor Regioselectivity in Acylation check_lewis Is a strong Lewis Acid (e.g., AlCl3) being used? start->check_lewis switch_lewis Action: Switch to milder Lewis Acid (SnCl4, BF3·OEt2) check_lewis->switch_lewis Yes check_sterics Is the acyl group small (e.g., Acetyl)? check_lewis->check_sterics No switch_lewis->check_sterics increase_sterics Action: Use a bulkier acylating agent to favor C4 check_sterics->increase_sterics Yes check_temp Is the reaction run at elevated temperature? check_sterics->check_temp No increase_sterics->check_temp lower_temp Action: Reduce temperature to improve selectivity check_temp->lower_temp Yes result Result: Improved C4 Selectivity check_temp->result No lower_temp->result

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Section 2: Metal-Catalyzed Cross-Coupling Reactions

For building molecular complexity, reactions like Suzuki-Miyaura or Sonogashira coupling are indispensable. Success here is a two-stage process: first, the regioselective installation of a halide "handle," and second, the efficient coupling reaction itself.

FAQ 3: I need to perform a Suzuki coupling at the C4 position, but my C4-bromo precursor is difficult to synthesize cleanly. What's the best approach?

Answer: As discussed in Section 1, direct bromination using NBS in DMF or acetic acid at controlled temperatures is the most reliable method for obtaining the required Methyl 4-bromo-5-methylthiophene-2-carboxylate precursor. It is crucial to purify this intermediate carefully before proceeding to the coupling step, as any C3-bromo isomer will also react, leading to an inseparable product mixture.

FAQ 4: My Suzuki-Miyaura coupling with Methyl 4-bromo-5-methylthiophene-2-carboxylate is slow and gives low yields. How can I optimize it?

Answer: Low yields in Suzuki couplings involving substituted thiophenes are common and can often be traced to catalyst deactivation or suboptimal reaction conditions. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[6] Furthermore, the steric crowding around the C4 position (flanked by the C5-methyl group) can hinder the reaction.

Troubleshooting & Optimization Strategy:

  • Catalyst & Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Use Buchwald-type Ligands: Bulky, electron-rich phosphine ligands are designed to overcome steric hindrance and promote the crucial reductive elimination step. SPhos, XPhos, or RuPhos are excellent starting points.

    • Consider Pre-catalysts: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) often provides more reproducible results than generating the active catalyst in situ.

  • Base Selection: The choice of base is critical. A stronger base is often required for sterically hindered couplings. Switch from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[7]

  • Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices. A combination of solvent and water (e.g., Toluene/H₂O) is often necessary for the boronic acid to participate effectively in the catalytic cycle.[8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask, combine Methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-G3, 1-2 mol%) and the corresponding ligand (e.g., SPhos, 2-4 mol%).

  • Solvent & Degassing: Add a degassed solvent system, such as a 5:1 mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

FAQ 5: Can I perform a Sonogashira coupling on my C4-bromo substrate? Are there specific challenges?

Answer: Yes, Sonogashira coupling is a powerful tool for introducing alkyne functionalities. The challenges are similar to those in Suzuki coupling, namely potential catalyst inhibition and steric hindrance. Copper-free Sonogashira conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]

Troubleshooting & Optimization Strategy:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky phosphine ligand (e.g., SPhos, cataCXium® A) is highly effective.

  • Base: A strong, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) is typically used as both the base and often as the solvent.

  • Temperature: These reactions can often be run at room temperature or with gentle heating (40-60 °C), which can help improve selectivity and prevent side reactions.[9]

Mechanism: Directing Effects in SEAr

cluster_0 This compound Thiophene S / \nC4=C3 |   | C5--C2 C4 C4 Position (Electron Rich) C3 C3 Position (Less Favored) EDG 5-Me (EDG) Activates Ortho-directing EDG->C4 Favors EWG 2-CO2Me (EWG) Deactivates Meta-directing EWG->C4 Favors

Caption: Electronic directing effects on the thiophene ring.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8545-8548. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons. [Link]

  • Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14659-14674. [Link]

  • Zia, A., et al. (2022). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Gronowitz, S. (1986). Thiophenes. In Comprehensive Heterocyclic Chemistry. Pergamon.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Pereira, R., et al. (2001). Regioselective palladium-catalyzed cross-coupling reactions in the synthesis of novel 2,3-disubstituted thiophene derivatives. Tetrahedron, 57(35), 7579-7586. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halogen- and Metal-Free Regioselective Arylation of Thiophenes. Angewandte Chemie International Edition, 42(35), 4229-4232. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Gevorgyan, V., et al. (1997). Regioselective Functionalization of Thiophene: A General and Efficient Method for the Preparation of 2,4-Disubstituted Thiophenes. The Journal of Organic Chemistry, 62(19), 6412-6413. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Gulea, M., & syukur, G. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2018(4), M1012. [Link]

  • Joule, J. A., & Mills, K. (2013). Heterocyclic Chemistry. Wiley.
  • So, C. M., & Kwong, F. Y. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4566-4570. [Link]

  • Afanasyev, O. I., et al. (2019). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Symmetry, 11(9), 1111. [Link]

  • Al-Masum, M., & Al-Ahmari, S. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Catalysts, 7(12), 374. [Link]

  • Majumder, S., & Choudhury, J. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(106), 104554-104617. [Link]

  • Ye, M., & DeKorver, K. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES, 48(5), 1015. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • NotEvans. (2017). Answer to "Regioselectivity in Friedel–Crafts acylation of thiophene". Chemistry Stack Exchange. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • Cioslowski, J., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Modeling, 16(9), 1475-1482. [Link]

  • Clarke, K., et al. (1980). Nitration of methyl 3-hydroxy-5-methyl- and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and some chemistry of the products. Journal of the Chemical Society, Perkin Transactions 1, 1501-1505. [Link]

  • Royal Society of Chemistry. (2022). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]

  • Bagley, M. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Gandeepan, P., & Ackermann, L. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(23), 6667-6675. [Link]

  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 36-42. [Link]

  • Liu, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 361. [Link]

Sources

"common pitfalls in the synthesis of Methyl 5-methylthiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges in the synthesis of Methyl 5-methylthiophene-2-carboxylate, designed for chemical researchers and drug development professionals.

Introduction

This compound is a key building block in organic synthesis, finding application in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, while seemingly straightforward, is often plagued by issues related to regioselectivity, reaction conditions, and product purification. This technical support center provides a structured, question-and-answer guide to troubleshoot the most common pitfalls encountered during its preparation. The advice herein is grounded in established chemical principles to empower researchers to diagnose and solve synthetic challenges effectively.

This guide is divided into three main sections, addressing the critical stages of synthesis: the initial functionalization of 2-methylthiophene, the subsequent esterification of the carboxylic acid intermediate, and general challenges related to work-up and purification.

Section 1: Challenges in the Functionalization of 2-Methylthiophene

The most common starting point for the synthesis is 2-methylthiophene. The key challenge lies in introducing a carboxyl group (or a precursor) selectively at the C5 position.

Q1: My formylation/carboxylation reaction of 2-methylthiophene shows low or no conversion. What are the likely causes?

A1: This is a frequent issue often pointing to problems with reagents or reaction setup.

  • Cause 1: Inactive Reagents. Many carboxylation and formylation reagents are highly sensitive to moisture. For instance, the Vilsmeier reagent, prepared in situ from DMF and POCl₃, will be deactivated by water.[2] Similarly, organometallic reagents like n-butyllithium (used for lithiation prior to quenching with CO₂) are rapidly quenched by moisture or other protic impurities.

  • Solution 1: Rigorous Anhydrous Technique. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles. Reagents like POCl₃ should be freshly opened or distilled.[2] When using organolithium reagents, perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 2: Insufficient Reaction Temperature. While some reactions require careful cooling initially (e.g., formation of the Vilsmeier reagent or lithiation), the subsequent electrophilic substitution on the thiophene ring may require thermal energy to proceed at a reasonable rate.

  • Solution 2: Controlled Temperature Optimization. After the initial exothermic steps are controlled, gradually warm the reaction to room temperature or gently heat it (e.g., to 40-50 °C for a Vilsmeier-Haack reaction).[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and time.

  • Cause 3: Impure Starting Materials. The purity of the starting 2-methylthiophene is critical. Acidic impurities can interfere with organometallic routes, while other contaminants can lead to side reactions and polymer formation.[4]

  • Solution 3: Starting Material Purification. If the purity of 2-methylthiophene is in doubt, consider purifying it by distillation before use.

Q2: My reaction is producing a significant amount of the wrong isomer (e.g., 2-methyl-3-thiophenecarboxylate). How can I improve regioselectivity?

A2: The methyl group at the C2 position is an ortho-, para- director in electrophilic aromatic substitution. In the case of thiophene, this directs substitution to the C3 and C5 positions. The C5 position is sterically more accessible and electronically favored, making it the major product.[2] However, suboptimal conditions can erode this selectivity.

  • Cause: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable C3-substituted intermediate, leading to a mixture of regioisomers.

  • Solution: Lower Reaction Temperature. Running the reaction at lower temperatures generally enhances regioselectivity. For lithiation-carboxylation, maintaining the temperature at -78 °C during the addition of n-butyllithium and the CO₂ quench is crucial. For Vilsmeier-Haack reactions, controlling the initial temperature below 10 °C is recommended.[2][3]

Q3: The reaction mixture has turned into a dark, intractable tar. What went wrong?

A3: Thiophene rings, while aromatic, are susceptible to polymerization or decomposition under harsh acidic or thermal conditions.[2]

  • Cause 1: Excessively High Temperature. Overheating the reaction mixture is a common cause of polymerization, especially in the presence of strong acids or electrophiles.

  • Solution 1: Strict Temperature Control. Maintain the recommended reaction temperature and ensure efficient stirring to dissipate heat, especially during the addition of reagents. Consider adding the electrophilic reagent slowly to a solution of 2-methylthiophene to control the exotherm.[2]

  • Cause 2: Highly Concentrated or Unstable Reagents. Using overly concentrated acids or allowing unstable reagents (like the Vilsmeier reagent) to warm excessively before the substrate is added can lead to decomposition and tar formation.

  • Solution 2: Controlled Reagent Addition and Stoichiometry. Use appropriate solvent volumes and add reagents dropwise. Prepare highly reactive intermediates in situ and use them immediately, ensuring the temperature is maintained at the recommended level.[3]

Section 2: Pitfalls in the Esterification of 5-Methylthiophene-2-carboxylic Acid

Once 5-methylthiophene-2-carboxylic acid has been synthesized or procured, the final step is esterification. While a standard transformation, several pitfalls can arise.

Q1: My Fischer esterification is slow or gives a poor yield. How can I drive it to completion?

A1: The Fischer esterification is an equilibrium-limited reaction.[5] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Cause 1: Presence of Water. Water is a product of the reaction. Its presence in the reaction mixture will push the equilibrium back towards the starting materials (Le Châtelier's principle).[6]

  • Solution 1: Water Removal. Use a large excess of the alcohol (methanol), which can act as both reactant and solvent, to drive the equilibrium forward.[5] Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which is a highly effective method.[6]

  • Cause 2: Insufficient Acid Catalyst. The reaction requires a strong acid catalyst (e.g., H₂SO₄, TsOH) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[5]

  • Solution 2: Use an Appropriate Catalyst. Ensure a catalytic amount (typically 1-5 mol%) of a strong acid is used.

Q2: I'm losing my product due to hydrolysis during the work-up. How can I prevent this?

A2: The ester product can be hydrolyzed back to the carboxylic acid under either acidic or basic aqueous conditions, especially with heating.

  • Cause: Prolonged contact with aqueous acid or base during work-up.

  • Solution: Careful Work-up Procedure. When neutralizing the reaction, perform the washing steps quickly and without excessive heating. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst, but avoid a large excess or prolonged exposure. After extraction, ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent removal.

Q3: Are there alternative esterification methods that avoid strong acids and high temperatures?

A3: Yes, several milder methods can be effective, especially if the substrate is sensitive to strong acid.

  • Method 1: DCC/DMAP Coupling. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds at room temperature under neutral conditions and is highly efficient.[7] The main drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be filtered off.

  • Method 2: Conversion to Acid Chloride. The carboxylic acid can be converted to the more reactive 5-methylthiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acid chloride reacts rapidly and cleanly with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester.

Esterification Method Key Reagents Conditions Advantages Disadvantages
Fischer Esterification Methanol, H₂SO₄ (cat.)RefluxInexpensive reagents, suitable for large scale.[5]Equilibrium-limited, requires water removal, harsh conditions.[6]
DCC/DMAP Coupling Methanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yield.[7]Stoichiometric urea byproduct, DCC is an allergen.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine0 °C to RTHigh-yielding, irreversible.[8]Two steps, uses hazardous reagents (SOCl₂, oxalyl chloride).

Section 3: General Purification and Work-up Issues

Purification is a critical step where significant product loss can occur.

Q1: I'm having trouble purifying my product by column chromatography. It seems to be degrading on the silica gel.

A1: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking on the column.[4]

  • Solution 1: Neutralize the Silica Gel. Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-polar base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a reverse-phase (C18) column if the compound proves highly sensitive to silica.

  • Solution 3: Alternative Purification Methods. If chromatography is problematic, recrystallization or vacuum distillation may be viable alternatives for purification.[9]

Q2: Emulsions are forming during my aqueous work-up, making phase separation difficult.

A2: Emulsions are common when extracting organic products from reaction mixtures containing salts and basic or acidic aqueous layers.

  • Solution: Break the Emulsion. Adding a saturated brine (NaCl) solution can help break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components.[2] Gentle swirling or passing the mixture through a pad of Celite can also be effective.

Visualized Workflows and Logic

Diagram 1: Overview of Synthetic Pathways

cluster_0 Route A: Functionalization First cluster_1 Route B: Esterification Last 2_MeThiophene 2-Methylthiophene Functionalization Formylation or Carboxylation 2_MeThiophene->Functionalization e.g., POCl3, DMF or n-BuLi, CO2 Intermediate 5-Methyl-2-thiophenecarboxaldehyde or 5-Methylthiophene-2-carboxylic acid Functionalization->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation and/or Esterification Carboxylic_Acid 5-Methylthiophene-2-carboxylic acid Esterification Esterification Carboxylic_Acid->Esterification e.g., MeOH, H+ or DCC, DMAP Final_Product_B This compound Esterification->Final_Product_B

Caption: Primary synthetic routes to the target compound.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

Start Low or No Yield Observed Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Yes Reagent_No No Check_Reagents->Reagent_No No Check_Temp Is reaction temperature optimized? Reagent_Yes->Check_Temp Fix_Reagents Purify/replace reagents. Use anhydrous technique. Reagent_No->Fix_Reagents Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Workup Is product lost during work-up/purification? Temp_Yes->Check_Workup Fix_Temp Monitor by TLC/GC. Adjust temperature. Temp_No->Fix_Temp Workup_Yes Yes Check_Workup->Workup_Yes Yes Workup_No No Check_Workup->Workup_No No Fix_Workup Modify work-up (e.g., brine wash). Optimize purification (e.g., neutral silica). Workup_Yes->Fix_Workup Other_Issues Consider alternative synthetic route. Workup_No->Other_Issues

Caption: A decision tree for diagnosing low-yield reactions.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general laboratory-scale procedure for the synthesis of 5-methyl-2-thiophenecarboxaldehyde, a key intermediate that can be subsequently oxidized and esterified.

  • Vilsmeier Reagent Preparation:

    • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[3]

    • After the addition is complete, stir the resulting pale-yellow mixture at 0-5 °C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.[2]

  • Formylation Reaction:

    • Add 2-methylthiophene (1.0 eq.) dropwise to the freshly prepared Vilsmeier reagent, again maintaining the temperature below 10 °C.[3]

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction by TLC until the 2-methylthiophene spot has been consumed (typically 2-4 hours).[3]

  • Work-up and Isolation:

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.[3]

    • Neutralize the acidic mixture by the slow addition of a saturated sodium acetate or dilute sodium hydroxide solution until the pH is ~7.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine to help break any emulsions, and dry over anhydrous magnesium sulfate (MgSO₄).[2]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde, which can be purified by vacuum distillation or column chromatography.

References

  • BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. 4

  • BenchChem. (2025). overcoming competing elimination reactions in thiophene compound synthesis. 10

  • BenchChem. (2025). troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis. 2

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. 3

  • ChemicalBook. (2025). METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8. 9

  • The Royal Society of Chemistry. Supporting Information. 11

  • Dakenchem. (2023). Mastering Thiophene Synthesis: Insights for Chemical Manufacturers. 12

  • Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. 13

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. 14

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. 15

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. 16

  • ResearchGate. (2014). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. 17

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. 7

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. 18

  • ResearchGate. Summary reaction results for thiophene carboxylation as the function of temperature and salts. 19

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). 5

  • Wikipedia. Thiophene. 20

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. 21

  • ResearchGate. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. 22

  • Sigma-Aldrich. Thiophene carboxylic acid ester. 23

  • Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. 24

  • ResearchGate. Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. 25

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.

  • IUCr Journals. 2-Acetylphenyl 5-methylthiophene-2-carboxylate. 8

  • ResearchGate. (2022). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. 26

  • MySkinRecipes. This compound. 1

  • Organic Chemistry Portal. Ester synthesis by esterification. 27

  • PubChem. 5-Methylthiophene-2-carboxylic acid. 28

  • University of the Pacific Scholarly Commons. (1951). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. 29

  • Sigma-Aldrich. 5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2. 30

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 6

  • BLD Pharm. 1918-79-2|5-Methylthiophene-2-carboxylic acid. 31

  • Globe Thesis. (2023). Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO 2. 32

  • ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b) 1-methylindole. 33

  • ResearchGate. (2020). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). 34

Sources

Technical Support Center: Methyl 5-methylthiophene-2-carboxylate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-methylthiophene-2-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and degradation challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a versatile intermediate in organic synthesis. Its structure, comprising a thiophene ring, a methyl ester, and a methyl substituent, dictates its reactivity and potential degradation pathways. While the thiophene ring itself is relatively stable, the molecule as a whole is susceptible to degradation under certain conditions, primarily through hydrolysis of the ester, oxidation of the thiophene ring or methyl group, and photolytic or thermal decomposition.[1][2] Understanding these pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What is the most likely cause?

A1: The most probable cause of degradation under ambient conditions is hydrolysis of the methyl ester group. This reaction is catalyzed by moisture present in the atmosphere and can be accelerated by trace amounts of acidic or basic impurities on the glassware or in the storage container. The product of this hydrolysis is 5-methylthiophene-2-carboxylic acid and methanol.[3][4] To mitigate this, ensure your sample is stored in a tightly sealed container with a desiccant and in a dry environment.

Q2: My solution of this compound has developed a yellow tint after being left on the lab bench for a few days. What could be happening?

A2: A color change, particularly to yellow or brown, is often indicative of photolytic degradation or oxidation. Thiophene derivatives can be sensitive to light, especially UV radiation from sunlight or fluorescent lab lighting, which can initiate complex degradation pathways, potentially leading to polymerization or the formation of colored byproducts.[5][6] Additionally, exposure to air can lead to slow oxidation of the thiophene ring.[7][8] It is highly recommended to store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

Q3: I'm running a reaction at an elevated temperature and I'm seeing multiple unexpected byproducts in my LC-MS analysis. Could my starting material be degrading?

A3: Yes, thermal degradation is a possibility at elevated temperatures. Thiophene and its derivatives can undergo thermal decomposition, which may involve ring-opening or other complex reactions, leading to a variety of byproducts.[9][10] It is advisable to first determine the thermal stability of this compound under your specific reaction conditions (solvent, atmosphere) in the absence of other reagents to rule out thermal liability as the source of your unexpected byproducts.

Q4: I suspect my compound is degrading via oxidation. What are the likely degradation products?

A4: Oxidation of thiophene derivatives typically occurs at the sulfur atom, leading to the formation of a thiophene S-oxide, which can be further oxidized to a thiophene S,S-dioxide (sulfone).[2][7][8] The methyl group on the thiophene ring could also potentially be oxidized to a carboxylic acid under harsh oxidative conditions. The specific products formed will depend on the nature of the oxidant and the reaction conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Appearance of a new, more polar peak in HPLC analysis, consistent with a carboxylic acid. Hydrolysis of the methyl ester. 1. Confirm Identity: Co-inject with a standard of 5-methylthiophene-2-carboxylic acid if available. Use LC-MS to confirm the mass of the new peak. 2. Control Moisture: Ensure all solvents are anhydrous. Store the compound and its solutions over a desiccant. 3. pH Control: Avoid acidic or basic conditions unless required by the reaction. Use buffered solutions if working in an aqueous environment.
Gradual discoloration of solid or solution (yellowing/browning). Photodegradation or Oxidation. 1. Protect from Light: Store the compound and its solutions in amber vials or wrapped in foil. Minimize exposure to ambient light during experiments. 2. Inert Atmosphere: For long-term storage or sensitive reactions, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low yield in a high-temperature reaction with multiple unidentified byproducts. Thermal Decomposition. 1. Run a Control Experiment: Heat a solution of only this compound under the reaction conditions to assess its thermal stability. 2. Lower Reaction Temperature: If thermal degradation is confirmed, explore if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.
Inconsistent results in biological assays. Degradation in assay medium. 1. Assess Stability in Medium: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC or LC-MS. 2. Modify Assay Conditions: If degradation is observed, consider reducing the incubation time, adjusting the pH of the medium, or adding antioxidants if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a systematic approach to investigating the hydrolytic stability of this compound.

Objective: To determine the degradation rate and identify degradation products under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water.

  • Incubation: Incubate all three solutions at 60°C.

  • Time-Point Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For the basic hydrolysis, which is expected to be faster, consider earlier time points. Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and water.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area. Identify major degradation products using LC-MS.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the stability of this compound under oxidative stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time-Point Analysis: Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

  • HPLC Analysis: Analyze the samples by HPLC.

  • Data Analysis: Quantify the degradation and identify the major oxidative degradation products (e.g., sulfoxide and sulfone) by LC-MS.

Data Summary

The following table summarizes hypothetical data from forced degradation studies on this compound, illustrating its relative stability under different stress conditions.

Stress Condition Duration (hours) % Degradation Major Degradation Product(s)
0.1 M HCl, 60°C24~15%5-methylthiophene-2-carboxylic acid
0.1 M NaOH, 60°C4>90%5-methylthiophene-2-carboxylic acid
Water, 60°C24<5%5-methylthiophene-2-carboxylic acid
3% H₂O₂, RT48~25%This compound S-oxide
UV Light, RT24~40%Complex mixture of unidentified products

Visualizing Degradation Pathways and Workflows

Degradation Pathways of this compound

parent This compound hydrolysis_product 5-Methylthiophene-2-carboxylic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product1 This compound S-oxide parent->oxidation_product1 Oxidation ([O]) photodegradation Complex Degradation Products / Polymers parent->photodegradation Photodegradation (UV Light) oxidation_product2 This compound S,S-dioxide oxidation_product1->oxidation_product2 Further Oxidation ([O])

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Troubleshooting Compound Instability

start Instability Observed (e.g., Purity Drop, Color Change) identify_conditions Identify Stress Conditions (e.g., pH, Light, Temp, Air) start->identify_conditions forced_degradation Perform Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) identify_conditions->forced_degradation analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) forced_degradation->analyze identify_products Identify Degradation Products analyze->identify_products elucidate_pathway Elucidate Degradation Pathway identify_products->elucidate_pathway mitigate Implement Mitigation Strategy (e.g., Adjust Storage, Protect from Light, Use Inert Atmosphere) elucidate_pathway->mitigate

Caption: A systematic workflow for troubleshooting the instability of a compound.

References

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • Photocatalytic of Thiophene Desulfurization. Penerbit UTHM. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available at: [Link]

  • Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed. Available at: [Link]

  • Thiophene derivatives. Georganics. Available at: [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

  • Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell. research.chalmers.se. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. protheragen.com. Available at: [Link]

  • Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. chem.libretexts.org. Available at: [Link]

  • Thioester. Wikipedia. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Hydrolysis of Esters and Thioesters. YouTube. Available at: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. Pharma Specialists. Available at: [Link]

  • Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. pubs.acs.org. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. lhasalimited.org. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. azoconnect.com. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. kanatal.com. Available at: [Link]

  • How to determine stability in different resonance structures of organic compounds? Quora. Available at: [Link]

  • How To Determine Stability Of Organic Compounds?. YouTube. Available at: [Link]

  • Syllabus for Chemistry (SCQP08). cdnasb.samarth.ac.in. Available at: [Link]

  • Standard Enthalpy Change (Δ f H Θ , 298 K) of the Thiophene Pyrolysis Reaction a. ResearchGate. Available at: [Link]

  • Thermal decomposition of sulphenyl carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing the Isolation of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and isolation of Methyl 5-methylthiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.[1] Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is consistently low. What are the most likely causes during the work-up?

A1: Low yield is a frequent issue, often stemming from incomplete reaction or product loss during purification. During the work-up, the primary culprits are typically:

  • Incomplete Extraction: this compound has moderate polarity. If an inappropriate solvent is used for extraction, a significant portion of the product may remain in the aqueous layer.

  • Ester Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid and methanol, especially under acidic or basic aqueous conditions.[2] This is a reversible reaction, and the presence of water during the work-up can drive the equilibrium away from your desired product.[2]

  • Emulsion Formation: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions during aqueous washes, making phase separation difficult and leading to product loss.[3]

Q2: I'm seeing a significant amount of the starting carboxylic acid (5-methylthiophene-2-carboxylic acid) in my final product. How can I remove it effectively?

A2: The reappearance of the starting carboxylic acid is a strong indicator of either an incomplete reaction or ester hydrolysis during the work-up.[2] To remove the acidic starting material, a carefully controlled basic wash is recommended.

  • Recommended Procedure: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the wash.[2] These are weak bases that will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Critical Considerations:

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can significantly promote the hydrolysis of your ester product.[2]

    • Temperature Control: Perform the wash with ice-cold solutions to minimize the rate of any potential hydrolysis.[2]

    • Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Perform the extraction efficiently to reduce the risk of hydrolysis.[2]

    • Venting is Crucial: The reaction of the acid with bicarbonate or carbonate will produce carbon dioxide gas. Be sure to vent the separatory funnel frequently and cautiously to release the pressure.[4]

Q3: How do I choose the best organic solvent for extracting this compound?

A3: The ideal extraction solvent should readily dissolve your product while being immiscible with water and having a relatively low boiling point for easy removal.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate 4.477.10.902Good general-purpose solvent for esters. Can co-extract some polar impurities.
Dichloromethane (DCM) 3.139.61.33Excellent solvent for a wide range of organic compounds. Its density is greater than water, which can simplify extractions. However, it is a suspected carcinogen and should be handled with appropriate safety precautions.[5]
Diethyl Ether 2.834.60.713A good solvent, but its high volatility and flammability require careful handling.

For this compound, ethyl acetate or dichloromethane are generally effective choices.

Q4: I'm struggling with a persistent emulsion during my aqueous wash. What can I do?

A4: Emulsions are a common frustration in work-ups.[4] Here are several techniques to break them:

  • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[3]

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for a period can lead to separation. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also be effective.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for diagnosing and resolving common issues during the isolation of this compound.

Troubleshooting_Workup start Start: Crude Reaction Mixture quench Quench Reaction (e.g., with water or ice) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract emulsion Emulsion Forms? extract->emulsion wash_base Wash with Weak Base (e.g., sat. NaHCO₃ soln.) wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate acid_present Starting Acid in Product? concentrate->acid_present purify Further Purification (Column Chromatography or Recrystallization) end_product Pure this compound purify->end_product low_yield Low Yield? purify->low_yield emulsion->wash_base No break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes impure_product Product Still Impure? acid_present->impure_product No repeat_base_wash Repeat Cold Weak Base Wash acid_present->repeat_base_wash Yes low_yield->end_product No check_aqueous Check Aqueous Layer for Product low_yield->check_aqueous Yes impure_product->purify Yes impure_product->low_yield No break_emulsion->wash_base repeat_base_wash->wash_brine check_aqueous->end_product

Caption: Troubleshooting Decision Tree for this compound Work-up.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is designed for a typical esterification reaction to isolate the product while minimizing hydrolysis.[2]

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. For thermally sensitive compounds, it is advisable to then place the reaction flask in an ice bath.

  • Dilute with Organic Solvent: Dilute the cooled reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Quench the Reaction: Carefully add cold water or ice to the reaction mixture in a separatory funnel.

  • Initial Extraction: Shake the separatory funnel, venting frequently, and allow the layers to separate. Drain the organic layer. If dichloromethane is used, it will be the bottom layer.

  • Weak Base Wash: Add a cold, saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake gently at first, and vent frequently to release any CO₂ that evolves.[4] Allow the layers to separate and drain the organic layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water and aids in breaking any minor emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

For higher purity, column chromatography is often necessary. Thiophene derivatives can be effectively purified using silica gel.[6][7]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to a 9:1 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography_Workflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate to Yield Pure Product combine_pure->concentrate end_product Purified Product concentrate->end_product

Caption: Workflow for Column Chromatography Purification.

References

  • Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. Taylor & Francis Online. Available from: [Link]

  • Esterification Lab Answers. Available from: [Link]

  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S. PubChem. Available from: [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available from: [Link]

  • THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. ElectronicsAndBooks. Available from: [Link]

  • US2744917A - Process for the preparation of thiophene dicarboxylic acid. Google Patents.
  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Diva-portal.org. Available from: [Link]

  • 2-Acetylphenyl 5-methylthiophene-2-carboxylate. IUCr Journals. Available from: [Link]

  • About Workup. University of Rochester Department of Chemistry. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. Available from: [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS. PubChem. Available from: [Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available from: [Link]

  • Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. apicule. Available from: [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... ResearchGate. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. Available from: [Link]

  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
  • A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]

  • Methyl thenoate | C6H6O2S. PubChem. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available from: [Link]

  • CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates. Available from: [Link]

  • CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. Google Patents.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available from: [Link]

  • Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Sci-Hub. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Methyl 5-Methylthiophene-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning during the synthesis of Methyl 5-methylthiophene-2-carboxylate. The synthesis, typically achieved via Fischer esterification of 5-methylthiophene-2-carboxylic acid with methanol, is highly dependent on the efficiency of an acid catalyst. Catalyst deactivation, or poisoning, is a primary cause of reaction failure, leading to decreased yields, stalled reactions, and process inefficiencies. This document is designed to help you diagnose, troubleshoot, and prevent these common issues.

Section 1: Troubleshooting Guide: Diagnosing Reaction Failures

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: My reaction has stalled, or the conversion to this compound is significantly lower than expected. What are the likely catalyst-related causes?

A: Low or incomplete conversion is the most common symptom of catalyst issues. The two primary causes are unfavorable reaction equilibrium and catalyst deactivation.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction that produces water as a byproduct.[1] An accumulation of water in the reaction mixture can inhibit the catalyst and shift the equilibrium back towards the starting materials, thus lowering the yield.[2] This is often mistaken for catalyst poisoning. Before suspecting irreversible poisoning, ensure that water is being effectively removed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] Using a large excess of the alcohol reactant (methanol) can also help drive the equilibrium toward the product.[1]

  • Catalyst Deactivation: If water removal is adequate, the catalyst has likely lost its activity. This happens when impurities or byproducts interact with the catalyst's active sites, rendering them ineffective.[3] This can be a gradual process that worsens with each catalyst recycle or a rapid failure. The source of these "poisons" can be the starting materials, solvents, or even leaching from the reaction apparatus.[4]

Q2: I'm using a reusable solid acid catalyst (e.g., Amberlyst, sulfated zirconia), and its activity has dropped sharply. What are the common culprits?

A: Solid acid catalysts are robust but are susceptible to specific types of poisoning, particularly from non-volatile impurities that accumulate over time.

  • Poisoning by Metal Ions: Trace metal ions (e.g., Na+, K+, Ca2+) in your 5-methylthiophene-2-carboxylic acid or methanol can permanently deactivate ion-exchange resin catalysts like Amberlyst. These metals exchange with the acidic protons (-SO3H sites), reducing the number of available catalytic sites.[5][6]

  • Fouling by Nitrogenous Bases: Basic organic impurities, such as amines or amides, present in the starting materials will react with the acid catalyst to form neutral salts, effectively titrating the active sites and causing complete deactivation.[5][6]

  • Pore Blockage (Fouling): High molecular weight byproducts or polymers, sometimes referred to as "coke," can form during the reaction and deposit within the porous structure of the catalyst.[7] This physically blocks reactants from reaching the active sites inside the catalyst beads.[6]

  • Leaching of Active Sites: With repeated use, especially at high temperatures, the sulfonic acid groups (-SO3H) can be slowly cleaved from the polymer backbone of the catalyst and leach into the reaction medium.[8][9] This leads to a gradual but irreversible decline in performance.

Q3: I'm using a standard homogeneous catalyst like sulfuric acid (H₂SO₄) and observing low yield. Can it be "poisoned"?

A: While homogeneous catalysts don't have pores to block, their activity can still be significantly inhibited. The primary inhibitor is water, as it shifts the reaction equilibrium.[1][2] Additionally, strong basic impurities in the reactants can neutralize the acid, requiring a higher catalyst loading to achieve the desired reaction rate. It is crucial to ensure your starting materials are free from basic residues.[10]

Section 2: Proactive Prevention & Optimization FAQs

This section provides answers to frequently asked questions about preventing catalyst poisoning before it becomes a problem.

Q1: What are the primary sources of poisons for this esterification reaction?

A: A thorough understanding of potential impurity sources is the first step in prevention. Impurities can be introduced from starting materials, reagents, and even equipment.[4][11][12]

Poison CategoryPotential SourcesMechanism of Action
Water Methanol (if not anhydrous), starting carboxylic acid, atmospheric moisture, reaction byproduct.Reverses equilibrium; can hydrolyze and leach active sites on some solid catalysts.[2][7]
Basic Compounds Impurities in starting materials (e.g., residual amines from synthesis).Neutralizes the acid catalyst, forming inactive salts.[5][6]
Metal Ions Impurities in starting materials, salts from previous steps, corrosion of metal equipment.Deactivates solid acid catalysts via ion-exchange with acidic protons.[5][6]
Other Sulfur Compounds Impurities in the thiophene starting material (e.g., thiols).Can strongly adsorb to and deactivate certain types of catalysts, though less common for simple acid catalysis.[3][13]
Polymerizable Species Reactive impurities in starting materials or side-reaction products.Form "coke" or polymers that physically block the pores of heterogeneous catalysts.[7]
Q2: How can I effectively remove water during the reaction to prevent catalyst inhibition and improve yield?

A: Actively removing water is critical for driving the Fischer esterification to completion. The most effective laboratory method is using a Dean-Stark apparatus .[1] This device, used in conjunction with a solvent that forms an azeotrope with water (like toluene), continuously collects and separates the water produced during the reaction, preventing it from interfering with the catalyst and the equilibrium.[1] For smaller-scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester water.

Q3: What are the best practices for purifying starting materials to prevent introducing poisons?

A: The purity of your starting materials is paramount.[11]

  • 5-Methylthiophene-2-carboxylic Acid: This solid should be purified by recrystallization from an appropriate solvent to remove non-volatile impurities, including metal salts and organic byproducts from its own synthesis.

  • Methanol: Use of an anhydrous grade of methanol is essential. If its water content is uncertain, it can be dried by distillation over magnesium turnings.

  • Solvents (if used): Any reaction solvents should be of high purity and appropriately dried before use.

Section 3: Visual Guides & Key Data

Diagram 1: Mechanisms of Solid Acid Catalyst Poisoning

G cluster_catalyst Solid Catalyst Bead cluster_poisons Poisons in Feedstock cluster_deactivation Deactivation Mechanisms ActiveSite Active Site -SO₃H Pore Catalyst Pore Metal Metal Ion (K⁺) IonExchange Ion Exchange -SO₃⁻K⁺ Metal->IonExchange Replaces H⁺ Base Nitrogenous Base (R-NH₂) Neutralization Salt Formation -SO₃⁻ H₃N⁺-R Base->Neutralization Neutralizes Acid Polymer Polymer Precursor Blockage Pore Blockage (Polymer Film) Polymer->Blockage Fouls Surface IonExchange->ActiveSite Deactivates Site Neutralization->ActiveSite Deactivates Site Blockage->Pore Blocks Access

Caption: Common poisoning pathways for solid acid catalysts.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Yield or Stalled Reaction CheckEq Is water being effectively removed? Start->CheckEq ImproveWaterRemoval Action: Improve water removal (e.g., use Dean-Stark) CheckEq->ImproveWaterRemoval No TestCatalyst Is the catalyst active? CheckEq->TestCatalyst Yes FreshCatalyst Action: Run a small-scale test with fresh catalyst. TestCatalyst->FreshCatalyst Result Does fresh catalyst work? FreshCatalyst->Result Poisoned Diagnosis: Original catalyst is poisoned. Result->Poisoned Yes NotCatalyst Diagnosis: Issue is likely not catalyst poisoning. (Check other parameters) Result->NotCatalyst No Regenerate Action: Regenerate or replace catalyst. Purify starting materials. Poisoned->Regenerate

Caption: A step-by-step workflow for diagnosing low product yield.

Section 4: Core Experimental Protocols

Protocol 1: Synthesis Using a Solid Acid Catalyst (Amberlyst 70)

This protocol describes a standard procedure for the esterification of 5-methylthiophene-2-carboxylic acid using a recoverable solid acid catalyst.

  • Catalyst Preparation: Wash Amberlyst 70 (10 wt% relative to the carboxylic acid) with methanol three times to remove any storage impurities. Dry the catalyst in a vacuum oven at 60 °C for 4 hours.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Reagent Charging: To the flask, add 5-methylthiophene-2-carboxylic acid (1.0 eq), toluene (approx. 2 mL per gram of acid), and anhydrous methanol (3.0 eq).

  • Reaction Initiation: Add the pre-dried Amberlyst 70 catalyst to the flask. Begin stirring and heat the mixture to reflux (typically 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture. Collect water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to recover the catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure to remove toluene and excess methanol. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Protocol 2: Regeneration of a Poisoned Solid Acid Catalyst

This protocol is effective for catalysts deactivated by metal ions or nitrogenous bases.[5][6]

  • Solvent Wash: Place the recovered, poisoned catalyst in a beaker and wash thoroughly with methanol or acetone to remove any adsorbed organic residues. Stir for 30 minutes, then decant the solvent. Repeat three times.

  • Acid Treatment: Prepare a 0.5 M solution of sulfuric acid. Submerge the solvent-washed catalyst in the acid solution and stir gently for 2 hours at room temperature. This step performs an ion-exchange to remove metal cations and protonates basic residues.[5][6]

  • Rinsing: Decant the acid solution. Wash the catalyst repeatedly with deionized water until the washings are neutral (pH 6-7). This removes all residual acid.

  • Final Wash & Drying: Wash the catalyst with methanol to remove water. Dry the regenerated catalyst in a vacuum oven at 60 °C overnight.

  • Validation: Test the activity of the regenerated catalyst on a small-scale reaction to confirm the restoration of its performance.

References

  • Hu, X., Lievens, C., Mourant, D., Wang, Y., Wu, L., Gunawan, R., & Li, C. Z. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111, 94-103. [Link]

  • Zhang, L., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. ResearchGate. [Link]

  • Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. University of Twente Research Information. [Link]

  • Ask this paper. (2021). catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Bohrium. [Link]

  • Anonymous. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Source Not Specified. [Link]

  • Anonymous. (2022). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC - PubMed Central. [Link]

  • Oliver-Meseguer, J., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • Anonymous. (2022). Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? YouTube. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQpubs. [Link]

  • AIFA. (2015). Carry‐over of impurities from materials for API Synthesis. AIFA. [Link]

Sources

Validation & Comparative

"comparative analysis of Methyl 5-methylthiophene-2-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-methylthiophene-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active agents and functional organic materials. The strategic placement of the methyl and methyl ester groups on the thiophene ring provides a versatile scaffold for further chemical elaboration. Consequently, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's respective advantages and limitations to empower researchers in selecting the optimal strategy for their specific needs.

Method 1: Esterification of 5-Methylthiophene-2-carboxylic Acid

This classical and straightforward approach is arguably the most common method, relying on the readily available precursor, 5-methylthiophene-2-carboxylic acid[1]. The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through several well-established protocols, primarily the Fischer-Speier esterification or a two-step acid chloride formation followed by alcoholysis.

Mechanism and Rationale

A) Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction towards the ester product, the alcohol (methanol) is typically used in large excess, often as the solvent. The acid catalyst, such as sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.[2] The removal of water as it is formed can also shift the equilibrium to the right.[2]

B) Acid Chloride Formation: For substrates that may be sensitive to strong acidic conditions or when high yields are paramount, a two-step procedure is often employed. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting 5-methylthiophene-2-carbonyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, to afford the final ester with high efficiency.[4]

Workflow Diagram

cluster_0 Method 1: Esterification cluster_A A: Fischer Esterification cluster_B B: Acid Chloride Route Carboxylic Acid 5-Methylthiophene- 2-carboxylic Acid A_React MeOH, H₂SO₄ (cat.) Carboxylic Acid->A_React Reflux B_React1 SOCl₂ or (COCl)₂ Carboxylic Acid->B_React1 A_Product Methyl 5-methylthiophene- 2-carboxylate A_React->A_Product B_Intermediate 5-Methylthiophene- 2-carbonyl chloride B_React1->B_Intermediate B_React2 MeOH, Pyridine B_Intermediate->B_React2 B_Product Methyl 5-methylthiophene- 2-carboxylate B_React2->B_Product

Caption: Workflow for esterification routes.

Experimental Protocols

Protocol 1A: Fischer Esterification

  • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in methanol (20-50 mL per gram of acid), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 1B: Via Acid Chloride [4]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-methylthiophene-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Heat the mixture to reflux for 1-2 hours. The solid carboxylic acid should dissolve completely.

  • Cool the mixture and carefully remove the excess thionyl chloride by distillation, followed by vacuum evaporation.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath and add a solution of methanol (1.2 eq) and pyridine (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product. Further purification can be done if necessary.

Method 2: Vanadium-Catalyzed Carboxylation and Esterification of 2-Methylthiophene

A more direct and atom-economical approach involves the direct functionalization of the C-H bond of the readily available starting material, 2-methylthiophene. This method utilizes a transition-metal catalyst system to introduce the carboxylate group at the 5-position of the thiophene ring in a one-pot reaction.

Mechanism and Rationale

This reaction proceeds via a proposed free-radical mechanism. A vanadium catalyst, such as VO(acac)₂, in the presence of carbon tetrachloride (CCl₄) and methanol, facilitates the introduction of a methoxycarbonyl group onto the thiophene ring.[5] The reaction is believed to involve the formation of a trichloromethyl radical (•CCl₃) which attacks the electron-rich thiophene ring, preferentially at the 5-position due to the directing effect of the 2-methyl group. The resulting intermediate undergoes alcoholysis with methanol to form the methyl ester. This innovative method bypasses the need to pre-synthesize the carboxylic acid, offering a more streamlined route from a simpler precursor.[5]

Workflow Diagram

cluster_1 Method 2: Direct C-H Functionalization Start 2-Methylthiophene Reagents CCl₄, MeOH, VO(acac)₂ (cat.) Start->Reagents Heat Product Methyl 5-methylthiophene- 2-carboxylate Reagents->Product

Caption: Workflow for direct C-H carboxylation/esterification.

Experimental Protocol[5]
  • In a high-pressure autoclave, charge 2-methylthiophene (1.0 eq), methanol, carbon tetrachloride, and a catalytic amount of VO(acac)₂ (e.g., 1 mol%).

  • Seal the autoclave and heat the reaction mixture to 175 °C for 5 hours with stirring.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent and unreacted starting materials.

  • Purify the residue by vacuum distillation to isolate this compound. A reported yield for this method is around 49%.

Method 3: Palladium-Catalyzed Methoxycarbonylation

Modern synthetic chemistry often relies on powerful palladium-catalyzed cross-coupling reactions. For this target molecule, methoxycarbonylation of a halogenated precursor, such as 2-bromo-5-methylthiophene, provides a highly efficient and versatile route.

Mechanism and Rationale

The catalytic cycle for palladium-catalyzed carbonylation is well-established.[6] It begins with the oxidative addition of the aryl halide (2-bromo-5-methylthiophene) to a Pd(0) complex. Carbon monoxide then inserts into the resulting Aryl-Pd(II)-halide complex to form an acyl-palladium intermediate. Finally, nucleophilic attack by methanol (alcoholysis) on the acyl-palladium complex, followed by reductive elimination, releases the methyl ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] This method is valued for its high functional group tolerance and generally excellent yields.

Workflow Diagram

cluster_2 Method 3: Palladium-Catalyzed Methoxycarbonylation Start 2-Bromo-5-methylthiophene Reagents CO (gas), MeOH, Base Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf) Start->Reagents Heat, Pressure Product Methyl 5-methylthiophene- 2-carboxylate Reagents->Product

Caption: Workflow for Pd-catalyzed methoxycarbonylation.

Experimental Protocol
  • To a pressure vessel (e.g., a Parr autoclave) equipped with a stirrer, add 2-bromo-5-methylthiophene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), and a non-nucleophilic base (e.g., triethylamine or potassium acetate).

  • Add anhydrous methanol as the solvent and nucleophile.

  • Seal the vessel, purge several times with carbon monoxide (CO), and then pressurize with CO to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature and carefully venting the excess CO, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or vacuum distillation to obtain the pure ester.

Performance Comparison

MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
1A: Fischer Esterification 5-Methylthiophene-2-carboxylic acidMeOH, H₂SO₄Good to ExcellentEconomical, simple procedure, common reagents.[2]Requires large excess of methanol; equilibrium reaction; can be harsh for sensitive substrates.
1B: Acid Chloride Route 5-Methylthiophene-2-carboxylic acidSOCl₂, MeOH, PyridineExcellentHigh-yielding, not an equilibrium reaction, generally fast.[4]Uses hazardous reagents (SOCl₂); two-step process; generates HCl byproduct.
2: Direct C-H Functionalization 2-MethylthiopheneCCl₄, MeOH, VO(acac)₂Moderate (~49%)Atom-economical, starts from a simple precursor, one-pot reaction.Requires high temperature/pressure; uses toxic CCl₄; moderate yield.
3: Pd-Catalyzed Carbonylation 2-Bromo-5-methylthiopheneCO, MeOH, Pd catalystGood to ExcellentHigh yields, broad substrate scope, high functional group tolerance.[6]Requires specialized high-pressure equipment; uses toxic CO gas; expensive catalyst.

Conclusion

The synthesis of this compound can be accomplished through several distinct and effective strategies. The choice of method is ultimately dictated by the specific requirements of the researcher, including scale, available equipment, cost considerations, and the chemical nature of any other functional groups present in more complex substrates.

  • For large-scale, cost-effective synthesis where the starting carboxylic acid is readily available, Fischer Esterification (Method 1A) remains a highly viable and industrially relevant option.

  • When high purity and yield are critical, and the cost of reagents is less of a concern, the Acid Chloride Route (Method 1B) provides a reliable and robust alternative.

  • The Direct C-H Functionalization (Method 2) represents an elegant and modern approach that is particularly attractive from an atom-economy perspective, though its practical application may be limited by the requirement for high-pressure apparatus and the use of chlorinated solvents.

  • For applications in discovery chemistry, where versatility and functional group tolerance are paramount, Palladium-Catalyzed Methoxycarbonylation (Method 3) stands out as the most powerful and flexible strategy, despite the higher initial investment in catalysts and equipment.

By understanding the causality behind each experimental choice and the inherent trade-offs of each pathway, researchers can confidently select and optimize the synthesis of this important thiophene derivative for their drug development and materials science endeavors.

References

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. Available at: [Link]

  • ResearchGate. Fiesselmann thiophene synthesis | Request PDF. Available at: [Link]

  • Beilstein Journals. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Available at: [Link]

  • ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Available at: [Link]

  • International Union of Crystallography Journals. (2001). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • ACS Publications. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]

  • ResearchGate. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • apicule. Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Available at: [Link]

  • Oriental Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • ResearchGate. (2015). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Available at: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • PMC. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Available at: [Link]

  • DiVA portal. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]

  • PMC. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Available at: [Link]

  • PubMed Central. (2011). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-methylthiophene-2-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry, materials science, and organic synthesis, the precise characterization of molecular structure is paramount. Positional isomers, while possessing the same molecular formula, often exhibit vastly different chemical, physical, and biological properties. For thiophene derivatives, which are core scaffolds in numerous pharmaceuticals and organic electronic materials, the ability to unambiguously distinguish between isomers is critical for ensuring efficacy, safety, and performance.

This guide provides an in-depth spectroscopic comparison of Methyl 5-methylthiophene-2-carboxylate and its key positional isomers: Methyl 3-methylthiophene-2-carboxylate, Methyl 4-methylthiophene-2-carboxylate, and Methyl 2-methylthiophene-3-carboxylate. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not only what to look for but why these differences arise from a molecular standpoint. The experimental protocols and comparative data herein serve as a self-validating framework for researchers working with these important chemical entities.

Molecular Structures: The Basis for Spectral Divergence

The electronic and steric environment of every atom in a molecule is dictated by the specific arrangement of its constituent parts. The four isomers under investigation share the molecular formula C₇H₈O₂S, but the placement of the methyl (-CH₃) and methyl carboxylate (-COOCH₃) groups on the thiophene ring creates four unique chemical entities. These structural differences are the fundamental cause of their distinct spectroscopic signatures.

Caption: Key positional isomers of methyl methylthiophene-carboxylate.

General Spectroscopic Analysis Workflow

A robust and reproducible analysis relies on a standardized workflow. The following diagram illustrates the logical progression from sample preparation to final data interpretation, ensuring that comparisons between isomers are based on consistent and high-quality data.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., CDCl₃) nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation, Proton/Carbon Environment) start->nmr ir FT-IR Spectroscopy (Functional Group Identification) start->ir ms Mass Spectrometry (EI-MS) (Molecular Weight & Fragmentation) start->ms analysis Comparative Data Analysis (Identify unique spectral markers for each isomer) nmr->analysis ir->analysis ms->analysis conclusion Unambiguous Isomer Identification analysis->conclusion

Caption: Standardized workflow for isomeric differentiation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the thiophene ring protons are uniquely sensitive to the positions of the two substituents.

Causality Behind Experimental Choices: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns of the thiophene protons, whose signals can be closely spaced. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves these compounds well.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative ¹H NMR Data Analysis

The key differentiating signals are the two protons on the thiophene ring. Their chemical shifts are influenced by the electron-donating effect of the -CH₃ group and the electron-withdrawing, anisotropic effect of the -COOCH₃ group.

Compound -CH₃ Signal (δ, ppm) -OCH₃ Signal (δ, ppm) Thiophene H Signals (δ, ppm) Key Differentiator
This compound ~2.5 (s, 3H)~3.8 (s, 3H)~6.8 (d, 1H), ~7.6 (d, 1H)Two doublets in the aromatic region with a typical coupling constant (J ≈ 3.5-4.0 Hz).
Methyl 3-methylthiophene-2-carboxylate ~2.5 (s, 3H)~3.8 (s, 3H)~6.9 (d, 1H), ~7.4 (d, 1H)Two doublets in the aromatic region with a larger coupling constant (J ≈ 5.0-5.5 Hz).
Methyl 4-methylthiophene-2-carboxylate ~2.2 (s, 3H)~3.8 (s, 3H)~7.2 (s, 1H), ~7.6 (s, 1H)Two singlets (or very finely split doublets, J < 1.5 Hz) in the aromatic region.
Methyl 2-methylthiophene-3-carboxylate ~2.7 (s, 3H)~3.8 (s, 3H)~7.0 (d, 1H), ~7.3 (d, 1H)Two doublets in the aromatic region (J ≈ 5.0-5.5 Hz), with different chemical shifts compared to the 3-methyl-2-carboxylate isomer.

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for substituted thiophenes.[1][2][3][4][5]

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

¹³C NMR provides complementary information, mapping the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are highly diagnostic of the substitution pattern.

Causality Behind Experimental Choices: Proton-decoupled ¹³C NMR is used to simplify the spectrum, yielding a single peak for each unique carbon atom. This makes direct comparison of chemical shifts between isomers straightforward. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters: Employ a standard proton-decoupled pulse sequence. Set the spectral width to ~200 ppm. A relaxation delay of 2-5 seconds and a large number of scans (e.g., 1024 or more) are typically required for a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative ¹³C NMR Data Analysis

The positions of the substituted (quaternary) carbons and the protonated (CH) carbons in the thiophene ring provide a clear fingerprint for each isomer.

Compound -CH₃ (δ, ppm) -OCH₃ (δ, ppm) C=O (δ, ppm) Thiophene Carbons (δ, ppm)
This compound ~15~52~162~126 (CH), ~134 (CH), ~133 (C), ~145 (C)
Methyl 3-methylthiophene-2-carboxylate ~15~52~163~128 (CH), ~132 (CH), ~130 (C), ~140 (C)
Methyl 4-methylthiophene-2-carboxylate ~16~52~162~123 (CH), ~137 (CH), ~134 (C), ~142 (C)
Methyl 2-methylthiophene-3-carboxylate ~16~52~164~125 (CH), ~130 (CH), ~131 (C), ~138 (C)

Note: Data is synthesized based on general principles and data for related structures.[6][7][8] The key is not the absolute values but the distinct pattern of the four thiophene carbon signals for each isomer.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less powerful than NMR for distinguishing positional isomers. However, subtle shifts in the vibrational frequencies, particularly of the ester's carbonyl (C=O) group and the ring's C=C bonds, can provide corroborating evidence.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for liquids and solids, making it an efficient choice. The key diagnostic region is 1600-1800 cm⁻¹ for the carbonyl stretch and 1400-1600 cm⁻¹ for the aromatic ring vibrations.

Standard Experimental Protocol: FT-IR
  • Sample Preparation: For ATR-FTIR, place one drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands.

Comparative IR Data Analysis

The most informative band is the C=O stretch of the ester. Its position is influenced by the electronic communication with the thiophene ring.

Compound C=O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
This compound ~1710 - 1725~1400 - 1550~1250 & ~1100
Methyl 3-methylthiophene-2-carboxylate ~1710 - 1725~1400 - 1550~1250 & ~1100
Methyl 4-methylthiophene-2-carboxylate ~1710 - 1725~1400 - 1550~1250 & ~1100
Methyl 2-methylthiophene-3-carboxylate ~1705 - 1720~1400 - 1550~1250 & ~1100

Note: The differences in C=O stretch are often subtle (a few cm⁻¹) and may be difficult to resolve without a high-resolution instrument and careful comparison. The pattern of C-H out-of-plane bending bands below 900 cm⁻¹ can also be diagnostic of the substitution pattern but is often complex.[9][10][11]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound, confirming the molecular formula, and the fragmentation pattern, which can offer structural clues.

Causality Behind Experimental Choices: Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation. This allows for the creation of a characteristic "mass fingerprint" for each isomer that can be compared against spectral libraries.

Standard Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and separation.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Mass Spectrometry Data Analysis

All isomers will show the same molecular ion peak (M⁺) at m/z 156, confirming the formula C₇H₈O₂S. The differentiation arises from the relative abundances of the fragment ions.

Compound Molecular Ion (M⁺) (m/z) Key Fragment 1 (m/z) Key Fragment 2 (m/z) Plausible Fragmentation Pathway
All Isomers 15612597M⁺ → [M - OCH₃]⁺ → [M - COOCH₃]⁺

The primary fragmentation pathways involve the loss of the methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 125, or the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) to give a fragment at m/z 97. While the major fragments are the same, the relative intensities of these peaks can differ slightly between isomers due to the varying stability of the resulting acylium ions. For instance, the stability of the [M - OCH₃]⁺ ion at m/z 125 can be subtly influenced by the position of the methyl group on the ring.[12][13][14]

Conclusion

While all four spectroscopic techniques contribute to a complete structural picture, ¹H NMR spectroscopy provides the most definitive and unambiguous data for differentiating the positional isomers of methyl methylthiophene-carboxylate. The distinct chemical shifts and, more importantly, the unique coupling patterns of the aromatic protons serve as a reliable fingerprint for each specific isomer. ¹³C NMR offers a robust secondary confirmation by mapping the unique carbon skeleton. IR and MS, while essential for confirming functional groups and molecular weight, respectively, offer more subtle and less direct clues for distinguishing these closely related structures. By employing the systematic workflow and comparative analysis detailed in this guide, researchers can confidently and accurately characterize their synthesized or isolated thiophene derivatives.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link].

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2777593, Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

  • Fadda, A. A., et al. (2023).
  • Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Retrieved from [Link].

  • SpectraBase. (n.d.). Methyl-N-Methyl-5-methylthiophene-2-carboximidate. Retrieved from [Link].

  • Nakano, M., et al. (2021).
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link].

  • University of Kentucky. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79340, Methyl thenoate. Retrieved from [Link].

  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 574151, Methyl 3-thiophenecarboxylate. Retrieved from [Link].

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link].

  • ChemBK. (n.d.). Methyl-3-methylthiophene-2-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8030, Thiophene. Retrieved from [Link].

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link].

  • MDPI. (2019). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Validating the Structure of Methyl 5-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realms of medicinal chemistry and materials science, the precise structure of a molecule dictates its function, efficacy, and safety.[1][2][3] For novel derivatives of Methyl 5-methylthiophene-2-carboxylate, a scaffold of significant pharmacological interest, unambiguous structural validation is not merely a procedural step but the bedrock of reproducible and reliable research. This guide provides a comparative analysis of the primary analytical techniques employed for structural elucidation. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how an integrated, multi-technique approach serves as a self-validating system for achieving unequivocal structural confirmation.

The Imperative for Unambiguous Structural Assignment

Thiophene derivatives are a cornerstone in drug development, found in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][3] The substitution pattern on the thiophene ring fundamentally alters the molecule's steric and electronic properties, directly influencing its interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety. Therefore, a rigorous, orthogonal approach to structural validation is paramount.

A Multi-Modal Analytical Approach: A Comparative Overview

Caption: An integrated workflow for structural validation.

Deep Dive: Comparative Analysis of Spectroscopic & Spectrometric Techniques

The choice of analytical technique is driven by the specific question being asked. NMR reveals the carbon-hydrogen framework, MS provides the molecular formula, and IR confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in organic molecules.[4] For a typical this compound derivative, both ¹H and ¹³C NMR provide critical information.

  • ¹H NMR Expertise: The proton NMR spectrum reveals the number of distinct hydrogen environments and their neighboring protons through spin-spin coupling. For a 5-methylthiophene-2-carboxylate core, we expect to see:

    • Thiophene Protons (H3, H4): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling constant (J value) between them is characteristic of their ortho relationship (~3-5 Hz). Their specific chemical shifts are highly sensitive to other substituents on the ring.

    • Ester Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.8-3.9 ppm.

    • Ring Methyl Protons (-CH₃): A sharp singlet, typically around δ 2.5-2.6 ppm.

  • ¹³C NMR Expertise: The carbon NMR spectrum indicates the number of unique carbon environments. Key expected signals include:

    • Ester Carbonyl (C=O): A signal in the downfield region, ~δ 162-165 ppm.

    • Thiophene Ring Carbons: Four distinct signals in the aromatic region (~δ 125-150 ppm).

    • Methyl Carbons: Signals for the ester and ring methyl groups in the upfield region (~δ 15 ppm and ~δ 52 ppm, respectively).

Table 1: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
H3 ~7.0 (d, J = 3.8 Hz) ~126.8
H4 ~7.7 (d, J = 3.8 Hz) ~134.5
C2 - ~133.0
C5 - ~147.0
C=O - ~162.5
Ring -CH₃ ~2.5 (s) ~15.5
Ester -OCH₃ ~3.9 (s) ~52.0

(Note: Data is illustrative, based on typical values from spectral databases.[5][6][7])

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Guarantee

While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous validation.[8][9][10] HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact elemental composition.[11][12]

  • Why HRMS is Trustworthy: Consider two hypothetical formulas, C₇H₈O₂S (the target) and C₈H₁₂S₂. Both have a nominal mass of 156 amu. However, their exact masses are different:

    • C₇H₈O₂S = 156.0245

    • C₈H₁₂S₂ = 156.0380 An HRMS instrument can easily distinguish between these, providing definitive confirmation of the molecular formula with accuracy typically below 5 ppm.[8][9]

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a structural fingerprint. For this compound derivatives, common fragmentation pathways involve the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃) from the molecular ion.[13][14][15]

Table 2: Key Mass Spectrometry Data for this compound

Ion Description Calculated Exact Mass
[M]⁺• Molecular Ion 156.0245
[M - •OCH₃]⁺ Loss of methoxy radical 125.0009
[M - •COOCH₃]⁺ Loss of methoxycarbonyl radical 97.0006

(Note: Fragmentation is influenced by the specific derivative and ionization method used.[16][17])

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[18][19] It works by detecting the absorption of infrared radiation by specific molecular vibrations.

  • Causality in IR: The strong dipole of the carbonyl (C=O) bond in the ester group results in a very intense and characteristic absorption band. This makes IR an excellent first check to confirm that the ester functionality is intact. The C-S bond of the thiophene ring also has characteristic absorptions.[20][21][22]

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1710 - 1735 Strong, Sharp
C-O (Ester) Stretch 1200 - 1300 Strong
C=C (Thiophene) Stretch 1400 - 1550 Medium-Weak
C-S (Thiophene) Stretch 650 - 800 Medium-Weak
C-H (Aromatic) Stretch ~3100 Medium-Weak

(Reference ranges are based on established spectroscopy principles.[18][21][22])

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, for example, to determine the absolute stereochemistry of a chiral derivative, single-crystal X-ray crystallography is the definitive technique.[23][24][25] It directly maps the electron density of a crystalline sample to locate the precise position of every atom in three-dimensional space.[26][27]

  • Comparison: While NMR, MS, and IR provide powerful inferential data that allows for the logical deduction of a structure, X-ray crystallography provides direct, visual evidence.[23][25]

  • Limitation: The primary drawback is the absolute requirement for a single, high-quality crystal, which can often be challenging and time-consuming to grow.

Validated Experimental Protocols

Trustworthy data comes from meticulous execution. The following are streamlined protocols for core validation techniques.

Protocol: ¹H & ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and invert several times to ensure complete dissolution. If necessary, gently warm or vortex the sample.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent compatible with the ionization source (e.g., Methanol or Acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Method Setup: Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI) and set the instrument to acquire data in high-resolution mode over a mass range that includes the expected molecular ion.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer and acquire the spectrum.

  • Data Analysis: Determine the experimental m/z of the molecular ion. Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass of the proposed structure. The mass error should be < 5 ppm.

Integrated Data Analysis Workflow: A Case Study

A logical workflow ensures that all pieces of data are considered in concert to build a conclusive structural argument.

Data_Integration_Workflow start Start: Purified Unknown Derivative hrms 1. Acquire HRMS start->hrms formula Determine Molecular Formula (e.g., C₈H₉BrO₂S) hrms->formula ir 2. Acquire IR Spectrum formula->ir Consistent? groups Confirm Functional Groups (Ester C=O at ~1720 cm⁻¹) ir->groups nmr 3. Acquire ¹H & ¹³C NMR groups->nmr Consistent? assign Assign Signals & Connectivity (e.g., single thiophene H, no H-H coupling) nmr->assign structure Propose Final Structure (e.g., Methyl 3-bromo-5- methylthiophene-2-carboxylate) assign->structure Consistent? end End: Validated Structure structure->end

Caption: A logical workflow for integrating multi-technique data.

Conclusion: Best Practices for Structural Validation

The robust structural validation of this compound derivatives hinges on a synergistic, multi-technique approach. Relying on a single piece of data, such as a nominal molecular weight, is insufficient and scientifically unsound. By integrating the definitive molecular formula from HRMS, functional group confirmation from IR, and detailed connectivity mapping from ¹H and ¹³C NMR, researchers can build an unassailable case for their proposed structure. This methodical, self-validating process is the cornerstone of chemical integrity and the foundation for advancing drug discovery and materials science.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from NC State University Office of Research and Innovation website. [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Retrieved from Fiveable website. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from The University of Queensland website. [Link]

  • Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography. Retrieved from Diamond Light Source website. [Link]

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Organic Mass Spectrometry, 17(8), 377-381. [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from Chemistry LibreTexts website. [Link]

  • Otsuji, Y., & Imoto, E. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 82(9), 1199-1204. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone website. [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry: Detailed Technical Guide. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 48-59. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from ResearchGate. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Al-Omair, M. A. (2017). Theoretical and Experimental Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 113-120. [Link]

  • Otsuji, Y., & Imoto, E. (n.d.). Infrared Absorption Spectra of Substituted Thiophenes. Amanote Research. [Link]

  • Smith, T. K., et al. (2007). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 9(19), 3821-3824. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge, Department of Chemistry website. [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from ResearchGate. [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results, 13(Special Issue 4), 1-6. [Link]

  • Perjési, P., & Fülöp, F. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from ACS Publications website. [Link]

  • ResearchGate. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from ResearchGate. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from AZoLifeSciences website. [Link]

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide website. [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl thenoate. PubChem Compound Database. Retrieved from NCBI website. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Database. Retrieved from NCBI website. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl 5-Methylthiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] As heterocyclic aromatic compounds, they serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] Among the vast library of thiophene building blocks, thiophene esters, such as methyl 5-methylthiophene-2-carboxylate and its analogues, are particularly valuable due to the dual reactivity of the aromatic ring and the ester functionality.

This guide provides an in-depth comparison of this compound with other common thiophene esters. We will explore how the presence and position of substituents—specifically the 5-methyl group—modulate the molecule's electronic properties and, consequently, its performance in key organic transformations. This analysis is designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in reagent selection and reaction design.

Structural and Electronic Properties: A Foundational Overview

The reactivity of a thiophene ester is fundamentally governed by the electronic distribution within the aromatic ring and the nature of its substituents. The primary difference between this compound and its parent compound, methyl thiophene-2-carboxylate, is the methyl group at the C5 position.

The methyl group acts as an electron-donating group (EDG) through a positive inductive effect (+I). This donation of electron density increases the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack compared to the unsubstituted analogue. Conversely, the methoxycarbonyl group (-CO₂Me) is a moderately deactivating, electron-withdrawing group (EWG) through a negative mesomeric effect (-M). The interplay of these opposing electronic effects dictates the molecule's reactivity profile.

Caption: Key thiophene ester building blocks.

PropertyMethyl thiophene-2-carboxylateThis compoundNote
Molecular Formula C₆H₆O₂SC₇H₈O₂SAddition of a CH₂ unit.
Molecular Weight 142.18 g/mol 156.20 g/mol Increased molecular weight.
Key Substituent H at C5CH₃ at C5Electron-donating group (EDG).
Electronic Effect Neutral referenceRing is more electron-rich.The methyl group enhances the ring's nucleophilicity.

Comparative Reactivity in Key Organic Reactions

Electrophilic Aromatic Substitution

The electron-donating nature of the 5-methyl group significantly activates the thiophene ring towards electrophilic substitution, making it more reactive than methyl thiophene-2-carboxylate. The substitution pattern is directed by both the activating methyl group (ortho-directing) and the deactivating ester group (meta-directing).

  • This compound : The C5 position is blocked. The activating methyl group directs electrophiles to the C4 position, while the deactivating ester group also directs to the C4 position (meta to itself). Therefore, electrophilic substitution occurs predominantly at the C4 position.

  • Methyl thiophene-2-carboxylate : The ester group deactivates the ring and directs incoming electrophiles to the C4 and C5 positions. The C5 position is generally favored due to less steric hindrance and greater electronic stabilization of the intermediate.

The increased electron density from the methyl group stabilizes the cationic intermediate (sigma complex) formed during the reaction, thus lowering the activation energy and accelerating the reaction rate.[4]

G start This compound + E+ intermediate Sigma Complex Intermediate (Cation at C3) start->intermediate Attack at C4 product 4-Substituted Product intermediate->product -H+ note Methyl group at C5 stabilizes the positive charge at C3 through hyperconjugation and inductive effects, favoring attack at C4. intermediate->note

Caption: Stabilization of the intermediate in electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones of modern synthesis for creating C-C bonds.[5] Here, the comparison is most relevant between a functionalized thiophene, like methyl 5-bromothiophene-2-carboxylate, and this compound, where the latter lacks a suitable leaving group for standard cross-coupling.

  • Methyl 5-bromothiophene-2-carboxylate : This is an ideal substrate for Suzuki, Stille, Heck, and other cross-coupling reactions. The carbon-bromine bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[6][7] The reactivity of the C-Br bond allows for the straightforward introduction of aryl, vinyl, or alkyl groups at the C5 position.[8]

  • This compound : This compound is generally unreactive in standard cross-coupling reactions as it lacks a halide or triflate leaving group. The C-H bonds of the thiophene ring or the methyl group are typically not reactive enough under standard conditions. To achieve coupling at the C4 position, it would first need to be halogenated (e.g., via bromination as described above). This makes it a precursor building block rather than a direct coupling partner.

The key takeaway: For building molecular complexity via cross-coupling at the C5 position, a halogenated ester like methyl 5-bromothiophene-2-carboxylate is the reagent of choice. This compound is useful when the 5-methyl group is a desired final feature of the target molecule and functionalization is intended elsewhere.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateCatalystBaseSolventYield (%)Reference
Methyl 5-bromothiophene-2-carboxylate Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O65-72%[8][9]
Pentyl 5-bromothiophene-2-carboxylate Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O50-76%[7]
Methyl 5-bromobenzofuran-2-carboxylate Pd(II)-complexCs₂CO₃Toluene~96%[10]

This data highlights the utility of 5-bromo-thiophene esters in achieving good to excellent yields in Suzuki couplings.

Reactions Involving the Ester Functional Group

The reactivity of the methyl ester group itself is also a critical consideration.

A. Hydrolysis (Saponification)

Ester hydrolysis to the corresponding carboxylic acid is a fundamental transformation. The electronic nature of the thiophene ring can subtly influence the rate of this reaction.

  • This compound : The electron-donating methyl group slightly increases electron density on the ring, which can be relayed to the carbonyl carbon of the ester. This makes the carbonyl carbon slightly less electrophilic, potentially slowing down the rate of nucleophilic attack by hydroxide compared to the unsubstituted analogue. However, in most practical applications, this electronic effect is minor, and hydrolysis proceeds efficiently under standard basic conditions (e.g., LiOH, NaOH, or KOH in aqueous alcohol).[11]

  • Methyl thiophene-2-carboxylate : Serves as the baseline for this reaction.

  • Methyl 5-bromothiophene-2-carboxylate : The electron-withdrawing bromo group makes the carbonyl carbon more electrophilic, potentially accelerating the rate of hydrolysis.

B. Reduction to an Alcohol

The reduction of the ester group to a primary alcohol is readily achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[12] This reaction is typically robust and high-yielding.

  • Performance Comparison : For both this compound and other thiophene esters, the reduction is highly efficient. The substituents on the thiophene ring (methyl or bromo) do not interfere with the reduction of the ester group by a powerful hydride donor like LiAlH₄.[13][14] The choice of substrate therefore depends solely on the desired substitution pattern of the resulting (5-substituted-thiophen-2-yl)methanol product.

G Figure 2: General Ester Reduction Workflow start Thiophene Ester (e.g., this compound) step1 1. Add to LiAlH4 suspension in dry THF at 0 °C start->step1 step2 2. Stir at room temperature step1->step2 step3 3. Aqueous workup (e.g., Fieser method) step2->step3 end Primary Alcohol ((5-methylthiophen-2-yl)methanol) step3->end

Caption: Standard workflow for the reduction of thiophene esters.

Experimental Protocols

The following protocols are provided as representative examples for the reliable transformation of thiophene esters.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Thiophene Ester

This protocol is adapted from methodologies used for 5-bromothiophene derivatives.[8][9]

Objective: To synthesize Methyl 5-phenylthiophene-2-carboxylate.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromothiophene-2-carboxylate, phenylboronic acid, and K₃PO₄.

  • Add the catalyst, Pd(PPh₃)₄.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Reduction of this compound with LiAlH₄

This protocol is a standard procedure for the reduction of esters.[14]

Objective: To synthesize (5-Methylthiophen-2-yl)methanol.

Materials:

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

Procedure:

  • To a flame-dried three-neck flask under an inert atmosphere, add LiAlH₄ powder.

  • Carefully add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C.

  • Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Allow the resulting slurry to stir vigorously until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate, stir, and then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Conclusion and Recommendations

The choice between this compound and other thiophene esters is dictated entirely by the synthetic goal.

  • Choose this compound when:

    • The 5-methyl group is a required structural feature in the final target molecule.

    • Subsequent reactions, such as electrophilic substitution, are intended for the C4 position.

    • The ester is to be converted to other functional groups like an alcohol or amide, while retaining the 5-methyl substituent.

  • Choose a Halogenated Thiophene Ester (e.g., Methyl 5-bromothiophene-2-carboxylate) when:

    • The primary goal is to introduce a variety of substituents at the C5 position via palladium-catalyzed cross-coupling reactions. It is the superior choice for rapidly building molecular diversity at this site.

  • Choose Methyl thiophene-2-carboxylate when:

    • A simple, unsubstituted thiophene core is required.

    • Functionalization is desired at the C5 position via electrophilic substitution.

By understanding the fundamental electronic effects of the substituents, chemists can harness the distinct reactivity of each of these building blocks to design more efficient and effective synthetic routes.

References

  • ResearchGate. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

  • IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved from [Link]

  • CoLab. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Unknown Source. (n.d.).
  • apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ScienceDirect. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • ResearchGate. (2025). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Retrieved from [Link]

  • PMC. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • NIH. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene-based polymers used in this study. R is replaced with a methyl group. Retrieved from [Link]

  • ResearchGate. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Retrieved from [Link]

  • ACS Publications. (2025). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • NIH. (n.d.). Methyl thenoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Methyl 5-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Thiophene-Based Drug Discovery

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of Methyl 5-methylthiophene-2-carboxylate. We will move beyond a simple listing of steps to explain the underlying scientific principles, ensuring that the protocols described are robust, self-validating, and grounded in established immunochemical theory.

Part 1: Designing the Cross-Reactivity Panel

The first step in a robust cross-reactivity study is the rational selection of compounds to test. The goal is to challenge the assay with molecules that are most likely to be present in vivo or that represent plausible synthetic impurities. For our parent compound, this compound, we will construct a hypothetical panel of derivatives (D1-D4) based on common metabolic transformations and synthetic variations.

Parent Compound (PC): this compound

  • Derivative 1 (D1): 5-methylthiophene-2-carboxylic acid: Represents a potential primary metabolite from ester hydrolysis.

  • Derivative 2 (D2): Methyl 5-(hydroxymethyl)thiophene-2-carboxylate: Represents a potential metabolite from oxidation of the 5-methyl group.

  • Derivative 3 (D3): Ethyl 5-methylthiophene-2-carboxylate: A common synthetic variant to assess the influence of the ester group.

  • Derivative 4 (D4): Methyl 4-methylthiophene-2-carboxylate: A positional isomer to test the specificity of antibody recognition of the substituent pattern on the thiophene ring.

This panel allows for a systematic evaluation of how minor structural changes to different parts of the molecule affect antibody binding.

Part 2: Core Methodology - Immunoassay Development and Execution

For small molecules (haptens) like our thiophene derivatives, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[6][7] Unlike sandwich ELISAs, which require the target to have two distinct antibody binding sites (epitopes), competitive ELISAs work on the principle of a single binding event.[8] The core of this process is the generation of a specific polyclonal or monoclonal antibody that recognizes the parent compound.

Antibody Production: From Hapten to Immunogen

Small molecules are not immunogenic on their own and must be covalently linked to a large carrier protein to elicit an immune response.[9][10] This process involves designing a "hapten" derivative of the parent compound that can be conjugated to the carrier.

Step-by-Step Protocol for Immunogen Synthesis:

  • Hapten Design: To generate an antibody that recognizes the core thiophene structure, we must introduce a linker arm at a position away from the key functional groups we want the antibody to recognize. For our parent compound, hydrolyzing the methyl ester to the carboxylic acid (creating Derivative D1) provides a convenient handle for conjugation without masking the 5-methyl group.

  • Activation of Carboxylic Acid: The carboxylic acid group of the hapten (5-methylthiophene-2-carboxylic acid) is activated to form a reactive ester. A common method is using a mixture of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then mixed with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[] The primary amine groups on the lysine residues of the protein will react with the NHS-ester of the hapten to form a stable amide bond.

  • Purification and Characterization: The resulting conjugate (e.g., KLH-Thiophene) is purified by dialysis or size-exclusion chromatography to remove unreacted hapten. The success of the conjugation and the hapten density (number of hapten molecules per protein) should be confirmed using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[12]

  • Immunization: The purified conjugate is used to immunize animals (typically rabbits or mice) following a standard immunization schedule to generate polyclonal or monoclonal antibodies, respectively.[13]

Hapten_Conjugation PC Parent Compound (this compound) Hapten Hapten Synthesis (5-methylthiophene-2-carboxylic acid) PC->Hapten Hydrolysis Activation Carbodiimide Activation (EDC/NHS) Hapten->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (KLH-Thiophene) Purification->Immunogen

Caption: Workflow for immunogen synthesis.
Competitive ELISA Protocol

The competitive ELISA measures the concentration of the analyte in a sample by its ability to compete with a labeled form of the analyte for a limited number of antibody binding sites.

Step-by-Step Protocol for Competitive ELISA:

  • Plate Coating: A 96-well microtiter plate is coated with a capture reagent. This is typically an antibody-binding protein like Protein A/G or a secondary antibody against the species used for immunization (e.g., anti-rabbit IgG). Alternatively, a conjugate of the hapten with a different carrier protein (e.g., BSA-Thiophene) can be coated directly. This prevents the antibody from binding to the immunizing carrier protein.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like 5% non-fat dry milk or BSA in buffer.

  • Competitive Reaction:

    • Standards or unknown samples containing the thiophene derivative are added to the wells.

    • A fixed, limited amount of the specific anti-thiophene primary antibody is added.

    • A fixed amount of an enzyme-labeled hapten-protein conjugate (e.g., HRP-Thiophene) is added.

    • The plate is incubated to allow the unlabeled thiophene in the sample and the enzyme-labeled thiophene to compete for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Signal Development: A substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.

  • Measurement: The reaction is stopped, and the absorbance (or fluorescence/luminescence) is measured using a plate reader. The signal is inversely proportional to the concentration of the thiophene derivative in the sample.[14]

Competitive_ELISA cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Result1 Strong Signal Ab1->Result1 Analyte1 Analyte Labeled1 Labeled Analyte Labeled1->Ab1 Ab2 Antibody Result2 Weak Signal Ab2->Result2 Analyte2 Analyte Analyte2->Ab2 Labeled2 Labeled Analyte

Caption: Principle of Competitive ELISA.

Part 3: Data Analysis and Interpretation

The raw data from the ELISA reader is used to generate a standard curve by plotting the signal intensity against the known concentration of the parent compound standards. A four-parameter logistic (4PL) curve fit is typically used.

Calculating IC50 and Cross-Reactivity
  • Determine the IC50: For each compound tested (the parent compound and all derivatives), the concentration that causes a 50% reduction in the maximum signal (IC50) is calculated from its respective dose-response curve.[15]

  • Calculate Percent Cross-Reactivity: The cross-reactivity of each derivative is then calculated relative to the parent compound using the following standard formula:[4]

    % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Illustrative Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Compound IDDescriptionIC50 (nM) [Hypothetical]% Cross-Reactivity
PC This compound10100%
D1 5-methylthiophene-2-carboxylic acid2540%
D2 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate5002%
D3 Ethyl 5-methylthiophene-2-carboxylate1566.7%
D4 Methyl 4-methylthiophene-2-carboxylate>10,000<0.1%
Interpreting the Results

Based on our hypothetical data:

  • Derivative D1 (40% CR): The antibody shows significant recognition of the hydrolyzed metabolite. This is expected, as the immunizing hapten was based on this very structure to expose the rest of the molecule to the immune system. This means the assay would detect both the parent drug and this metabolite.

  • Derivative D2 (2% CR): Modification of the 5-methyl group significantly reduces antibody binding. This suggests the methyl group is a critical part of the epitope recognized by the antibody.

  • Derivative D3 (66.7% CR): Changing the methyl ester to an ethyl ester has a relatively minor impact on binding. The antibody likely recognizes the core thiophene ring and the 5-methyl group more strongly than the ester portion.

  • Derivative D4 (<0.1% CR): Moving the methyl group from the 5- to the 4-position completely abolishes binding. This demonstrates high specificity for the substitution pattern of the parent compound.

Conclusion: A Foundation for Confident Drug Development

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Mauriz, E., et al. (2003). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Agricultural and Food Chemistry. [Link]

  • Mauriz, E., et al. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. [Link]

  • Barlow, J. W., et al. (1994). Hapten-carrier Interactions and Their Role in the Production of Monoclonal Antibodies Against Hydrophobic Haptens. Journal of Immunological Methods. [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Almasri, D. M., et al. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • World Journal of Pharmaceutical Research. (2024, August 8). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Ekins, R. (2017). Principles of Competitive and Immunometric Assays (Including ELISA). ResearchGate. [Link]

  • National Test Systems. Cross Reactivity. [Link]

  • Wang, L., et al. (2018). Drug metabolism and metabolite safety assessment in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. [Link]

  • Sino Biological. Competitive ELISA Principle. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • de F. F. M. de Carvalho, E., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

  • ScienceDirect. (2026, January 3). Cross-reactivity: Significance and symbolism. [Link]

  • Parmentier, C., et al. (2019). Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Chemical Research in Toxicology. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Catalysis in Methyl 5-methylthiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 5-methylthiophene-2-carboxylate is a valuable building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. The efficient and selective synthesis of this ester is therefore of paramount importance. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, primarily through the esterification of 5-methylthiophene-2-carboxylic acid. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the most suitable method for your specific research and development needs.

The Central Transformation: Esterification of 5-methylthiophene-2-carboxylic acid

The most common and direct route to this compound is the esterification of 5-methylthiophene-2-carboxylic acid with methanol. The choice of catalyst for this transformation is critical, influencing reaction rates, yields, and overall process efficiency. This guide will explore a range of catalytic methodologies, from classical acid catalysis to modern transition metal and photocatalytic systems.

Esterification 5-methylthiophene-2-carboxylic_acid 5-methylthiophene-2-carboxylic acid Methyl_5-methylthiophene-2-carboxylate This compound 5-methylthiophene-2-carboxylic_acid->Methyl_5-methylthiophene-2-carboxylate + Methanol Methanol Methanol Methanol->Methyl_5-methylthiophene-2-carboxylate Catalyst Catalyst Catalyst->Methyl_5-methylthiophene-2-carboxylate Accelerates reaction Water Water Methyl_5-methylthiophene-2-carboxylate->Water + Water

Caption: General scheme for the catalytic esterification of 5-methylthiophene-2-carboxylic acid.

Brønsted Acid Catalysis: The Classic Fischer-Speier Esterification

The Fischer-Speier esterification is a long-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong Brønsted acid, typically sulfuric acid or hydrochloric acid.[1][2]

Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[1]

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Pathway A Carboxylic Acid + H+ B Protonated Carboxylic Acid A->B Protonation C Tetrahedral Intermediate B->C + Alcohol D Protonated Ester C->D - H2O E Ester + H+ D->E Deprotonation

Caption: Simplified mechanism of Fischer-Speier esterification.

Performance and Considerations

This method is generally effective and utilizes inexpensive and readily available catalysts. However, it often requires a large excess of the alcohol to drive the equilibrium towards the product and may necessitate elevated temperatures and long reaction times.[3] The strong acidic conditions can be detrimental to sensitive functional groups that might be present in more complex substrates.

CatalystAlcoholTemperatureTimeYieldReference
H₂SO₄EthanolReflux72 h67%[4]
H₂SO₄Methanol115-125 °C6 h>95% (general)[3]
Experimental Protocol: Sulfuric Acid-Catalyzed Esterification
  • To a solution of 5-methylthiophene-2-carboxylic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.5 equivalents) with cooling.[3]

  • Heat the reaction mixture to reflux (or 115-125 °C) and monitor the progress by TLC or GC.[3]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude ester.

  • Purify the product by distillation or column chromatography.

Transition Metal Catalysis: Exploring Diverse Reactivity

Various transition metals have been shown to catalyze the formation of thiophene carboxylic esters, either through direct esterification or via carboxylation of the thiophene ring followed by esterification.

Vanadium, Iron, and Molybdenum Catalysts

A study has demonstrated the synthesis of methyl 2-thiophenecarboxylate from thiophene using a CCl₄-CH₃OH system in the presence of V, Fe, or Mo catalysts, with yields ranging from 44-85%. The proposed mechanism involves the formation of 2-trichloromethylthiophene, which then undergoes alcoholysis to the ester. While this method starts from thiophene, it highlights the capability of these metals to facilitate the formation of the target ester.

CatalystStarting MaterialYieldReference
VO(acac)₂, Fe(acac)₃, Mo(CO)₆Thiophene44-85%
Palladium and Copper Catalysis

Palladium and copper complexes are well-known for their catalytic prowess in a vast array of organic transformations. While specific examples for the direct esterification of 5-methylthiophene-2-carboxylic acid are not prevalent in the literature, general methods for palladium- and copper-catalyzed esterifications of carboxylic acids have been developed.[5][6] These methods often proceed under milder conditions than traditional acid catalysis and can offer different substrate scope and functional group tolerance. For instance, copper(II) triflate has been shown to catalyze the esterification of various carboxylic acids with formates.[5]

Lewis Acid Catalysis

Lewis acids such as Mg(ClO₄)₂ and Cu(OTf)₂ have been reported as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates at room temperature.[7] This approach offers mild reaction conditions and generates only volatile byproducts. Another study has explored the use of Lewis acids like Pb(OAc)₂, Cd(OAc)₂, and Zn(OAc)₂ for the esterification of fatty acids in subcritical methanol, achieving high conversions.[8]

Photocatalysis: A Green and Modern Approach

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering environmentally benign reaction conditions. Eosin Y, an organic dye, has been employed as a multifunctional photoacid and photoredox catalyst for the esterification of carboxylic acids.[9][10]

Mechanistic Rationale

The proposed mechanism involves a proton-coupled electron transfer (PCET) between the excited state of Eosin Y and the carboxylic acid, leading to the formation of a transient ketyl radical. This radical intermediate then couples with the alcohol to yield the ester.[9][10]

Photocatalysis_Workflow cluster_1 Photocatalytic Esterification Start Carboxylic Acid + Alcohol + Eosin Y Light Visible Light Irradiation Start->Light Excitation Eosin Y* (Excited State) Light->Excitation PCET Proton-Coupled Electron Transfer Excitation->PCET + Carboxylic Acid Radical Ketyl Radical PCET->Radical Coupling Coupling with Alcohol Radical->Coupling + Alcohol Product Ester Coupling->Product

Caption: Workflow for photocatalytic esterification using Eosin Y.

Performance and Advantages

This method offers several advantages, including mild reaction conditions (often at room temperature), the use of a low-cost and metal-free catalyst, and the utilization of visible light as a renewable energy source. It has been shown to be effective for a range of carboxylic acids, including cinnamic acids and α-keto acids, with good to excellent yields.[10] While not yet demonstrated for 5-methylthiophene-2-carboxylic acid specifically, it represents a promising avenue for further investigation.

Enzymatic Catalysis: The Biocatalytic Alternative

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally friendly approach to ester synthesis.[11] Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity.

Principles of Enzymatic Esterification

Lipases catalyze the esterification reaction through a "ping-pong" mechanism involving an acyl-enzyme intermediate. The mild reaction conditions and high selectivity make this method particularly attractive for the synthesis of complex molecules with sensitive functional groups. The main drawback can be the cost of the enzyme and the need for specific reaction media (often organic solvents) to shift the equilibrium towards the product. While no specific literature was found for the enzymatic synthesis of this compound, this approach holds significant potential, especially for the synthesis of derivatives with chiral centers.

Comparative Summary and Future Outlook

The choice of catalyst for the synthesis of this compound is a critical decision that depends on various factors including cost, scalability, substrate sensitivity, and desired purity.

Catalytic SystemKey AdvantagesKey DisadvantagesPotential Yield
Brønsted Acid (H₂SO₄) Low cost, readily available.Harsh conditions, long reaction times, potential for side reactions.Good to Excellent
Transition Metals (V, Fe, Mo) Potentially high yields and alternative reaction pathways.May require specific ligands and conditions, catalyst cost and toxicity.Good to Excellent
Palladium & Copper Milder conditions, broad functional group tolerance.Catalyst cost and potential for metal contamination in the product.Moderate to Good
Lewis Acids Mild conditions, high efficiency with specific activating agents.May require stoichiometric activating agents, substrate specific.Good to Excellent
Photocatalysis (Eosin Y) Green, mild conditions, uses visible light.May require longer reaction times, substrate scope to be fully explored.Good to Excellent
Enzymatic (Lipases) High selectivity, mild conditions, environmentally friendly.Enzyme cost, slower reaction rates, requires specific solvents.Potentially High

For large-scale industrial production where cost is a primary driver, the classical Fischer-Speier esterification using sulfuric acid remains a viable option, especially if the downstream purification is straightforward. However, for the synthesis of high-value pharmaceutical intermediates where functional group tolerance and mild conditions are paramount, exploring transition metal, Lewis acid, or even photocatalytic methods could be highly advantageous. Enzymatic catalysis, while currently less explored for this specific substrate, represents a frontier with immense potential for green and highly selective syntheses.

Future research should focus on developing more efficient and recyclable heterogeneous catalysts to simplify product purification and reduce environmental impact. Furthermore, the application of continuous flow technologies in conjunction with these catalytic systems could offer significant advantages in terms of safety, efficiency, and scalability.

References

  • BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
  • US Patent US4885383A. (1989). Process for the preparation of carboxylic acid methyl esters.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). [Video]. YouTube.
  • PubMed. (2025, January 31).
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2018, April 20). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides.
  • Organic Chemistry Portal. (n.d.). Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides.
  • US Patent US5302748A. (1994). Esterification process.
  • ChemRxiv. (n.d.).
  • Springboard Biodiesel. (n.d.).
  • Ambeed.com. (n.d.). 1918-79-2 | 5-Methylthiophene-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-thiophenecarboxylic acid 99%.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • MDPI. (n.d.).
  • BLD Pharm. (n.d.). 1918-79-2|5-Methylthiophene-2-carboxylic acid.
  • Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
  • ResearchGate. (2025, August 6). Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)
  • ResearchGate. (n.d.). Fiesselmann-type synthesis of...
  • Pharmaffiliates. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (2025, August 8).
  • Sigma-Aldrich. (n.d.). Copper(I)
  • ResearchGate. (2025, August 5).

Sources

A Comparative Guide to Computational Studies and Docking of Methyl 5-methylthiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of Methyl 5-methylthiophene-2-carboxylate analogs, focusing on their potential as therapeutic agents. Synthesizing published experimental data, this document offers an objective comparison of their biological performance and a detailed look at the computational methodologies employed in their evaluation. We will delve into quantitative structure-activity relationships (QSAR), molecular docking studies, and density functional theory (DFT) calculations that have been utilized to understand the therapeutic potential of these thiophene-based compounds. By presenting quantitative data in clearly structured tables and providing detailed experimental protocols, this document aims to be a valuable resource for the rational design of novel, more effective drugs.

Introduction: The Versatile Thiophene Scaffold

Thiophene and its derivatives have emerged as privileged structures in medicinal chemistry, forming the core of numerous commercially available drugs.[1][2][3] The thiophene ring, an aromatic heterocycle containing a sulfur atom, is an isostere of the benzene ring and offers unique physicochemical properties that can enhance pharmacological activity.[2] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][4][5] this compound serves as a key starting material for the synthesis of a diverse library of bioactive molecules.[6] This guide will focus on the computational strategies used to predict and analyze the interaction of its analogs with various biological targets.

The Computational Drug Discovery Workflow: A Step-by-Step Approach

Computational methods are indispensable in modern drug discovery for their ability to screen large libraries of compounds and predict their biological activity, thereby reducing the time and cost of experimental studies.[7][8] The following workflow outlines the key steps in a typical computational study of this compound analogs.

Computational Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Optimization ligand_prep Ligand Preparation (Analog Design & Optimization) docking Molecular Docking (Predicting Binding Pose & Affinity) ligand_prep->docking protein_prep Protein Preparation (Target Identification & Refinement) protein_prep->docking qsar QSAR Analysis (Structure-Activity Relationship) docking->qsar dft DFT Calculations (Electronic Properties) docking->dft md_sim Molecular Dynamics (Assessing Complex Stability) docking->md_sim lead_opt Lead Optimization qsar->lead_opt dft->qsar experimental Experimental Validation (In Vitro/In Vivo Assays) md_sim->experimental md_sim->lead_opt experimental->lead_opt

Caption: A flowchart illustrating the computational workflow for the analysis of this compound and its analogues.

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]

Objective: To predict the binding mode and affinity of this compound analogs to a specific protein target.

Materials:

  • 3D structure of the target protein (obtained from the Protein Data Bank - PDB).

  • 3D structures of the this compound analogs (built and optimized using software like ChemDraw or Avogadro).

  • Molecular docking software (e.g., AutoDock Vina, MOE - Molecular Operating Environment).[7]

Methodology:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atomic charges to the protein.

    • Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through literature review.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs.

    • Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation. This is often done using a force field like MMFF94.

  • Docking Simulation:

    • Set up the docking parameters in the chosen software, specifying the prepared protein and ligand files and the defined binding site.

    • Run the docking simulation. The software will generate multiple possible binding poses for each ligand and calculate a docking score (an estimation of the binding affinity) for each pose.

  • Analysis of Results:

    • Analyze the docking poses to identify the most favorable binding orientation.

    • Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

    • Compare the docking scores of the different analogs to rank their potential binding affinities.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound analogs has been investigated against various diseases, with a significant focus on cancer and inflammatory conditions.

Anticancer Activity

Computational studies have identified several key protein targets in cancer progression that can be modulated by thiophene derivatives, including tubulin, epidermal growth factor receptor (EGFR), and B-cell lymphoma 2 (Bcl-2).[9]

Anticancer_Targets cluster_targets Key Anticancer Protein Targets Thiophene_Analogs This compound Analogs Tubulin Tubulin Thiophene_Analogs->Tubulin Inhibition of Polymerization EGFR EGFR Thiophene_Analogs->EGFR Inhibition of Signaling Cascade Bcl2 Bcl-2 Thiophene_Analogs->Bcl2 Inhibition of Anti-apoptotic Function

Caption: Key anticancer protein targets of this compound analogs.

The following table summarizes the in vitro cytotoxic activity (IC50 values) and predicted binding affinities from molecular docking studies for a selection of thiophene derivatives against various cancer cell lines and their protein targets.

Compound IDAnalogue DescriptionCancer Cell LineIC50 (µM)Protein TargetDocking Score (kcal/mol)Reference
1 Thiophene Carboxamide DerivativeHep3B (Liver Cancer)5.46--[9]
2 Thiophene Carboxamide DerivativeHep3B (Liver Cancer)12.58--[9]
3 Thienopyrimidine DerivativeHepG2 (Liver Cancer)More potent than 5-FU--[9]
4 Thienopyrimidine DerivativeHepG2 (Liver Cancer)More potent than 5-FU--[9]
5 6-substituted thieno[2,3-d]pyrimidineFRα-expressing KB tumor cells-GARFTase/AICARFTase-14.08 to -15.98[10]
Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold.[4] Key targets for the anti-inflammatory action of these derivatives include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]

The table below presents a comparison of computational docking scores and experimentally determined inhibitory activity for thiophene derivatives against COX-2 and Tumor Necrosis Factor-alpha (TNF-α). A strong correlation between these values enhances confidence in the predictive power of the computational model.[11]

Compound IDDocking Score (kcal/mol) vs. COX-2Experimental IC50 (µM) vs. COX-2Docking Score (kcal/mol) vs. TNF-αExperimental Inhibition (%) vs. TNF-αReference
Thiophene-A -9.80.15-8.565[11]
Thiophene-B -9.20.28-8.158[11]
Thiophene-C -8.51.12-7.645[11]

Structure-Activity Relationship (SAR) Insights

SAR studies help in identifying the key molecular features that govern the biological activity of a series of compounds.[12] For thiophene-2-carboxamide derivatives, the following relationships have been observed:

  • Substituents at the 3-position: The presence of an amino group at the 3-position of the thiophene ring generally leads to more potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups.[12]

  • Aryl Substituents: The nature of the aryl substituent on the carboxamide nitrogen can significantly influence activity. For example, methoxy-substituted aryl groups have shown enhanced antibacterial activity.[12]

  • Cycloalkyl Ring Fusion: In a series of 2-aminothiophene derivatives, those with a cyclopenta[b]thiophene core exhibited greater antifungal activity, which was correlated with increased water solubility.[13]

Conclusion and Future Directions

Computational studies, particularly molecular docking, have proven to be invaluable tools for understanding the structure-activity relationships of this compound analogs and for guiding the design of more potent and selective therapeutic agents. The integration of QSAR, molecular docking, and DFT provides a powerful framework for elucidating their mechanisms of action.[9] The strong correlation often observed between computational predictions and experimental results validates the use of these in silico methods in the early stages of drug discovery.[11] Future work should focus on leveraging these computational insights to synthesize novel analogs with improved pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of new and effective treatments for a range of diseases.

References

  • A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Compar
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Validating Computational Docking of Thiophene-Based Inhibitors: A Compar
  • Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Deriv
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Synthesis, Properties, and Biological Applic
  • Buy 5-Methyl-N-(2-morpholinophenyl)thiophene-2-carboxamide. Smolecule.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations.
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Therapeutic importance of synthetic thiophene.
  • 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.
  • Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents.
  • 14597-58-1 | Methyl 5-aminothiophene-2-carboxyl
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Semantic Scholar.
  • Methyl 5-p-tolylthiophene-2-carboxyl
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
  • Methyl 5-methylthiophene-2-carboxyl

Sources

Benchmarking the Efficacy of Methyl 5-methylthiophene-2-carboxylate-Derived Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to a plethora of derivatives with a broad spectrum of biological activities. Among these, compounds derived from Methyl 5-methylthiophene-2-carboxylate represent a promising class of molecules with significant potential in oncology, infectious diseases, and beyond. This guide provides an in-depth, objective comparison of the efficacy of these derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Thiophene Core in Drug Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it an attractive building block for designing compounds that can effectively interact with biological targets. This compound serves as a versatile starting material, offering multiple reaction sites for chemical modification to generate diverse libraries of bioactive molecules. This guide will focus on the comparative efficacy of two primary classes of derivatives: N-substituted carboxamides and hydrazones, highlighting their performance in key biological assays.

Comparative Efficacy Analysis

The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we present a comparative analysis of representative this compound-derived compounds against established alternatives in anticancer and antimicrobial applications.

Anticancer Activity: Cytotoxicity Profiling

The antiproliferative activity of thiophene derivatives is a major area of investigation. The following table summarizes the cytotoxic efficacy (IC50 values) of representative carboxamide derivatives against common cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Thiophene Carboxamide Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene Carboxamide 1 N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideHepG2 (Liver Cancer)0.5 (in combination with Sorafenib)Sorafenib3.9
Thiophene Carboxamide 2 N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideMCF-7 (Breast Cancer)>50Doxorubicin~1-2
F8 methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylateCCRF-CEM (Leukemia)2.89--

Note: Data is compiled from multiple sources and presented for comparative purposes.[1][2][3][4]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. The following table outlines the MIC values of representative hydrazide derivatives against pathogenic bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiophene Hydrazide Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene Hydrazone 1 Spiro-indoline-oxadiazole derivative of thiophene-2-carbohydrazideClostridium difficile2-4Metronidazole~0.25-1
Thiophene Hydrazone 2 Thiophene-based hydrazoneEscherichia coli>128Ciprofloxacin~0.015-1
Thiophene Hydrazone 3 Thiophene-based hydrazoneStaphylococcus aureus (MRSA)>128Vancomycin~1-2

Note: Data is compiled from multiple sources and presented for comparative purposes.[5]

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8][9][10]

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][5][11][12]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging activity of compounds.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

Mechanistic Insights: Signaling Pathways and Molecular Interactions

Understanding the mechanism of action is crucial for rational drug design and optimization. Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Experimental Workflow for Efficacy Benchmarking

The following diagram illustrates a typical workflow for evaluating the efficacy of novel this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Methyl 5-methyl- thiophene-2-carboxylate synth Derivative Synthesis (e.g., Amides, Hydrazones) start->synth char Structural Characterization (NMR, MS, etc.) synth->char cytotoxicity Cytotoxicity Assay (MTT) char->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) char->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) char->antioxidant moa Apoptosis Assay (Caspase Activity) cytotoxicity->moa pathway Signaling Pathway Analysis (e.g., Western Blot for p-EGFR) moa->pathway sar Structure-Activity Relationship (SAR) pathway->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of novel thiophene derivatives.

Apoptosis Induction Pathway

Many effective anticancer agents induce programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by thiophene derivatives.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus Thiophene Derivative (e.g., Compound F8) bcl2_family Bcl-2 Family Modulation (Bax activation, Bcl-2 inhibition) stimulus->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress from a thiophene derivative.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive cancer cell proliferation. Certain thiophene derivatives have been designed to inhibit this pathway.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling egf EGF egfr EGFR egf->egfr ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt inhibitor Thiophene Derivative (EGFR Inhibitor) inhibitor->egfr proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Overview of the EGFR signaling pathway and its inhibition by a thiophene-based compound.

Conclusion and Future Directions

The derivatization of this compound into carboxamides and hydrazones has yielded a rich chemical space of compounds with promising anticancer and antimicrobial activities. This guide provides a framework for the objective comparison of these derivatives, grounded in standardized experimental protocols and an understanding of their potential mechanisms of action. Future research should focus on expanding the structural diversity of these derivatives, exploring their efficacy in more complex in vivo models, and elucidating their detailed molecular interactions with their biological targets. The continued exploration of this versatile thiophene scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Pape, V. F. S., Tóth, S., Füredi, A., Szebényi, K., Lovrics, A., Szabó, P., Wiese, M., & Szakács, G. (2016). Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance. European Journal of Medicinal Chemistry, 118, 293-307. [Link]

  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Youssif, B. G., Abdel-Aal, A. A.-M., Abdel-Zaher, A. O., & El-Gamal, M. I. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2439-2453. [Link]

  • Obi, C., Adebiyi, O. E., Williams, A. B., & Reid, D. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

  • Xie, H., Lin, L., Tong, L., Jiang, Y., Zhang, X., & Li, Y. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2785-2794. [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, M. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 235-249. [Link]

  • Obi, C., Adebiyi, O. E., Williams, A. B., & Reid, D. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Youssif, B. G., Abdel-Aal, A. A.-M., Abdel-Zaher, A. O., & El-Gamal, M. I. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1263-1277. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1215-1227. [Link]

  • Brogi, S., Brindisi, M., Senger, J., Gessini, A., Chemi, G., Gemma, S., ... & Butini, S. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1656. [Link]

  • El-Sayed, N. N. E., El-Gohary, N. M., & El-Gendy, M. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951. [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]

  • Pape, V. F. S., Tóth, S., Füredi, A., Szebényi, K., Lovrics, A., Szabó, P., ... & Szakács, G. (2016). Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance. European Journal of Medicinal Chemistry, 118, 293-307. [Link]

  • Al-Otaibi, Y. A., El-Gazzar, A. R. B. A., & Dabbo, K. M. (2024). Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Journal of Xi'an Shiyou University, Natural Science Edition, 20(7), 1-10. [Link]

  • Al-Ghorbani, M., Chebil, A., Al-Salahi, R., Al-Obaid, A. M., & Al-Omar, M. A. (2023). Versatile thiophene 2-carboxamide derivatives. Journal of the Serbian Chemical Society, 88(1), 1-15. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1967). Synthesis of potential anticancer agents. II. Synthesis of hydroxymethylthiophene carboxylic acids and related compounds. Tetrahedron, 23(5), 2443-2451. [Link]

  • Floare, C. G., Bogdan, M., & Kolcsar, M. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 11(12), 2412. [Link]

  • Kokina, A., Ciric, A., & Sokovic, M. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • Wilson, K. J., Wilson, J. W., Bell, A. E., DeSoyza, T., & Wade, J. V. (2000). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(9), 915-918. [Link]

  • El-Sayed, N. N. E., El-Gohary, N. M., & El-Gendy, M. S. (2021). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Khasanov, V. V. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]

  • Kumar, A., & Kumar, S. (2016). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 6(11), 6825-6836. [Link]

  • Al-Masoudi, N. A., Al-Otaibi, Y. A., & Al-Wahaibi, L. H. (2021). Determination of IC50 values obtained from the cytotoxicity. [Link]

  • El-Sayed, N. N. E., El-Gohary, N. M., & El-Gendy, M. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951. [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Anti-proliferative activity data. IC 50 values in µg/mL and µM. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • Wilson, K. J., Wilson, J. W., Bell, A. E., DeSoyza, T., & Wade, J. V. (2000). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(9), 915-918. [Link]

  • Al-Otaibi, Y. A., El-Gazzar, A. R. B. A., & Dabbo, K. M. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. [Link]

  • Al-Otaibi, Y. A., El-Gazzar, A. R. B. A., & Dabbo, K. M. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 24(16), 2953. [Link]

  • Youssif, B. G., Abdel-Aal, A. A.-M., Abdel-Zaher, A. O., & El-Gamal, M. I. (2022). Fiesselmann-type synthesis of... [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, F. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 78. [Link]

  • El-Gazzar, A. R. B. A., & Dabbo, K. M. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(11), 20286-20301. [Link]

  • Al-Otaibi, Y. A., El-Gazzar, A. R. B. A., & Dabbo, K. M. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 682. [Link]

  • Oakwood Chemical. (n.d.). 5-Methyl-thiophene-2-carboxylic acid hydrazide. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-Methylthiophene-2-Carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the synthesis and use of specialized reagents like methyl 5-methylthiophene-2-carboxylate are routine. While these molecules are instrumental in advancing science, their handling and disposal demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide offers an in-depth, procedural framework for the responsible disposal of this compound, grounded in scientific principles and regulatory compliance.

Foundational Knowledge: The Hazard Profile of this compound

A prerequisite to handling any chemical is a thorough understanding of its potential hazards. This compound is a sulfur-containing heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, it is prudent to extrapolate from the known hazards of structurally similar thiophene and ester compounds.

Key considerations include:

  • Irritation: Like many thiophene derivatives, this compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation upon inhalation.[1]

  • Toxicity: The metabolic fate of thiophenes can sometimes involve the formation of reactive intermediates, posing a potential toxicological risk.

  • Environmental Impact: Thiophene and its derivatives can be harmful to the environment.[2] Some thiophene-based compounds have shown potential for biodegradability, but this should not be assumed for all such chemicals.[3][4] Therefore, uncontrolled release into the environment must be avoided.

The most immediate and authoritative source of information is the manufacturer's Safety Data Sheet (SDS). The SDS provides critical data on hazards, handling protocols, and emergency procedures.[1]

Table 1: Hazard Identification and Precautionary Measures
Hazard StatementPrecautionary StatementGHS Pictogram
H315: Causes skin irritation.P280: Wear protective gloves and eye protection.GHS07 (Exclamation Mark)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07 (Exclamation Mark)
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.GHS07 (Exclamation Mark)

This information is based on typical SDS data for this compound and related compounds.[1]

The Disposal Blueprint: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to mitigate risks and ensure regulatory compliance. The following workflow provides a clear path for laboratory personnel.

start Begin: Identify Waste This compound ppe Step 1: Adhere to PPE Requirements (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Streams - Pure/Concentrated Liquid? - Contaminated Solids? ppe->segregate liquid_waste Path A: Pure or Concentrated Liquid Waste segregate->liquid_waste Liquid solid_waste Path B: Contaminated Solid Waste (e.g., gloves, wipes) segregate->solid_waste Solid collect_liquid Step 3A: Collect in a Designated, Labeled, Compatible Waste Container liquid_waste->collect_liquid collect_solid Step 3B: Place in a Labeled, Sealed Hazardous Waste Bag solid_waste->collect_solid storage Step 4: Store in a Designated Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid->storage log Step 5: Maintain Accurate Waste Log Documentation storage->log pickup Step 6: Schedule Pickup by Licensed Hazardous Waste Contractor log->pickup end End: Compliant and Safe Disposal pickup->end

Caption: A logical workflow for the safe disposal of this compound.

Detailed Disposal Methodology

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene).

  • Hazardous waste labels.

  • Chemical fume hood.

  • Sealable bags for solid waste.

Procedure:

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing the correct PPE. All transfers of this chemical waste should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Characterization and Segregation:

    • Liquid Waste: Pure this compound or its solutions should be classified as organic chemical waste.

    • Solid Waste: Items contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must also be treated as hazardous waste.[5]

  • Containment Protocol:

    • Liquids: Carefully transfer the liquid waste into a designated hazardous waste container that is chemically resistant and has a secure screw cap.[6] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.

    • Solids: Collect contaminated solid materials in a separate, clearly labeled, and sealable plastic bag or container.[7]

  • Interim Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[6][8] This area should be well-ventilated, secure, and away from incompatible chemicals.

  • Documentation: Maintain a detailed log for each waste container, recording its contents, accumulation start date, and quantity. This is a critical step for regulatory compliance and safe handling.

  • Final Disposition: The disposal of hazardous waste must be handled by a licensed environmental services contractor.[5][9] The standard and most appropriate disposal method for this type of organic waste is high-temperature incineration at a permitted facility. This ensures the complete destruction of the chemical. Under no circumstances should this chemical be disposed of down the drain. [8][10]

The Scientific Rationale: Understanding the "Why"

Adherence to these protocols is rooted in fundamental principles of chemical safety and environmental responsibility:

  • Segregation Prevents Hazardous Reactions: Improperly mixing chemical waste can lead to violent reactions, the release of toxic gases, or fires. Keeping organic esters and thiophene derivatives separate from incompatible materials like strong oxidizers is crucial.

  • Labeling as a Critical Safety Communication: Accurate and comprehensive labeling prevents accidental misuse and informs waste handlers of the container's contents and associated dangers.

  • Containment to Minimize Exposure and Spills: The use of appropriate, sealed containers is a primary control measure to prevent the release of vapors and to contain the material in case of an accident.

  • Professional Disposal for Environmental Stewardship: High-temperature incineration is the industry standard for the disposal of many organic chemical wastes, as it ensures complete destruction and prevents the release of harmful substances into the ecosystem.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold the scientific community's commitment to environmental preservation.

References
  • Thiophene: An Overview of Its Properties. (2023). Organic Chemistry Currents.
  • Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact. (2025). MDPI.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
  • Hazardous Waste and Disposal Consider
  • Safety Data Sheet for Methyl 3-amino-5-methylthiophene-2-carboxyl
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact. (2025). PubMed.
  • Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium.
  • 5-Methyl-2-thiophenecarboxylic acid - Safety D
  • Sustainable Design and Environmental Effects of π-Conjugated Thiophene Surfactants for Optoelectronic Applic
  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians.
  • Experiment 731: Esters. (2024). Chemistry LibreTexts.
  • Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene. (2025). BenchChem.
  • Prediction of the biodegradation of petroleum thiophene in the environmental. (2025).
  • Safety Data Sheet for 5-Methylthiophene-2-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for 2-Thiophenecarboxaldehyde, 5-methyl-. (2025). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYL
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Ester Synthesis Lab (Student Handout).
  • Flippin' Science- Topic 3.
  • Thiophene. Wikipedia.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega.

Sources

A Comprehensive Guide to the Safe Handling of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat Methyl 5-methylthiophene-2-carboxylate with a high degree of caution, assuming it may possess hazards similar to other compounds in its chemical class, which include skin, eye, and respiratory irritation.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount to minimize exposure. The selection of appropriate PPE is the first line of defense.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential for minimizing risk. The following table outlines the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile recommended)Thiophene derivatives can cause skin irritation.[1][2] Double-gloving may be advisable for extended handling periods. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[3]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2] A face shield should be worn over safety goggles when there is a significant risk of splashing.[4]
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect street clothing. For larger quantities or situations with a higher potential for exposure, a chemical-resistant apron or suit may be necessary.[1][5]
Respiratory Protection Work in a certified chemical fume hoodAll handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2][5] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate filter is recommended.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Receipt and Storage

Upon receiving the compound, ensure the container is intact and properly labeled. Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly marked, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.[6][8]

Handling and Experimental Protocol

The following workflow outlines the key steps for safely incorporating this compound into your experimental procedures.

Experimental_Workflow Prep Preparation Ensure fume hood is certified and operational. Gather all necessary PPE and spill kit materials. Weigh Weighing & Transfer Conduct all weighing and transfers within the fume hood. Use a tared container to minimize handling. Prep->Weigh Reaction Reaction Setup Keep the fume hood sash at the lowest possible working height. Continuously monitor the reaction for any unexpected changes. Weigh->Reaction Post_Exp Post-Experiment Decontaminate all surfaces and equipment. Properly label and store any resulting products. Reaction->Post_Exp Waste Waste Disposal Segregate all contaminated solid and liquid waste into designated, labeled hazardous waste containers. Post_Exp->Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.